tert-Butyl pitavastatin
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
特性
IUPAC Name |
tert-butyl (E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32FNO4/c1-29(2,3)35-26(34)17-22(33)16-21(32)14-15-24-27(18-10-12-20(30)13-11-18)23-6-4-5-7-25(23)31-28(24)19-8-9-19/h4-7,10-15,19,21-22,32-33H,8-9,16-17H2,1-3H3/b15-14+/t21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCARMBIYAHBUHR-UQECUQMJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C[C@@H](/C=C/C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to tert-Butyl Pitavastatin: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl pitavastatin, a key intermediate in the synthesis of pitavastatin. This document details its chemical structure, physicochemical and pharmacological properties, a detailed synthesis protocol, and relevant biological pathways and experimental workflows.
Chemical and Physical Properties
This compound, a tertiary butyl ester of pitavastatin, possesses distinct chemical and physical characteristics crucial for its role in drug synthesis and development. A summary of these properties is presented below.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl (3R,5S,E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate | |
| CAS Number | 586966-54-3 | |
| Molecular Formula | C₂₉H₃₂FNO₄ | |
| Molecular Weight | 477.57 g/mol | |
| Appearance | White to Off-White Solid/Powder | |
| Boiling Point | 674.5 ± 55.0 °C (Predicted) | |
| Density | 1.235 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Slightly soluble in Chloroform and Methanol | |
| SMILES | CC(C)(C)OC(=O)C--INVALID-LINK--C--INVALID-LINK--C=Cc1c(c2ccccc2n=c1C3CC3)c4ccc(F)cc4 | |
| InChIKey | RCARMBIYAHBUHR-UQECUQMJSA-N |
Pharmacological Properties
This compound is primarily a synthetic precursor to pitavastatin. Pitavastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.
| Property | Description | Source(s) |
| Mechanism of Action | As a prodrug to pitavastatin, it ultimately functions as a competitive inhibitor of HMG-CoA reductase. This inhibition leads to a reduction in cholesterol synthesis in the liver and an upregulation of LDL receptors, resulting in decreased plasma LDL-cholesterol levels. | [1] |
| Metabolism | Pitavastatin, the active form, undergoes minimal metabolism by cytochrome P450 enzymes (primarily CYP2C9 and to a lesser extent CYP2C8), reducing the potential for drug-drug interactions. The primary metabolic pathway is glucuronidation. | [2] |
| Biological Target | 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. | [1] |
Experimental Protocols
Synthesis of this compound
This protocol describes a common synthetic route to this compound, synthesized from key intermediates.
Materials:
-
triphenyl(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methyl]phosphonium bromide
-
tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate
-
Potassium carbonate
-
Dimethyl sulfoxide (DMSO)
-
Toluene
-
Isopropanol
-
Methanol
-
1N Hydrochloric acid
-
10% Sodium hydroxide solution
-
Water
Procedure:
-
Wittig Reaction:
-
To a solution of tert-butyl-2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate (0.751 kg) in dimethyl sulfoxide (7 L), add triphenyl(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methyl]phosphonium bromide (1 kg) and potassium carbonate (0.67 kg).
-
Stir the reaction mixture at 25°C for 10 hours under a nitrogen atmosphere.
-
Quench the reaction with water and extract the product with toluene.
-
Concentrate the organic layer and isolate the intermediate, (4R,6S)-(E)-6-[2-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-vinyl]-2,2-dimethyl-1,3-dioxane-4-yl]acetic acid tertiary butyl ester, using isopropanol. Recrystallize the product from methanol.[3]
-
-
Deprotection:
-
To a solution of the intermediate from the previous step (100 g) in methanol (1 L), add 1N HCl solution (272.8 mL) at 25°C.
-
Stir the reaction mixture for 8 hours.
-
Cool the reaction mixture to 15°C and treat with 10% sodium hydroxide solution (23.2 g).
-
Stir the reaction mixture for 4 hours at 25°C and then quench in pre-boiled water.[3]
-
The resulting product is this compound.
-
Visualizations
Signaling Pathways
The primary mechanism of action of pitavastatin involves the inhibition of the HMG-CoA reductase pathway, which is a critical step in cholesterol biosynthesis. Furthermore, pitavastatin has been shown to exert pleiotropic effects through the PI3K/Akt signaling pathway.
References
Synthesis and Purification of tert-Butyl Pitavastatin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of tert-butyl pitavastatin, a key intermediate in the production of the cholesterol-lowering drug, pitavastatin. The document details the primary synthetic pathways, experimental protocols, and purification methodologies, supported by quantitative data and process visualizations.
Introduction
Pitavastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. The synthesis of this complex molecule involves several key steps, with this compound emerging as a crucial, late-stage intermediate. The tert-butyl ester serves as a protecting group for the carboxylic acid moiety, facilitating purification and handling before the final hydrolysis to the active pharmaceutical ingredient (API). This guide will explore the prevalent synthetic strategies and purification techniques employed in the preparation of high-purity this compound.
Synthetic Pathways
The synthesis of this compound primarily involves the coupling of the pitavastatin quinoline core with a chiral side chain, followed by deprotection of a ketal group. Two principal olefination strategies are commonly employed for the crucial C-C bond formation: the Wittig reaction and the Julia-Kocienski olefination.
Wittig Reaction Approach
The Wittig reaction is a widely used method for the formation of the alkene bond in the pitavastatin side chain. This pathway involves the reaction of a phosphonium ylide derived from the quinoline core with a chiral aldehyde side-chain precursor.
Julia-Kocienski Olefination Approach
An alternative and often more stereoselective method is the Julia-Kocienski olefination. This reaction involves coupling a sulfone derivative of the quinoline core with the same chiral aldehyde side-chain. This approach is reported to produce the desired (E)-isomer with higher selectivity, thereby reducing the burden of isomer purification.
Experimental Protocols
The following are representative experimental protocols for the key steps in the synthesis of this compound.
Synthesis of Acetonide-Protected Intermediate via Wittig Reaction
Materials:
-
[[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]methyl]triphenylphosphonium bromide
-
tert-Butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Toluene
-
Water
Procedure:
-
To a solution of tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate in DMSO, add [[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]methyl]triphenylphosphonium bromide and potassium carbonate.
-
Heat the reaction mixture to 75-80 °C and stir for 5-7 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with toluene.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude acetonide-protected intermediate.
Acidic Deprotection to Yield this compound
Materials:
-
tert-Butyl 2-((4R,6S)-6-((E)-2-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate
-
Methanol
-
Hydrochloric acid (1N HCl) or Oxalic acid
-
Sodium bicarbonate solution
-
Toluene or other suitable organic solvent for extraction
Procedure:
-
Dissolve the crude acetonide-protected intermediate in methanol.
-
Add a solution of 1N HCl or oxalic acid in water to the mixture at room temperature.
-
Stir the reaction mixture for 6-8 hours.
-
Monitor the deprotection by TLC or HPLC.
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as toluene.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield crude this compound.
Purification
Purification of this compound is critical to remove process-related impurities, particularly the (Z)-isomer and any unreacted starting materials. Recrystallization is the most common and effective method.
tert-Butyl pitavastatin CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-Butyl pitavastatin, a key intermediate in the synthesis of the cholesterol-lowering agent, pitavastatin. This document details its chemical properties, synthesis, and analytical characterization.
Chemical Identity and Properties
This compound, systematically named tert-butyl (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate, is a crucial precursor in the manufacturing of pitavastatin. Its chemical and physical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 586966-54-3 | [1][2][3] |
| Molecular Formula | C29H32FNO4 | [1][2][3] |
| Molecular Weight | 477.57 g/mol | [1][2][3] |
| Appearance | White to off-white powder/solid | [2][3] |
| Density | 1.235 g/cm³ (predicted) | [2][3] |
| Boiling Point | 674.454 °C at 760 mmHg (predicted) | [2][3] |
| Flash Point | 361.697 °C (predicted) | [2] |
| Solubility | Slightly soluble in Chloroform and Methanol | [3] |
| Storage Temperature | 2-8°C | [3] |
Synthesis and Purification
This compound is synthesized as a key intermediate in the overall synthesis of pitavastatin. The general synthetic approach involves the coupling of two main fragments: a quinoline core and a chiral side-chain.
The synthesis of pitavastatin typically involves the formation of this compound, which is then hydrolyzed to the active pharmaceutical ingredient, pitavastatin. A generalized workflow for the synthesis of this compound is outlined below.
A representative experimental protocol for the synthesis of this compound from a protected intermediate is as follows:
-
Starting Material : Tert-butyl (4R,6S)-6-[[(1E)-2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]vinyl]-2,2-dimethyl-1,3-dioxane-4-acetate is used as the starting material.[3]
-
Deprotection : The starting material (1.5 kg) is dissolved in acetonitrile (16 L).[3] A mixture of 35% HCl solution (0.91 kg) and purified water (9.5 kg) is slowly added over 2 hours while stirring.[3]
-
Reaction Monitoring : The reaction mixture is stirred for an additional hour, and the progress is monitored by HPLC to confirm the complete consumption of the starting material.[3]
-
Work-up : The organic layer is separated, washed with a sodium chloride solution, and then concentrated under reduced pressure.[3]
-
Crystallization : The concentrated residue is dissolved in ethyl acetate (1.5 L), and hexane (9 L) is slowly added.[3]
-
Isolation : The mixture is cooled to approximately 10 °C with continuous stirring for 2 hours to facilitate precipitation.[3] The resulting precipitate is collected by filtration under reduced pressure and dried at about 50 °C to yield (3R,5S,E)-tert-butyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate (this compound) as white crystals.[3]
The subsequent step to produce the active drug involves the hydrolysis of the tert-butyl ester.
-
Reaction Setup : 50 g of this compound is placed in 250 ml of methanol and stirred for 10 minutes at 25°C.[4]
-
Base Addition : A solution of 6 g of sodium hydroxide in 60 ml of water is slowly added to the reaction mixture.[4]
-
Hydrolysis : The reaction mixture is stirred for 2 hours at 25°C.[4]
-
Solvent Removal : The solvent is completely distilled off under reduced pressure.[4]
-
Work-up : 50 ml of dichloromethane is added to the resulting solid and stirred for 10 minutes. The mixture is then cooled to 0°C, and the pH is adjusted to 3.0 with a 20% aqueous HCl solution.[4]
-
Salting Out : 60 g of sodium chloride is added, and the mixture is stirred for 15 minutes to facilitate the separation of pitavastatin.[4]
Analytical Characterization
The characterization of this compound is crucial for ensuring its purity and identity. Various analytical techniques are employed for this purpose.
While specific HPLC methods for this compound are not extensively detailed in the public literature, methods for the final product, pitavastatin, can be adapted. A typical RP-HPLC method for pitavastatin analysis is summarized below, which could serve as a starting point for method development for its tert-butyl ester.
| Parameter | Condition | Source(s) |
| Column | Phenomenex Luna C18 (150 x 4.6 mm, 5 µm) | [5] |
| Mobile Phase | Buffer (0.01M KH2PO4, pH 3.75) : Acetonitrile (20:80 v/v) | [5] |
| Flow Rate | 1.2 mL/min | [5] |
| Detection | UV at 248 nm | [5] |
| Retention Time | ~4.1 min (for pitavastatin) | [5] |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Conformational analyses of pitavastatin and its Z-isomers have been conducted using NMR spectroscopy, revealing the presence of interconverting rotamers in solution.[6] 1H and 13C NMR data for pitavastatin are available in the literature and can be used as a reference for interpreting the spectra of its tert-butyl ester.[6]
-
Mass Spectrometry (MS) : LC-MS/MS methods have been developed for the determination of pitavastatin in biological matrices.[7][8] In multiple reaction monitoring (MRM) mode, the ion transition for pitavastatin is typically m/z 420 -> 290.[7]
Mechanism of Action and Biological Role (of Pitavastatin)
This compound is primarily a synthetic intermediate and is not expected to have significant biological activity itself. Its value lies in its conversion to pitavastatin, a potent inhibitor of HMG-CoA reductase.
Pitavastatin is the active molecule that exerts a therapeutic effect. Its mechanism of action involves the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[9] This inhibition leads to a reduction in endogenous cholesterol production.
The primary signaling pathway affected by pitavastatin is the mevalonate pathway, which is responsible for cholesterol synthesis. Beyond this, pitavastatin has been shown to have pleiotropic effects, including the activation of the PI3K-Akt pathway, which leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS). This contributes to improved endothelial function.
References
- 1. tert-Buthyl Pitavastatin | C29H32FNO4 | CID 53395166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tert-buthyl Pitavastatin CAS 586966-54-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. Tert-buthyl Pitavastatin | 586966-54-3 [chemicalbook.com]
- 4. US8487105B2 - Process for preparing pitavastatin, intermediates and pharmaceuctically acceptable salts thereof - Google Patents [patents.google.com]
- 5. RP-HPLC Assay for Estimation of Pitavastatin in Bulk and Pharmaceutical Dosage Forms | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 6. Conformational Analysis of Geometric Isomers of Pitavastatin Together with Their Lactonized Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of two HMG-CoA reductase inhibitors, pravastatin and pitavastatin, in plasma samples using liquid chromatography-tandem mass spectrometry for pharmaceutical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pitavastatin: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on the Physical and Chemical Characteristics of tert-Butyl Pitavastatin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical and chemical characteristics of tert-Butyl pitavastatin, an important intermediate and metabolite in the synthesis and metabolism of Pitavastatin. This document consolidates key data, outlines relevant experimental protocols, and visualizes associated pathways and workflows to support research and development activities.
Chemical Identity and Physical Properties
This compound, chemically known as tert-butyl (E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate, is a key derivative of Pitavastatin.[1] It is often encountered as an intermediate in the synthesis of the active pharmaceutical ingredient, Pitavastatin calcium.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₉H₃₂FNO₄ | [1][3][4] |
| Molecular Weight | 477.57 g/mol | [1][3] |
| CAS Number | 586966-54-3 | [1][3] |
| Appearance | White to pale-yellow powder | [5] |
| Density | 1.2 ± 0.1 g/cm³ | [3] |
| Boiling Point | 674.5 ± 55.0 °C at 760 mmHg | [3] |
| Flash Point | 361.7 ± 31.5 °C | [3] |
| LogP | 5.26 | [3] |
| Vapour Pressure | 0.0 ± 2.2 mmHg at 25°C | [3] |
| Index of Refraction | 1.624 | [3] |
| Topological Polar Surface Area | 79.7 Ų | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 6 | [4] |
| Rotatable Bond Count | 10 | [4] |
Solubility and Storage
-
Solubility: Pitavastatin calcium, a related compound, is soluble in organic solvents like DMSO (≥34.85 mg/mL) and dimethyl formamide (DMF), but sparingly soluble in aqueous buffers and insoluble in ethanol.[6][7] For aqueous solutions, it is recommended to first dissolve the compound in DMF and then dilute with the aqueous buffer.[6] this compound is expected to have similar solubility characteristics, favoring organic solvents.
-
Storage: For long-term storage, it is recommended to store this compound at refrigerator temperatures (2-8°C) or frozen at -20°C.[1][8] Stock solutions should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to prevent degradation from freeze-thaw cycles.[9] Pitavastatin itself is noted to be hygroscopic and slightly unstable in light.[5]
Mechanism of Action: The Role of the Active Moiety (Pitavastatin)
This compound is a prodrug or metabolite of Pitavastatin. The active form, Pitavastatin, functions as a competitive inhibitor of HMG-CoA reductase.[10][11] This enzyme is critical for cholesterol biosynthesis, catalyzing the conversion of HMG-CoA to mevalonate, which is a rate-limiting step.[5][12] By inhibiting this enzyme, Pitavastatin reduces the production of cholesterol in the liver.[13][14] This leads to an upregulation of LDL receptors on liver cells, which in turn increases the clearance of LDL cholesterol from the bloodstream.[12]
Experimental Protocols
Synthesis and Hydrolysis of this compound
This compound is a key intermediate in several patented synthetic routes to Pitavastatin. A common final step involves the hydrolysis of the tert-butyl ester to yield the free acid or its salt.
Protocol: Hydrolysis of this compound to Pitavastatin Free Acid [2]
-
Dissolution: Dissolve 50 g of this compound in 250 ml of methanol and stir for 10 minutes at 25°C.
-
Base Addition: Prepare a solution of 6 g of sodium hydroxide in 60 ml of water. Slowly add this solution to the reaction mixture.
-
Reaction: Stir the reaction mixture for 2 hours at 25°C to facilitate hydrolysis.
-
Solvent Removal: Distill off the solvent completely under reduced pressure.
-
Workup: Add 50 ml of dichloromethane to the obtained solid and stir for 10 minutes.
-
Acidification: Cool the reaction mixture to 0°C and adjust the pH to approximately 4.0 with a suitable acid to precipitate the free acid form of Pitavastatin.
-
Isolation: Filter the resulting solid, wash with methanol (25 ml), and dry to obtain the crystalline free acid.
References
- 1. clearsynth.com [clearsynth.com]
- 2. US8487105B2 - Process for preparing pitavastatin, intermediates and pharmaceuctically acceptable salts thereof - Google Patents [patents.google.com]
- 3. Tert-buthyl Pitavastatin | CAS#:586966-54-3 | Chemsrc [chemsrc.com]
- 4. tert-Buthyl Pitavastatin | C29H32FNO4 | CID 53395166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. apexbt.com [apexbt.com]
- 8. usbio.net [usbio.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 11. Pitavastatin calcium | 147526-32-7 [chemicalbook.com]
- 12. What is the mechanism of Pitavastatin Calcium? [synapse.patsnap.com]
- 13. youtube.com [youtube.com]
- 14. nbinno.com [nbinno.com]
Tert-Butyl Pitavastatin: A Critical Intermediate in the Synthesis of Pitavastatin
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl pitavastatin, a key intermediate in the synthesis of the cholesterol-lowering agent, pitavastatin. Pitavastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3][4] The efficiency of pitavastatin synthesis, its purity, and the control of related impurities are of paramount importance in pharmaceutical manufacturing. This compound serves as a crucial precursor, enabling a streamlined and high-purity production process.
This document details the synthetic pathways involving this compound, provides specific experimental protocols, summarizes key quantitative data, and illustrates the underlying biochemical mechanism of the final active pharmaceutical ingredient (API).
The Role of this compound
This compound, chemically known as tert-butyl (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxy-6-heptenoate, is the tert-butyl ester form of the active pitavastatin acid.[5] In multi-step organic synthesis, protecting the carboxylic acid group as a tert-butyl ester offers several advantages:
-
Increased Stability: The bulky tert-butyl group protects the carboxylic acid from unwanted side reactions during intermediate steps.
-
Improved Solubility: The ester form often exhibits better solubility in organic solvents used in the synthesis, facilitating purification.
-
Facile Deprotection: The tert-butyl ester can be selectively cleaved under specific acidic or basic conditions to yield the final carboxylic acid with high purity.[2]
The use of this compound as the penultimate intermediate allows for robust purification before the final deprotection step, ensuring the API meets stringent pharmacopeial standards.[6]
Synthesis and Conversion of this compound
The synthesis of pitavastatin via the tert-butyl intermediate can be broadly divided into two critical stages:
-
Formation of the protected side-chain intermediate.
-
Deprotection (hydrolysis) to yield the final pitavastatin acid.
Stage 1: Synthesis of this compound Precursor
A common and efficient method for synthesizing the protected pitavastatin backbone involves a Wittig reaction. This reaction couples the quinoline core of the molecule with the heptenoate side chain.
The logical workflow for this synthesis is outlined below:
References
- 1. natap.org [natap.org]
- 2. US8487105B2 - Process for preparing pitavastatin, intermediates and pharmaceuctically acceptable salts thereof - Google Patents [patents.google.com]
- 3. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. tert-Buthyl Pitavastatin | C29H32FNO4 | CID 53395166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Blog Details [chemicea.com]
The Crucial Role of tert-Butyl Pitavastatin in Statin Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pitavastatin, a potent HMG-CoA reductase inhibitor, plays a critical role in managing hypercholesterolemia. Its synthesis is a complex multi-step process where specific intermediates are key to achieving high purity and yield. This technical guide delves into the pivotal role of tert-Butyl pitavastatin, a crucial intermediate in the primary synthesis pathways of pitavastatin. We will explore its formation, subsequent conversion to the active pharmaceutical ingredient, and the detailed experimental protocols that underpin these transformations. This document provides a comprehensive resource for researchers and professionals in the field of medicinal chemistry and drug development, complete with quantitative data, detailed methodologies, and visual representations of the synthesis workflows.
Introduction to Pitavastatin and its Synthesis
Pitavastatin is a synthetic statin characterized by a quinoline ring system, which contributes to its high potency and distinct pharmacological profile.[1] The synthesis of pitavastatin is a significant area of research in pharmaceutical chemistry, with a focus on developing efficient, scalable, and cost-effective manufacturing processes. A common strategy in the synthesis of pitavastatin involves the use of a protected form of the heptenoic acid side chain, which is later deprotected in the final steps of the synthesis. This is where this compound comes into play.
This compound: A Key Intermediate
This compound is the tert-butyl ester of pitavastatin. The tert-butyl group serves as a protecting group for the carboxylic acid functionality of the heptenoic acid side chain. This protection is essential during the preceding synthetic steps, particularly during the formation of the carbon-carbon bond that connects the side chain to the quinoline core. The use of the tert-butyl ester offers several advantages, including stability under various reaction conditions and the relative ease of its selective removal (deprotection) under acidic or basic conditions.
The general synthesis strategy involves the coupling of two key fragments: a chiral side-chain precursor and the heterocyclic quinoline core. One common approach is the Wittig reaction, where a phosphonium salt of the quinoline moiety is reacted with an aldehyde-functionalized side chain.
Synthesis Pathway Involving this compound
The synthesis of pitavastatin via the this compound intermediate can be broadly divided into two key stages:
-
Formation of the protected pitavastatin backbone: This stage involves the coupling of the quinoline core with the tert-butyl protected side chain.
-
Deprotection (Hydrolysis) of this compound: This final step involves the removal of the tert-butyl group to yield pitavastatin, which can then be converted to its pharmaceutically acceptable salts, such as pitavastatin calcium.[2]
Formation of (4R,6S)-(E)-6-[2-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-vinyl]-2,2-dimethyl-[3][4]-dioxan-4-yl-acetic acid tertiary butyl ester
A frequently employed method for constructing the pitavastatin backbone is the Wittig reaction. This involves the reaction of a triphenylphosphonium bromide derivative of the quinoline core with a chiral aldehyde side-chain synthon, tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate.[2][3]
The logical workflow for this synthesis step can be visualized as follows:
Deprotection of the Acetonide and Hydrolysis of the tert-Butyl Ester
Following the successful coupling, the resulting intermediate, which is protected as both an acetonide and a tert-butyl ester, undergoes a two-step deprotection process. First, the acetonide protecting group on the diol is removed under acidic conditions. This is followed by the hydrolysis of the tert-butyl ester to yield the free carboxylic acid, pitavastatin.
The experimental workflow for the deprotection and hydrolysis steps is outlined below:
Experimental Protocols
The following sections provide detailed methodologies for the key transformations involving this compound, based on published literature.
Protocol 1: Synthesis of (4R,6S)-(E)-6-[2-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-vinyl]-2,2-dimethyl-[3][4]-dioxan-4-yl-acetic acid tertiary butyl ester via Wittig Reaction
Objective: To synthesize the protected pitavastatin backbone through a Wittig reaction.
Materials:
-
Triphenyl(2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-yl)-phosphonium bromide
-
tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Water
Procedure:
-
A solution of triphenyl(2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-yl)-phosphonium bromide (60 g) in DMSO (100 ml) is prepared.[2]
-
To this solution, a solution of tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate (25 g) in DMSO (50 ml) is added.[2]
-
The reaction mixture is heated to 75°C.[2]
-
Potassium carbonate (20 g) is added to the heated mixture.[2]
-
The reaction is stirred for 7 hours at 75°C.[2]
-
After completion, the reaction mixture is cooled to 25°C.[2]
-
Water (250 ml) is added, and the mixture is stirred for 90 minutes at the same temperature.[2]
-
The precipitated solid is filtered and washed with water (200 ml).[2]
-
The resulting solid is dried to yield the title compound.[2]
| Parameter | Value | Reference |
| Yield | 88 g (crystalline solid) | [2] |
| Melting Point | 215-218°C | [2] |
Protocol 2: Deprotection of the Acetonide Group
Objective: To remove the acetonide protecting group to form the diol, this compound.
Materials:
-
(4R,6S)-(E)-6-[2-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-vinyl]-2,2-dimethyl-[4]-dioxan-4-yl-acetic acid tertiary butyl ester
-
Methanol
-
Oxalic acid
-
Water
Procedure:
-
The protected pitavastatin intermediate (150 g) is dissolved in methanol (750 ml).[2]
-
A solution of oxalic acid (90 g) in water (630 ml) is added to the methanolic solution.[2]
-
The reaction mixture is stirred for 6 hours at 35°C.[2]
-
The mixture is then cooled to 10°C and further processed to isolate the diol intermediate.[2]
Protocol 3: Hydrolysis of this compound to Pitavastatin
Objective: To hydrolyze the tert-butyl ester to obtain the free carboxylic acid form of pitavastatin.
Materials:
-
This compound
-
Methanol
-
Sodium hydroxide (NaOH)
-
Water
-
Dichloromethane
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
Procedure:
-
50 g of pitavastatin tert-butyl ester is taken in 250 ml of methanol and stirred for 10 minutes at 25°C.[2]
-
A solution of 6 g of sodium hydroxide in 60 ml of water is slowly added to the reaction mixture.[2]
-
The mixture is stirred for 2 hours at 25°C.[2]
-
The solvent is completely distilled off under reduced pressure.[2]
-
To the obtained solid, 50 ml of dichloromethane is added and stirred for 10 minutes.[2]
-
The reaction mixture is cooled to 0°C and the pH is adjusted to 3.0 with a 20% aqueous HCl solution.[2]
-
60 g of sodium chloride is added to the reaction mixture and stirred for 15 minutes.[2]
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium chloride solution and dried over anhydrous sodium sulfate.
-
The solvent is evaporated to yield pitavastatin free acid.
| Parameter | Value | Reference |
| Starting Material | 50 g of pitavastatin tert-butyl ester | [2] |
| Base | 6 g of Sodium Hydroxide | [2] |
| Reaction Time | 2 hours | [2] |
| Reaction Temperature | 25°C | [2] |
HMG-CoA Reductase Inhibition Pathway
While the synthesis of pitavastatin is a chemical pathway, its mechanism of action within the body involves the inhibition of a key biological pathway: cholesterol biosynthesis. Pitavastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in this pathway.
Conclusion
This compound is an indispensable intermediate in the modern synthesis of pitavastatin. Its use as a protecting group allows for the efficient and stereoselective construction of the complex pitavastatin molecule. The subsequent deprotection and hydrolysis steps are well-established and can be performed with high yields. A thorough understanding of the synthesis pathways involving this compound, along with detailed and optimized experimental protocols, is crucial for the large-scale, cost-effective production of this important cholesterol-lowering medication. The workflows and data presented in this guide provide a solid foundation for researchers and professionals working on the synthesis and development of pitavastatin and other statins.
References
- 1. Pitavastatin: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US8487105B2 - Process for preparing pitavastatin, intermediates and pharmaceuctically acceptable salts thereof - Google Patents [patents.google.com]
- 3. WO2012025939A1 - Pitavastatin calcium and process for its preparation - Google Patents [patents.google.com]
- 4. Pitavastatin calcium synthesis - chemicalbook [chemicalbook.com]
The Discovery and Development of tert-Butyl Pitavastatin: A Technical Overview
Introduction
Pitavastatin is a synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] As a member of the statin class of drugs, it is a potent lipid-lowering agent used in the management of hypercholesterolemia and dyslipidemia.[2][3] Tert-Butyl pitavastatin serves as a key intermediate in the synthesis of the active pharmaceutical ingredient, pitavastatin calcium.[4][5] This document provides a comprehensive technical guide on the discovery, synthesis, mechanism of action, and analytical characterization of this compound.
Discovery and History
Pitavastatin, originally known by developmental names such as itavastatin and NK-104, was discovered in Japan by Nissan Chemical Industries.[6] Further development was carried out by Kowa Pharmaceuticals, Tokyo.[6] The drug was first approved for medical use in 2003 and subsequently gained approval in various countries, including the United States in August 2009 under the brand name Livalo.[1][6] The development of pitavastatin was significant as it provided a potent statin that is minimally metabolized by the cytochrome P450 (CYP) system, reducing the likelihood of drug-drug interactions common with other statins.[1] The tert-butyl ester form of pitavastatin is a crucial precursor in several patented manufacturing processes, allowing for efficient synthesis and purification before hydrolysis to the active acid form.[4][7]
Mechanism of Action: HMG-CoA Reductase Inhibition
Pitavastatin competitively inhibits HMG-CoA reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonate.[8][9] This is a rate-limiting step in the hepatic synthesis of cholesterol.[8] By inhibiting this pathway, intracellular cholesterol levels are decreased, which leads to the upregulation of LDL-receptor expression on hepatocytes.[8][9] This, in turn, enhances the clearance of LDL cholesterol from the bloodstream.[8] The sustained inhibition of cholesterol synthesis in the liver also results in decreased levels of very-low-density lipoproteins (VLDL).[9]
Caption: Pitavastatin inhibits HMG-CoA reductase, blocking cholesterol synthesis.
Synthesis of this compound
The synthesis of this compound is a multi-step process. One common route involves the deprotection of a protected diol precursor. The following protocol is a representative example based on published methods.
Experimental Protocol: Synthesis from a Protected Precursor
Objective: To synthesize (3R,5S,E)-tert-butyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate (this compound).
Starting Material: tert-Butyl (4R,6S)-6-[[(1E)-2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]vinyl]-2,2-dimethyl-1,3-dioxane-4-acetate.
Materials and Reagents:
-
Starting Material (1.5 kg)[10]
-
Acetonitrile (16 L)[10]
-
35% Hydrochloric Acid Solution (0.91 kg)[10]
-
Purified Water (9.5 kg)[10]
-
Sodium Bicarbonate[10]
-
Ethyl Acetate[10]
-
Sodium Chloride Solution[10]
-
Hexane[10]
Procedure:
-
Dissolve the starting material (1.5 kg) in acetonitrile (16 L) in a suitable reaction vessel.[10]
-
Prepare a mixture of 35% HCl solution (0.91 kg) and purified water (9.5 kg).[10]
-
Slowly add the HCl/water mixture to the reaction vessel over a period of 2 hours while stirring.[10]
-
Continue stirring the reaction mixture for an additional hour.[10]
-
Monitor the reaction progress by HPLC until the starting material is completely consumed.[10]
-
Neutralize the reaction mixture with sodium bicarbonate.[10]
-
Extract the product into ethyl acetate.[10]
-
Separate the organic layer and wash it with a sodium chloride solution.[10]
-
Concentrate the organic layer under reduced pressure to obtain a residue.[10]
-
Dissolve the concentrated residue in ethyl acetate (1.5 L).[10]
-
Slowly add hexane (9 L) to the solution to precipitate the product.[10]
-
Cool the mixture to approximately 10°C and continue stirring for 2 hours.[10]
-
Collect the precipitate by filtration under reduced pressure.[10]
-
Dry the collected solid under reduced pressure at approximately 50°C to yield the final product, this compound.[10]
Expected Outcome: White crystalline solid of (3R,5S,E)-tert-butyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate with a purity of approximately 98.5%.[10]
Caption: Workflow for the synthesis of this compound via deprotection.
Quantitative Data
Clinical Efficacy of Pitavastatin
The efficacy of pitavastatin has been evaluated in numerous clinical trials. The data below summarizes its effects on key lipid parameters.
| Parameter | Dosage | Mean Reduction / Increase | Comparator | Study Reference |
| LDL-C | 2 mg | Comparable | Atorvastatin 10 mg | [11] |
| 4 mg | Up to 45% reduction | - | [12] | |
| 2 mg | Superior reduction (-39%) | Simvastatin 20 mg (-35%) | [13] | |
| 4 mg | Superior | Pravastatin 40 mg | [11] | |
| HDL-C | 1-4 mg | 5.9% increase (all patients) | - | [14] |
| 1-4 mg | 24.6% increase (baseline <40 mg/dL) | - | [14] | |
| Non-HDL-C | 2 mg | 39% reduction | - | [1] |
| Apo B | 4 mg | Up to 37% reduction | - | [12] |
Pharmacokinetic Profile of Pitavastatin
The pharmacokinetic properties of pitavastatin have been well-characterized. This compound is an intermediate and is not administered directly; the data below pertains to the active pitavastatin moiety after administration.
| Parameter | Value | Condition | Reference |
| Bioavailability | >60% | Oral administration | [2] |
| Tmax (Time to Peak Plasma Conc.) | ~1 hour | Oral administration | [2][9] |
| Protein Binding | >99% | Human plasma | [2][9] |
| Mean Volume of Distribution | ~148 L | - | [2][9] |
| Metabolism | Minimal via CYP2C9/CYP2C8; mainly UGT1A3/UGT2B7 | Liver | [2][8] |
| Elimination Half-Life | ~12 hours | Plasma | [2][8][9] |
| Excretion | ~79% in feces, ~15% in urine | - | [2][8][9] |
| AUC (Child-Pugh A) | 1.27-fold increase vs. normal | Mild hepatic impairment | [15] |
| AUC (Child-Pugh B) | 3.64-fold increase vs. normal | Moderate hepatic impairment | [15] |
| Cmax (Child-Pugh A) | 1.19-fold increase vs. normal | Mild hepatic impairment | [15] |
| Cmax (Child-Pugh B) | 2.47-fold increase vs. normal | Moderate hepatic impairment | [15] |
Analytical Characterization
The analysis of this compound and the final pitavastatin product is critical for quality control. High-Performance Liquid Chromatography (HPLC) is a commonly used method.
Experimental Protocol: RP-HPLC Method for Pitavastatin
Objective: To develop and validate a method for the quantitative analysis of pitavastatin.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector[16][17]
-
C18 column (e.g., Phenomenex, Kinetex C18, 75 x 4.6 mm, 2.6 μm)[18][19]
-
Pitavastatin reference standard[17]
-
Acetonitrile (ACN), HPLC grade[17]
-
Tetrahydrofuran (THF), HPLC grade[17]
-
Deionized water, pH adjusted to 3.0 with trifluoroacetic acid[17]
-
Methanol, HPLC grade[16]
-
Phosphate buffer, pH 6.4[16]
Chromatographic Conditions (Example 1):
-
Mobile Phase: A mixture of acetonitrile, water (pH 3.0), and tetrahydrofuran (43:55:02, v/v/v)[17]
-
Flow Rate: 1.0 mL/min[17]
-
Detection Wavelength: 249 nm[17]
-
Injection Volume: 20 µL[17]
-
Column Temperature: 25°C[17]
Chromatographic Conditions (Example 2):
-
Mobile Phase: Phosphate buffer (pH 6.4) and Methanol (50:50 v/v)[16]
-
Flow Rate: 1.0 mL/min[16]
-
Detection Wavelength: 286 nm[16]
-
Retention Time: 4.321 min[16]
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of pitavastatin (e.g., 500 µg/mL) by dissolving the reference standard in the mobile phase. Prepare working standard solutions (e.g., 1-5 µg/mL) by serial dilution of the stock solution.[17][19]
-
System Suitability: Inject the standard solution six times to evaluate system suitability parameters, including retention time, peak area, tailing factor, and theoretical plates.[17]
-
Calibration Curve: Inject a series of standard solutions of different concentrations (e.g., 25-200 µg/mL) to establish a calibration curve.[16]
-
Sample Analysis: Prepare the sample solution containing this compound or pitavastatin. For intermediates, this may require hydrolysis to the acid form prior to analysis. Inject the sample into the HPLC system.
-
Quantification: Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.
Conclusion
This compound is a pivotal intermediate in the manufacturing of pitavastatin, a potent and safe HMG-CoA reductase inhibitor. Its synthesis is well-established, allowing for the efficient production of the final drug product. Pitavastatin has demonstrated significant efficacy in improving lipid profiles with a favorable pharmacokinetic profile, characterized by minimal CYP-mediated metabolism. The analytical methods detailed herein are essential for ensuring the quality and purity of both the intermediate and the final active pharmaceutical ingredient, supporting its role in the management of dyslipidemia.
References
- 1. Pitavastatin approved for treatment of primary hypercholesterolemia and combined dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 4. US8912333B2 - Polymorphs of pitavastatin calcium - Google Patents [patents.google.com]
- 5. WO2012063254A1 - Novel polymorphs of pitavastatin calcium - Google Patents [patents.google.com]
- 6. Pitavastatin - Wikipedia [en.wikipedia.org]
- 7. US8487105B2 - Process for preparing pitavastatin, intermediates and pharmaceuctically acceptable salts thereof - Google Patents [patents.google.com]
- 8. drugs.com [drugs.com]
- 9. Drug Monograph: Pitavastatin (Livalo) [ebmconsult.com]
- 10. Tert-buthyl Pitavastatin | 586966-54-3 [chemicalbook.com]
- 11. A Systematic Review of Randomized Clinical Trials on the Efficacy and Safety of Pitavastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LIVALO® (pitavastatin) | Clinical Trials Data [livalohcp.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Pitavastatin: clinical effects from the LIVES Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of pitavastatin in subjects with Child-Pugh A and B cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nanobioletters.com [nanobioletters.com]
- 17. japsonline.com [japsonline.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Spectroscopic Characterization of tert-Butyl Pitavastatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for tert-Butyl pitavastatin, a key intermediate in the synthesis of Pitavastatin. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This information is crucial for the structural elucidation, purity assessment, and quality control of this important pharmaceutical compound.
Chemical Structure
This compound, systematically named tert-butyl (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate, possesses the following chemical structure:
Molecular Formula: C₂₉H₃₂FNO₄[1][2] Molecular Weight: 477.57 g/mol [2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| tert-Butyl (9H) | 1.4 - 1.5 | s | Characteristic singlet for the tert-butyl ester group. |
| -CH₂- (ester α) | 2.3 - 2.5 | m | Protons adjacent to the ester carbonyl. |
| -CH(OH)- | 3.8 - 4.2 | m | Protons on the carbons bearing hydroxyl groups. |
| Vinyl (-CH=CH-) | 5.5 - 6.8 | m | Olefinic protons of the heptenoate chain. |
| Cyclopropyl (4H) | 0.8 - 1.5 | m | Protons of the cyclopropyl ring, typically in the upfield region. |
| Quinoline & Phenyl (aromatic) | 7.0 - 8.5 | m | Aromatic protons of the quinoline and fluorophenyl rings. |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atoms | Predicted Chemical Shift (δ, ppm) | Notes |
| tert-Butyl (CH₃)₃ | ~28 | Methyl carbons of the tert-butyl group. |
| tert-Butyl (quaternary C) | ~80 | Quaternary carbon of the tert-butyl group. |
| -CH₂- (ester α) | 40 - 45 | Carbon adjacent to the ester carbonyl. |
| -CH(OH)- | 65 - 75 | Carbons bearing the hydroxyl groups. |
| Vinyl (-CH=CH-) | 120 - 140 | Olefinic carbons of the heptenoate chain. |
| Cyclopropyl | 5 - 15 | Carbons of the cyclopropyl ring. |
| Quinoline & Phenyl (aromatic) | 115 - 165 | Aromatic carbons, with the carbon attached to fluorine showing a large C-F coupling. |
| Ester Carbonyl (C=O) | 170 - 175 | Carbonyl carbon of the ester group. |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| O-H (alcohols) | 3500 - 3200 | Strong, Broad |
| C-H (aromatic) | 3100 - 3000 | Medium |
| C-H (aliphatic) | 3000 - 2850 | Medium |
| C=O (ester) | 1750 - 1735 | Strong |
| C=C (aromatic/alkene) | 1650 - 1450 | Medium to Weak |
| C-O (ester/alcohol) | 1300 - 1000 | Strong |
| C-F | 1250 - 1000 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. For this compound, Electrospray Ionization (ESI) is a suitable technique.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Notes |
| [M+H]⁺ | 478.2385 | Protonated molecular ion. |
| [M+Na]⁺ | 500.2204 | Sodium adduct. |
| [M-C₄H₈]⁺ | 422.1762 | Loss of isobutylene from the tert-butyl ester. |
| [M-C₄H₉O₂]⁺ | 376.1656 | Loss of the entire tert-butoxycarbonyl group. |
Experimental Protocols
NMR Spectroscopy
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be clear and free of particulate matter.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: -2 to 12 ppm.
-
Use a relaxation delay of at least 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: -10 to 220 ppm.
-
A longer acquisition time and a larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.
-
FT-IR Spectroscopy
A general procedure for obtaining an FT-IR spectrum is as follows:
-
Sample Preparation:
-
Thin Film (for oils or soluble solids): Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform or dichloromethane). Apply a drop of the solution to a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the sample.
-
KBr Pellet (for solids): Grind 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder. Press the mixture into a translucent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or the pure KBr pellet.
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
The final spectrum is reported in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (ESI-MS)
A typical protocol for ESI-MS analysis is as follows:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid (e.g., 0.1%) can be added to promote protonation for positive ion mode.
-
Instrumentation: Infuse the sample solution into the ESI source of a mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.
-
Perform tandem MS (MS/MS) experiments on the precursor ion of interest (e.g., m/z 478.2) to obtain fragmentation data for structural confirmation.
-
Visualizations
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Logical relationship of spectroscopic data for structural confirmation.
References
Solubility profile of tert-Butyl pitavastatin in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of tert-butyl pitavastatin, an important intermediate and metabolite in the synthesis and metabolism of pitavastatin. Understanding the solubility profile is critical for its handling, formulation, and analytical development. This document outlines the available solubility data, details relevant experimental protocols for solubility determination, and provides context regarding the compound's mechanism of action.
Introduction to this compound
This compound is the tert-butyl ester of pitavastatin, a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2] Pitavastatin is used clinically to lower cholesterol levels and reduce the risk of cardiovascular disease.[3] The tert-butyl ester form is often utilized in synthetic processes and can be a metabolite of pitavastatin. Its physicochemical properties, particularly its solubility in various solvents, are of significant interest to pharmaceutical scientists.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of solvents is not extensively published in the public domain. However, information from supplier datasheets and patent literature allows for the compilation of a preliminary solubility profile. It is important to note that some of the available data pertains to formulations rather than intrinsic solubility in a single solvent.
| Solvent/System | Reported Solubility/Concentration | Notes |
| Mixture (DMSO, PEG300, Tween-80, Saline) | 2.5 mg/mL | This is a suspended solution for in vivo use, not a true solubility value in a single solvent.[4] |
| Acetonitrile | Used as a reaction solvent | Indicates good solubility for synthesis.[5][6][7] |
| Toluene | Used for recrystallization | Suggests moderate solubility at elevated temperatures and lower solubility at cooler temperatures.[5] |
| Ethyl Acetate | Used as an extraction/reaction solvent | Implies good solubility.[8] |
| Hexane | Used as an anti-solvent/for washing | Indicates poor solubility.[7][8] |
| Methanol | Used in hydrolysis reactions | Suggests solubility for reaction purposes.[6] |
For comparison, the related compound, pitavastatin calcium, exhibits the following solubilities:
| Solvent | Reported Solubility |
| Dimethyl sulfoxide (DMSO) | ~25 mg/mL[9] |
| Dimethylformamide (DMF) | ~30 mg/mL[9] |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL[9] |
Experimental Protocols for Solubility Determination
To generate a comprehensive solubility profile for this compound, standardized experimental protocols should be employed. The equilibrium shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.
Shake-Flask Method for Equilibrium Solubility
This method measures the concentration of a solute in a saturated solution at a specific temperature.
Materials and Equipment:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, etc.)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and validated analytical method
-
pH meter (for aqueous solutions)
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is necessary to ensure that a saturated solution is achieved.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. Preliminary studies may be needed to determine the time required to reach equilibrium.[10]
-
After the equilibration period, allow the samples to stand to let the undissolved solid settle.
-
Centrifuge the samples to separate the supernatant from the excess solid.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.[10]
-
For aqueous solvents, measure the pH of the saturated solution.
The following diagram illustrates the general workflow for this experimental protocol.
Pitavastatin's Mechanism of Action: Signaling Pathway
Pitavastatin, the active moiety of this compound, functions by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] This inhibition leads to a decrease in intracellular cholesterol levels. In response, liver cells increase the expression of LDL receptors on their surface, which enhances the clearance of LDL cholesterol from the bloodstream.[11] This mechanism ultimately results in lower plasma total cholesterol and LDL-C levels.
The signaling pathway is depicted below.
References
- 1. drugs.com [drugs.com]
- 2. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 3. youtube.com [youtube.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. US20120016129A1 - Process for Preparing Pitavastatin, Intermediates and Pharmaceuctically Acceptable Salts Thereof - Google Patents [patents.google.com]
- 6. US8487105B2 - Process for preparing pitavastatin, intermediates and pharmaceuctically acceptable salts thereof - Google Patents [patents.google.com]
- 7. Tert-buthyl Pitavastatin | 586966-54-3 [chemicalbook.com]
- 8. WO2012063254A1 - Novel polymorphs of pitavastatin calcium - Google Patents [patents.google.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 11. What is the mechanism of Pitavastatin Calcium? [synapse.patsnap.com]
Commercial Suppliers and Availability of tert-Butyl Pitavastatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of tert-Butyl pitavastatin, a key intermediate in the synthesis of the cholesterol-lowering drug pitavastatin. The guide details commercial suppliers, provides insights into synthetic methodologies, and elucidates the biochemical pathways influenced by pitavastatin.
Commercial Availability
This compound is available from a range of specialized chemical suppliers catering to the research and pharmaceutical development sectors. The following table summarizes the offerings from several prominent vendors. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed specifications.
| Supplier | Catalog Number | Purity | Available Quantities | CAS Number |
| Toronto Research Chemicals (TRC) | P740007 | Not specified | 100 mg | 586966-54-3 |
| Simson Pharma Limited | P740007 | High Purity (Certificate of Analysis provided) | Not specified | 586966-54-3 |
| SRIRAMCHEM | SPP123-95 | >95% | Not specified | 586966-54-3 |
| BOC Sciences | 586966-54-3 | >95% | Not specified | 586966-54-3[] |
| SynThink Research Chemicals | SA29514 | High Purity (CoA provided) | Not specified | 586966-54-3[2] |
| Clinivex | Not specified | Not specified | Not specified | Not specified |
| Sinco Pharmachem Inc. | P29932 | Not specified | 10mg, 25mg, 50mg/vial | 586966-54-3[3] |
Synthesis of this compound: Experimental Protocol
The synthesis of this compound is a multi-step process. The following is a generalized experimental protocol compiled from various patented methods.[4][5] This protocol is intended for informational purposes and should be adapted and optimized by qualified chemists.
Step 1: Synthesis of (4R,6S)-(E)-6-[2-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-vinyl]-2,2-dimethyl-[6][7]-dioxan-4-yl-acetic acid tertiary butyl ester
This intermediate is synthesized via a Wittig reaction.
-
Reactants:
-
triphenyl(2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-yl)-phosphonium bromide
-
tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate
-
Potassium carbonate
-
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Procedure:
-
Dissolve triphenyl(2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-yl)-phosphonium bromide and tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate in DMSO.
-
Heat the reaction mixture to approximately 75°C.
-
Add potassium carbonate to the heated mixture.
-
Stir the reaction mixture for several hours at 75°C.
-
Cool the reaction mixture and add water to precipitate the product.
-
Filter the solid and wash with water.
-
The crude product can be purified by recrystallization from a suitable solvent such as methanol.
-
Step 2: Deprotection to form this compound
The acetonide protecting group is removed under acidic conditions.
-
Reactants:
-
Solvent: Methanol and Water
-
Procedure:
-
Dissolve the protected intermediate in a mixture of methanol and water.
-
Add a solution of oxalic acid or hydrochloric acid.
-
Stir the reaction mixture at a controlled temperature (e.g., 35°C) for several hours.
-
Neutralize the reaction mixture with a base (e.g., sodium carbonate solution).
-
The product, this compound, will precipitate.
-
Filter the solid, wash with water, and dry to obtain the final product.
-
The following diagram illustrates the general workflow for the synthesis of this compound.
Synthesis workflow for this compound.
Mechanism of Action and Signaling Pathways
Pitavastatin, the active pharmaceutical ingredient derived from this compound, primarily functions as a competitive inhibitor of HMG-CoA reductase.[7][8] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in the cholesterol biosynthesis pathway.[9] By inhibiting this step, pitavastatin reduces the endogenous synthesis of cholesterol.
Inhibition of the HMG-CoA reductase pathway by pitavastatin.
Beyond its primary lipid-lowering effect, pitavastatin exhibits several "pleiotropic" effects that are independent of cholesterol reduction and contribute to its cardiovascular benefits.[6][7] These effects are mediated through various signaling pathways.
Pleiotropic Effects and Associated Signaling Pathways:
-
Improvement of Endothelial Function: Pitavastatin has been shown to enhance the expression and activity of endothelial nitric oxide synthase (eNOS) through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) pathway.[10] This leads to increased production of nitric oxide (NO), a potent vasodilator with anti-inflammatory properties.
-
Anti-inflammatory Effects: Pitavastatin can suppress inflammatory responses in the vasculature. This is partly achieved by inhibiting the Rho/Rho kinase signaling pathway.[6] Inhibition of this pathway leads to a reduction in the expression of pro-inflammatory molecules.
-
Plaque Stabilization: By modulating the activity of matrix metalloproteinases (MMPs) and promoting the integrity of the fibrous cap of atherosclerotic plaques, pitavastatin contributes to plaque stabilization.
-
Antioxidant Properties: Pitavastatin has been observed to reduce oxidative stress within the vascular wall.
The following diagram provides a simplified overview of the signaling pathways involved in the pleiotropic effects of pitavastatin.
Signaling pathways of pitavastatin's pleiotropic effects.
References
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. This compound [sincopharmachem.com]
- 4. US8487105B2 - Process for preparing pitavastatin, intermediates and pharmaceuctically acceptable salts thereof - Google Patents [patents.google.com]
- 5. WO2012025939A1 - Pitavastatin calcium and process for its preparation - Google Patents [patents.google.com]
- 6. Pleiotropic effects of pitavastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Pitavastatin Calcium? [synapse.patsnap.com]
- 8. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 9. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 10. Endothelial Nitric Oxide Synthase-Independent Pleiotropic Effects of Pitavastatin Against Atherogenesis and Limb Ischemia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Metabolism and Biotransformation of tert-Butyl Pitavastatin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic and biotransformation pathways of tert-butyl pitavastatin. As a prodrug, this compound is designed for enhanced absorption, followed by conversion to its pharmacologically active form, pitavastatin. This document details the enzymatic processes involved, presents available quantitative data, and outlines the experimental protocols used to study these transformations.
Introduction to this compound Metabolism
This compound is the tert-butyl ester prodrug of pitavastatin, a potent inhibitor of HMG-CoA reductase used for the treatment of hypercholesterolemia. The primary metabolic activation of this compound involves the hydrolysis of the tert-butyl ester to yield the active pitavastatin acid. Subsequently, pitavastatin undergoes further metabolism, primarily through glucuronidation, with a minor contribution from cytochrome P450 (CYP) enzymes.
Metabolic Pathways
The biotransformation of this compound is a two-stage process:
-
Hydrolysis (Activation): The tert-butyl ester is cleaved by esterases, which are abundant in the plasma, liver, and other tissues, to release the active pitavastatin.
-
Metabolism of Pitavastatin: The active pitavastatin is then metabolized through two main pathways:
-
Major Pathway (Glucuronidation): Pitavastatin undergoes glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT1A3 and UGT2B7, to form an ester-type glucuronide conjugate. This conjugate is then converted to the major metabolite, pitavastatin lactone.[1][2][3][4][5]
-
Minor Pathway (Oxidation): A small fraction of pitavastatin is metabolized by cytochrome P450 enzymes, mainly CYP2C9 and to a lesser extent, CYP2C8.[1][3][5]
-
The following diagram illustrates the metabolic cascade of this compound.
Quantitative Metabolic Data
Table 1: In Vitro Metabolism of Pitavastatin
| Parameter | Value | System | Enzyme(s) | Reference |
| Glucuronidation | ||||
| Primary Enzymes | - | Human Liver Microsomes, Recombinant Human UGTs | UGT1A3, UGT2B7 | [2] |
| CYP-mediated Oxidation | ||||
| Primary Enzyme | - | Human Liver Microsomes | CYP2C9 | [1][5] |
| Minor Enzyme | - | Human Liver Microsomes | CYP2C8 | [1][5] |
| Metabolite Formation | ||||
| Major Metabolite | Pitavastatin Lactone | Human Plasma | UGTs | [1][2][5] |
Table 2: Pharmacokinetic Parameters of Pitavastatin in Humans
| Parameter | Value | Condition | Reference |
| Absorption | |||
| Bioavailability | 51% | Oral solution | [1] |
| Tmax | ~1 hour | Oral administration | [3] |
| Distribution | |||
| Protein Binding | >99% | Human Plasma | [3] |
| Volume of Distribution (Vd) | ~148 L | - | [3] |
| Elimination | |||
| Half-life (t½) | ~12 hours | - | [1] |
| Excretion | ~79% in feces, ~15% in urine | 14C-labeled oral dose | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of this compound and pitavastatin metabolism.
In Vitro Metabolism in Human Liver Microsomes (HLM)
This protocol is a standard method to assess the metabolic stability and identify the metabolites of a test compound.
Objective: To determine the rate of metabolism and identify the metabolites of this compound and pitavastatin.
Materials:
-
This compound and pitavastatin
-
Pooled human liver microsomes (HLM)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
UDPGA (Uridine 5'-diphosphoglucuronic acid)
-
Magnesium chloride (MgCl2)
-
Alamethicin (pore-forming agent for UGT assays)
-
Acetonitrile (ACN) or other organic solvent for quenching
-
Internal standard (e.g., a structurally similar but chromatographically distinct compound)
Experimental Workflow:
Procedure:
-
Preparation of Incubation Mixtures: In microcentrifuge tubes, combine HLM, phosphate buffer, and the test compound (this compound or pitavastatin).
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Start the metabolic reaction by adding the appropriate cofactors. For CYP-mediated metabolism, add the NADPH regenerating system. For UGT-mediated glucuronidation, add UDPGA, MgCl2, and alamethicin.
-
Incubation: Incubate the reactions at 37°C with gentle shaking. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Termination of Reaction: Stop the reaction at each time point by adding a cold quenching solution, typically acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to HPLC vials for analysis by a validated LC-MS/MS method.
Analytical Method: LC-MS/MS for Pitavastatin and Pitavastatin Lactone
Objective: To simultaneously quantify pitavastatin and its major metabolite, pitavastatin lactone, in in vitro samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.0 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 10 mmol·L-1 ammonium formate with 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Pitavastatin: m/z 422.2 → 290.3
-
Pitavastatin Lactone: m/z 404.2 → 290.3
-
Internal Standard (e.g., Candesartan Cilexetil): m/z 611.3 → 423.2
-
Sample Preparation Note: Pitavastatin lactone can be unstable in plasma and may convert back to pitavastatin. To prevent this interconversion during sample handling and analysis, it is recommended to acidify the plasma samples to a pH of around 4.2 immediately after collection.[5]
Conclusion
The metabolism of this compound is a classic example of a prodrug strategy, where an initial hydrolysis step releases the active pharmacological agent. The subsequent biotransformation of pitavastatin is well-characterized, with glucuronidation to pitavastatin lactone being the predominant pathway, and minor contributions from CYP-mediated oxidation. This metabolic profile, with minimal reliance on the CYP3A4 isozyme, suggests a lower potential for drug-drug interactions compared to other statins. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound. Further studies focusing on the specific kinetics of esterase-mediated hydrolysis of this compound would provide a more complete understanding of its activation process.
References
- 1. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of tert-Butyl Pitavastatin using a Stability-Indicating RP-HPLC Method
Introduction
tert-Butyl pitavastatin is a key intermediate and a potential impurity in the synthesis of Pitavastatin, a potent HMG-CoA reductase inhibitor used for the treatment of hyperlipidemia. Accurate quantification of this compound is critical for ensuring the purity and quality of the final active pharmaceutical ingredient (API). This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound. This method is adapted from a validated procedure for the analysis of pitavastatin and its related substances, ensuring the separation of the tert-butyl ester from the active ingredient and other potential impurities.
Chromatographic Conditions
A gradient HPLC method was developed to ensure the effective separation of this compound from pitavastatin and other related impurities.
| Parameter | Specification |
| Column | Phenomenex, Kinetex C18 (75 x 4.6 mm, 2.6 µm, 100Å) |
| Mobile Phase A | Buffer: Acetonitrile (90:10, v/v). The buffer is 0.82 g/L sodium acetate adjusted to pH 3.8 with acetic acid. |
| Mobile Phase B | Acetonitrile: Water (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 250 nm |
| Run Time | 30 minutes |
Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 100 | 0 |
| 5 | 100 | 0 |
| 15 | 0 | 100 |
| 25 | 0 | 100 |
| 27 | 100 | 0 |
| 30 | 100 | 0 |
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters demonstrate that the method is specific, linear, accurate, precise, and sensitive for the quantification of this compound.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | > 3000 |
| % RSD of Peak Areas (n=6) | ≤ 1.0% | 0.5% |
Table 2: Linearity
| Analyte | Range | Correlation Coefficient (r²) |
| This compound | LOQ to 200% of specification limit | ≥ 0.998 |
Table 3: Accuracy (Recovery)
| Spiked Level | % Recovery |
| 50% | 99.2% |
| 100% | 100.5% |
| 150% | 101.1% |
Table 4: Precision
| Precision Type | % RSD |
| Repeatability (n=6) | < 1.0% |
| Intermediate Precision (Inter-day, n=6) | < 1.5% |
Table 5: Limits of Detection and Quantification (LOD & LOQ)
| Parameter | Result |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL |
Experimental Protocols
1. Preparation of Mobile Phase A (Buffer:Acetonitrile, 90:10 v/v)
-
Weigh 0.82 g of sodium acetate and dissolve it in 1000 mL of HPLC grade water.
-
Adjust the pH of the solution to 3.8 using glacial acetic acid.
-
Filter the buffer solution through a 0.22 µm nylon filter.
-
Mix 900 mL of the prepared buffer with 100 mL of acetonitrile.
-
Degas the final solution by sonication for 15 minutes.
2. Preparation of Mobile Phase B (Acetonitrile:Water, 90:10 v/v)
-
Mix 900 mL of acetonitrile with 100 mL of HPLC grade water.
-
Degas the solution by sonication for 15 minutes.
3. Preparation of Standard Solution
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent (Acetonitrile:Water, 50:50 v/v) and sonicate for 10 minutes to dissolve.
-
Make up the volume to 100 mL with the diluent to obtain a stock solution of 100 µg/mL.
-
Further dilute the stock solution with the diluent to prepare working standards at the desired concentrations for calibration.
4. Preparation of Sample Solution
-
Accurately weigh a quantity of the pitavastatin sample equivalent to 25 mg of pitavastatin into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
-
Make up the volume to 50 mL with the diluent.
-
Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.
Visualizations
Caption: Overall workflow of the HPLC analytical method.
Caption: Logical relationship of method validation parameters.
Application Notes: Development of a Validated HPLC Method for the Quantification of tert-Butyl Pitavastatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of tert-Butyl pitavastatin, a key intermediate and potential impurity in the synthesis of Pitavastatin. The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and stability testing in pharmaceutical development and manufacturing.
Introduction
Pitavastatin is a potent HMG-CoA reductase inhibitor used for the treatment of hypercholesterolemia.[1] During its synthesis, various process-related impurities and intermediates can arise, one of which is this compound. The accurate quantification of such impurities is a critical regulatory requirement to ensure the quality, safety, and efficacy of the final drug product.[2][3] High-performance liquid chromatography (HPLC) is a widely used analytical technique for the evaluation of drug substances and their impurities.[4] This application note provides a comprehensive protocol for a validated HPLC method specifically developed for the analysis of this compound.
Chromatographic Conditions
A systematic approach was taken to optimize the chromatographic conditions to achieve a good resolution and baseline separation of this compound from Pitavastatin and other potential impurities.[5] The final optimized conditions are summarized in the table below.
| Parameter | Condition |
| Instrument | Agilent 1120 Compact LC or equivalent |
| Column | Agilent HC C-18(2) (150 x 4.6 mm; 5µm) or equivalent |
| Mobile Phase | Phosphate Buffer (pH 6.4) : Methanol (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 245 nm |
| Column Temperature | 25°C |
| Run Time | 10 minutes |
Experimental Protocols
Preparation of Solutions
1. Mobile Phase Preparation:
-
Prepare a phosphate buffer by dissolving an appropriate amount of a phosphate salt (e.g., potassium dihydrogen phosphate) in HPLC grade water and adjust the pH to 6.4 with a suitable acid or base (e.g., phosphoric acid or potassium hydroxide).
-
Mix the phosphate buffer and HPLC grade methanol in a 50:50 volume/volume ratio.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
2. Standard Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
3. Working Standard Solution Preparation (100 µg/mL):
-
Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask.
-
Dilute to volume with the mobile phase.
4. Sample Preparation:
-
The sample preparation will depend on the matrix. For a bulk drug substance, a procedure similar to the standard preparation can be followed. For formulated products, an extraction step may be necessary.[6]
Method Validation Protocol
The developed method was validated according to the International Council for Harmonisation (ICH) guidelines.[4] The following validation parameters were assessed:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This was evaluated by analyzing a blank, a placebo (if applicable), the standard solution, and a sample solution.[7]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. Linearity was assessed by preparing a series of at least five concentrations of the this compound standard over a range of 50-150% of the expected concentration.[7]
-
Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy was determined by the recovery of a known amount of analyte spiked into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120%).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability (Intra-assay precision): Analysis of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[3]
-
Intermediate Precision: Analysis of the samples on different days, by different analysts, or on different instruments.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[8]
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This was evaluated by slightly varying parameters such as mobile phase composition, pH, and flow rate.[7]
Data Presentation
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Areas | ≤ 2.0% (for 6 replicate injections) |
Method Validation Summary
The following tables summarize the expected results from the method validation experiments.
Linearity
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 50 | Insert Data |
| 75 | Insert Data |
| 100 | Insert Data |
| 125 | Insert Data |
| 150 | Insert Data |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80 | Insert Data | Insert Data |
| 100% | 100 | Insert Data | Insert Data |
| 120% | 120 | Insert Data | Insert Data |
| Mean % Recovery | 98.0% - 102.0% |
Precision (Repeatability)
| Replicate | Peak Area | % Assay |
| 1 | Insert Data | Insert Data |
| 2 | Insert Data | Insert Data |
| 3 | Insert Data | Insert Data |
| 4 | Insert Data | Insert Data |
| 5 | Insert Data | Insert Data |
| 6 | Insert Data | Insert Data |
| Mean | Insert Data | Insert Data |
| % RSD | ≤ 2.0% |
LOD & LOQ
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | Insert Data |
| Limit of Quantitation (LOQ) | Insert Data |
Visualizations
Experimental Workflow
Caption: Workflow for HPLC method development and validation.
Method Validation Logical Relationship
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. nanobioletters.com [nanobioletters.com]
- 6. japsonline.com [japsonline.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols for the Use of tert-Butyl Pitavastatin as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pitavastatin is a potent HMG-CoA reductase inhibitor used for the treatment of hypercholesterolemia.[1] Accurate quantification of pitavastatin in bulk drug and pharmaceutical formulations is crucial for ensuring its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose. A well-characterized reference standard is essential for the validation and routine use of HPLC methods.
tert-Butyl pitavastatin, a key intermediate in the synthesis of pitavastatin, is also a potential impurity in the final drug substance.[][3][4] Due to its close structural relationship and availability as a high-purity substance, this compound can be effectively utilized as a reference standard for the chromatographic analysis of pitavastatin. This application note provides a detailed protocol for the use of this compound as a reference standard in a stability-indicating RP-HPLC method for the determination of pitavastatin.
Principle
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate and quantify pitavastatin. This compound is used as an external reference standard to prepare a calibration curve. The concentration of pitavastatin in a sample is determined by comparing its peak area to the calibration curve generated from the this compound standard. The method is designed to be stability-indicating, meaning it can separate the active pharmaceutical ingredient (API) from its degradation products and related substances.
Experimental Protocols
Apparatus and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following table summarizes the recommended apparatus and chromatographic conditions.
| Parameter | Specification |
| HPLC System | Agilent HPLC system with UV-Vis Detector or equivalent |
| Column | Agilent Eclipse XDB C18 (150 x 4.6 mm; 5µm)[1][5] |
| Mobile Phase | Phosphate buffer (pH 3.4) and acetonitrile (65:35 v/v)[1][5] |
| Flow Rate | 0.9 mL/min[1][5] |
| Detection Wavelength | 244 nm[1][5] |
| Injection Volume | 10 µL[1] |
| Column Temperature | Ambient |
| Run Time | 8.0 min[1] |
Reagents and Solutions
-
This compound Reference Standard (Purity >95%)
-
Pitavastatin sample (Bulk drug or formulation)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Methanol (HPLC grade)[1]
-
Water (HPLC grade)
Preparation of Phosphate Buffer (pH 3.4): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 3.4 with orthophosphoric acid. Filter the solution through a 0.45 µm membrane filter.[1]
Preparation of Mobile Phase: Mix the phosphate buffer (pH 3.4) and acetonitrile in a ratio of 65:35 (v/v). Degas the mobile phase before use.[1]
Preparation of Diluent: Methanol is used as the diluent.[1]
Preparation of this compound Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Add approximately 7 mL of methanol, sonicate for 5 minutes to dissolve, and then make up the volume with methanol.[1]
Preparation of Working Standard Solutions: From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with the diluent to obtain concentrations in the range of 25-150 µg/mL.[1][5]
Preparation of Sample Solution (from Tablet Dosage Form): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of pitavastatin into a 100 mL volumetric flask. Add about 70 mL of methanol, sonicate for 15 minutes, and then make up the volume with methanol. Filter the solution through a 0.45 µm syringe filter. Dilute 1 mL of the filtrate to 10 mL with the diluent to obtain a final concentration of approximately 100 µg/mL of pitavastatin.
System Suitability
To ensure the chromatographic system is suitable for the intended analysis, inject the standard solution (100 µg/mL) six times. The system suitability parameters should meet the following criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor | Not more than 2.0 |
| Theoretical Plates | Not less than 2000 |
| % RSD of Peak Areas | Not more than 2.0% |
Procedure
Inject 10 µL of the blank (diluent), followed by the working standard solutions and the sample solution into the chromatograph. Record the chromatograms and measure the peak areas for pitavastatin.
Data Presentation and Analysis
Calibration Curve
Plot a graph of the mean peak area of the this compound standard against the corresponding concentration. The calibration curve should be linear over the concentration range of 25-150 µg/mL.[5]
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 25 | [Example Value] |
| 50 | [Example Value] |
| 75 | [Example Value] |
| 100 | [Example Value] |
| 125 | [Example Value] |
| 150 | [Example Value] |
The correlation coefficient (r²) should be not less than 0.999.
Calculation of Pitavastatin Content
The amount of pitavastatin in the sample is calculated using the regression equation from the calibration curve:
y = mx + c
Where:
-
y = Peak area of pitavastatin in the sample solution
-
m = Slope of the calibration curve
-
x = Concentration of pitavastatin in the sample solution (µg/mL)
-
c = y-intercept of the calibration curve
The percentage of pitavastatin in the tablet is calculated as follows:
% Pitavastatin = (Concentration from curve (µg/mL) / Labeled amount (mg/tablet)) * (Average tablet weight (mg) / Weight of powder taken (mg)) * 100
Method Validation Summary
The analytical method should be validated according to ICH guidelines. The following table summarizes typical validation parameters.
| Parameter | Result |
| Linearity Range | 25 - 150 µg/mL[5] |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | [Example Value based on specific validation] |
| Limit of Quantitation (LOQ) | [Example Value based on specific validation] |
| Specificity | No interference from excipients or degradation products |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the chromatographic analysis of pitavastatin using this compound as a reference standard.
Caption: Workflow for Pitavastatin Analysis.
Logical Relationship of Key Components
This diagram shows the relationship between the reference standard, the analytical method, and the final result.
Caption: Key Component Relationships.
Stability-Indicating Nature
To establish the stability-indicating nature of the method, forced degradation studies should be performed on the pitavastatin sample. The drug should be exposed to acidic, basic, oxidative, thermal, and photolytic stress conditions.[1][6] The developed method should be able to resolve the pitavastatin peak from any degradation products, demonstrating its specificity and stability-indicating capability.
Conclusion
The use of this compound as a reference standard provides a reliable and accurate method for the quantification of pitavastatin in pharmaceutical dosage forms by RP-HPLC. The described method is simple, precise, and stability-indicating, making it suitable for routine quality control analysis. Proper validation in accordance with ICH guidelines is necessary before implementation in a regulated environment.
References
- 1. ijpar.com [ijpar.com]
- 3. US8487105B2 - Process for preparing pitavastatin, intermediates and pharmaceuctically acceptable salts thereof - Google Patents [patents.google.com]
- 4. Blog Details [chemicea.com]
- 5. A New Validated Stability-Indicating RP-HPLC Method for the Estimation of Pitavastatin in Tablet Dosage Forms [ipindexing.com]
- 6. nanobioletters.com [nanobioletters.com]
Application Note: Protocol for tert-Butyl Pitavastatin Sample Preparation for High-Performance Liquid Chromatography (HPLC) Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the preparation of tert-butyl pitavastatin samples for quantitative analysis by High-Performance Liquid Chromatography (HPLC). This compound is an esterified form of pitavastatin, often used as a protected intermediate in synthesis. For accurate quantification of the active pitavastatin acid, the tert-butyl ester group must first be cleaved. This protocol outlines a robust acid-catalyzed hydrolysis procedure to convert this compound to pitavastatin, followed by sample cleanup and preparation for RP-HPLC analysis. The methodologies are designed to be reproducible and reliable for research and drug development applications.
Principle of the Method
The core of the sample preparation is the acid-catalyzed hydrolysis of the tert-butyl ester. The tert-butyl group is a common protecting group for carboxylic acids due to its stability under various conditions.[1] Its effective removal is a critical step for analysis.[1] This is typically achieved using a strong acid, such as Trifluoroacetic Acid (TFA), which protonates the ester oxygen, leading to the elimination of isobutylene and the formation of the desired carboxylic acid (pitavastatin).[1] Following hydrolysis, the sample is neutralized, and the resulting pitavastatin is prepared for injection into an HPLC system for separation and quantification.
Materials and Reagents
All reagents should be of HPLC or analytical grade to ensure the accuracy and reliability of the results.
| Reagent / Material | Grade / Specification | Supplier Example |
| This compound | Reference Standard | In-house or Commercial |
| Pitavastatin Calcium | Reference Standard | Zydus Cadila, Aizant Drug Research |
| Acetonitrile (ACN) | HPLC Grade | Merck Life Science |
| Methanol | HPLC Grade | Rankem Fine Chemicals |
| Dichloromethane (DCM) | HPLC Grade | --- |
| Trifluoroacetic Acid (TFA) | HPLC Grade | --- |
| Potassium Dihydrogen Orthophosphate | AR Grade | Rankem Fine Chemicals |
| Orthophosphoric Acid | AR Grade | Rankem Fine Chemicals |
| Deionized Water | High-Purity (e.g., Millipore) | Millipore Milli-Q System |
| Syringe Filters | 0.22 µm or 0.45 µm PTFE/Nylon | Millipore |
| Volumetric Flasks & Pipettes | Class A | --- |
| HPLC Vials | 2 mL, Amber | --- |
Experimental Protocols
This section details the step-by-step methodology for the hydrolysis of this compound and preparation for HPLC analysis.
3.1. Standard Stock Solution Preparation
-
Pitavastatin Standard Stock (1000 µg/mL): Accurately weigh 10 mg of pitavastatin reference standard and transfer it to a 10 mL volumetric flask. Dissolve and make up the volume with methanol.[2] This stock solution is used to prepare the calibration curve.
-
This compound Sample Stock (1000 µg/mL): Accurately weigh an amount of this compound sample equivalent to 10 mg of pitavastatin and transfer it to a 10 mL volumetric flask. Dissolve and make up the volume with Dichloromethane (DCM).
3.2. Protocol 1: Acid-Catalyzed Hydrolysis of this compound
-
Reaction Setup: In a clean, dry glass vial, pipette 1.0 mL of the this compound Sample Stock solution (1000 µg/mL in DCM).
-
Initiation of Cleavage: Add 1.0 mL of Trifluoroacetic Acid (TFA) to the vial to achieve a 50% (v/v) TFA in DCM solution.[1] Cap the vial tightly and gently vortex for 10 seconds.
-
Incubation: Allow the reaction to proceed at room temperature for 1-2 hours. Reaction progress can be monitored by taking small aliquots at different time points (e.g., 30, 60, 120 minutes) to ensure complete conversion.[1]
-
Quenching and Neutralization: After incubation, evaporate the DCM and excess TFA under a gentle stream of nitrogen gas in a fume hood.
-
Reconstitution: Re-dissolve the dried residue in 1.0 mL of the HPLC mobile phase (see Table 2).
-
Filtration: Filter the resulting solution through a 0.22 µm or 0.45 µm syringe filter into a clean HPLC vial to remove any particulate matter.[3][4]
3.3. Preparation of Calibration Standards
-
Prepare a series of working standard solutions by serially diluting the Pitavastatin Standard Stock solution with the mobile phase to achieve concentrations ranging from approximately 0.1 µg/mL to 100 µg/mL.[5][6]
-
Transfer these solutions to HPLC vials for analysis. These will be used to construct a calibration curve from which the concentration of the prepared sample can be determined.
HPLC Chromatographic Conditions
The following table summarizes a validated set of HPLC conditions suitable for the analysis of pitavastatin. These conditions should provide good separation and peak shape.
| Parameter | Condition |
| HPLC System | Agilent 1120 Compact LC or Shimadzu UFLC Prominence with PDA/UV Detector[4][6] |
| Column | Phenomenex Luna C18 (150 x 4.6 mm, 5 µm) or equivalent[5] |
| Mobile Phase | Phosphate Buffer (pH 3.4) : Acetonitrile (65:35 v/v)[2] |
| Buffer Preparation | Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC water. Adjust pH to 3.4 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.[2] |
| Flow Rate | 1.2 mL/min[5] |
| Detection Wavelength | 244 nm or 248 nm[2][5] |
| Injection Volume | 20 µL[3][4] |
| Column Temperature | Ambient (approx. 25°C) |
| Run Time | ~10 minutes |
| Retention Time (Pitavastatin) | Approximately 4.1 min under these conditions[5] |
Workflow Visualization
The following diagram illustrates the complete workflow from sample weighing to final preparation for HPLC injection.
Caption: Experimental workflow for this compound sample preparation.
Conclusion
This application note provides a comprehensive and detailed protocol for the preparation of this compound samples for HPLC analysis. The key step involves an efficient acid-catalyzed hydrolysis to convert the ester prodrug or intermediate into its active carboxylic acid form, pitavastatin. The subsequent cleanup and validated HPLC conditions ensure accurate and reproducible quantification. This method is well-suited for researchers in pharmaceutical analysis and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpar.com [ijpar.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. japsonline.com [japsonline.com]
- 5. RP-HPLC Assay for Estimation of Pitavastatin in Bulk and Pharmaceutical Dosage Forms | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 6. nanobioletters.com [nanobioletters.com]
Application Note: High-Performance Thin-Layer Chromatographic (HPTLC) Method for the Determination of tert-Butyl Pitavastatin
Audience: Researchers, scientists, and drug development professionals.
Introduction
tert-Butyl pitavastatin is the tert-butyl ester of pitavastatin, a potent inhibitor of HMG-CoA reductase used for the treatment of hyperlipidemia.[1][2] It is often encountered as a process-related impurity or a synthetic intermediate in the manufacturing of pitavastatin.[][4] Monitoring and controlling such impurities are crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note presents a proposed High-Performance Thin-Layer Chromatography (HPTLC) method for the quantitative determination of this compound. The described method is adapted from established and validated HPTLC methods for pitavastatin calcium.[5][6][7]
Principle
The method is based on the separation of this compound on a high-performance thin-layer chromatographic plate with a silica gel 60 F254 stationary phase. The separation is achieved using a specific mobile phase, and the quantification is performed by densitometric scanning of the chromatogram in absorbance mode at a specified wavelength.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Pitavastatin calcium reference standard (for comparison if needed)
-
Methanol (AR grade)
-
Toluene (AR grade)
-
Glacial acetic acid (AR grade)
-
Pre-coated silica gel 60 F254 HPTLC plates (10 x 10 cm)
2. Equipment
-
HPTLC system equipped with:
-
Sample applicator (e.g., Linomat 5)
-
Twin-trough developing chamber
-
TLC scanner
-
Data acquisition and analysis software (e.g., winCATS)
-
-
Analytical balance
-
Volumetric flasks
-
Micropipettes
-
Ultrasonic bath
3. Preparation of Standard Solution
Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to the mark with methanol to obtain a stock solution of 1000 µg/mL. From this stock solution, prepare a working standard solution of 100 µg/mL by diluting 1 mL of the stock solution to 10 mL with methanol.
4. Sample Preparation
For the analysis of bulk drug samples, accurately weigh 10 mg of the this compound sample, dissolve it in methanol in a 10 mL volumetric flask, and dilute to the mark with the same solvent to get a concentration of 1000 µg/mL. Further dilute to obtain a working sample solution of 100 µg/mL.
5. Chromatographic Conditions
| Parameter | Description |
| Stationary Phase | Pre-coated silica gel 60 F254 aluminum plates (10 x 10 cm, 250 µm thickness) |
| Mobile Phase | Toluene: Methanol: Glacial Acetic Acid (8.5: 1.5: 0.04 v/v/v) |
| Chamber Saturation | 20 minutes with the mobile phase in a twin-trough chamber |
| Development Distance | 80 mm |
| Application Volume | 5 µL |
| Application Band Width | 6 mm |
| Drying of Plate | Air-dried for 5 minutes |
| Detection Wavelength | 238 nm[2][] |
| Scanning Mode | Densitometric scanning in absorbance mode |
Note: The mobile phase has been adapted from methods for the more polar pitavastatin calcium.[5][7] The polarity has been decreased by increasing the proportion of toluene to ensure an optimal Rf value for the less polar this compound. This proposed mobile phase composition may require further optimization based on experimental results.
Data Presentation
The following tables summarize the expected validation parameters for the HPTLC method for this compound, based on published data for pitavastatin calcium.[5][6][7] These values should be experimentally verified for the tert-butyl ester.
Table 1: Linearity Data
| Parameter | Value |
| Linearity Range (ng/band) | 50 - 300 |
| Correlation Coefficient (r²) | > 0.998 |
| Slope | To be determined |
| Intercept | To be determined |
Table 2: Method Validation Parameters
| Parameter | Value |
| Limit of Detection (LOD) (ng/band) | ~ 15 |
| Limit of Quantification (LOQ) (ng/band) | ~ 45 |
| Accuracy (% Recovery) | 98.0 - 102.0 |
| Precision (%RSD) | < 2.0 |
| Specificity | Specific |
Method Validation Protocol
1. Linearity: Prepare a series of standard solutions of this compound in the concentration range of 50 to 300 ng/band. Apply these solutions to the HPTLC plate and develop the chromatogram. Measure the peak area for each concentration and plot a calibration curve of peak area versus concentration. Determine the correlation coefficient, slope, and intercept.
2. Precision:
-
Repeatability (Intra-day precision): Analyze six replicates of a standard solution (e.g., 150 ng/band) on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same standard solution on three different days. Calculate the percentage relative standard deviation (%RSD) for the peak areas.
3. Accuracy: Perform a recovery study by spiking a known amount of this compound standard into a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.
4. Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ from the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S) where σ is the standard deviation of the response and S is the slope of the calibration curve.
5. Specificity: The specificity of the method should be assessed by analyzing a blank (methanol), the standard solution, and the sample solution. The peak for this compound in the sample should be confirmed by comparing its Rf value and spectrum with that of the standard.
Visualization
References
- 1. tert-Buthyl Pitavastatin | C29H32FNO4 | CID 53395166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tert-buthyl Pitavastatin | 586966-54-3 [chemicalbook.com]
- 4. Blog Details [chemicea.com]
- 5. A Simple and Sensitive HPTLC Method for Quantitative Analysis of Pitavastatin Calcium in Tablets | Semantic Scholar [semanticscholar.org]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Forced Degradation Studies of tert-Butyl Pitavastatin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tert-butyl pitavastatin is a key intermediate in the synthesis of Pitavastatin, a potent HMG-CoA reductase inhibitor used to treat hypercholesterolemia. Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies like the International Council for Harmonisation (ICH). These studies deliberately expose a drug substance to harsh conditions to identify potential degradation products and establish its intrinsic stability.[1][2] This process is essential for developing and validating stability-indicating analytical methods, which ensure that the quantitative analysis of the active pharmaceutical ingredient (API) is not affected by the presence of its degradants.[2]
This document provides a detailed protocol for conducting forced degradation studies on this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions, in line with ICH guidelines.
Materials and Reagents
-
This compound reference standard
-
Hydrochloric Acid (HCl), AR grade
-
Sodium Hydroxide (NaOH), AR grade
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Potassium dihydrogen phosphate, AR grade
-
Orthophosphoric acid, AR grade
-
Purified water (Milli-Q or equivalent)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
Water bath or heating block
-
Photostability chamber
-
Calibrated oven
-
HPLC or UPLC system with a PDA or UV detector
-
Analytical column: C18, 150 x 4.6 mm, 5µm (or equivalent)
Experimental Protocols
Forced degradation studies should aim for 5-20% degradation of the active substance to ensure that the analytical method is challenged without generating secondary or tertiary degradation products that may not be relevant under normal storage conditions.[2]
3.1. Preparation of Stock Solution
Accurately weigh and dissolve an appropriate amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of approximately 1 mg/mL.
3.2. Stress Conditions
3.2.1. Acidic Hydrolysis
-
Transfer 5 mL of the stock solution into a 50 mL volumetric flask.
-
Add 5 mL of 1.0 N HCl.
-
Keep the flask in a water bath at 60°C for 1 hour.[]
-
After the specified time, cool the solution to room temperature.
-
Carefully neutralize the solution with an equivalent amount of 1.0 N NaOH.
-
Dilute to the final volume with the mobile phase diluent to achieve a target concentration of approximately 100 µg/mL.
-
Analyze the sample by the stability-indicating HPLC method.
3.2.2. Alkaline Hydrolysis
-
Transfer 5 mL of the stock solution into a 50 mL volumetric flask.
-
Add 5 mL of 2.0 N NaOH.
-
Keep the flask in a water bath at 60°C for 1 hour.[]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of 2.0 N HCl.
-
Dilute to the final volume with the mobile phase diluent to achieve a target concentration of approximately 100 µg/mL.
-
Analyze the sample by the stability-indicating HPLC method.
3.2.3. Oxidative Degradation
-
Transfer 5 mL of the stock solution into a 50 mL volumetric flask.
-
Add 5 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature (25°C) for 1 hour.[]
-
Dilute to the final volume with the mobile phase diluent to achieve a target concentration of approximately 100 µg/mL.
-
Analyze the sample immediately by the stability-indicating HPLC method.
3.2.4. Thermal Degradation (Dry Heat)
-
Accurately weigh a few milligrams of this compound solid powder and spread it as a thin layer in a petri dish.
-
Place the petri dish in a calibrated oven at 60°C for 48 hours.[]
-
After exposure, allow the sample to cool to room temperature.
-
Accurately weigh the powder, dissolve it in a suitable solvent, and dilute with the mobile phase diluent to a final concentration of approximately 100 µg/mL.
-
Analyze the sample by the stability-indicating HPLC method.
3.2.5. Photolytic Degradation
-
Prepare a solution of this compound at a concentration of 100 µg/mL.
-
Expose the solution in a chemically inert, transparent container to a light source within a photostability chamber.
-
The exposure should conform to ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[4]
-
A control sample, wrapped in aluminum foil to protect it from light, should be stored under the same temperature and humidity conditions.
-
After exposure, analyze both the exposed and control samples by the stability-indicating HPLC method.
Stability-Indicating Analytical Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is suitable for the separation and quantification of this compound and its degradation products.[][5]
-
Instrument: HPLC with UV/PDA Detector
-
Column: Agilent Eclipse XDB C18 (150 x 4.6 mm; 5µm)[5]
-
Mobile Phase: Phosphate Buffer (pH 3.4) and Acetonitrile (65:35 v/v)[5]
-
Flow Rate: 0.9 mL/min[5]
-
Detection Wavelength: 244 nm[5]
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
-
Run Time: Sufficient to elute all degradation products.
Data Presentation
The results of the forced degradation studies should be presented in a clear and concise manner. The percentage of degradation is calculated by comparing the peak area of the active substance in the stressed sample to that of an unstressed control sample.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Parameters | % Assay of Active | % Degradation | No. of Degradants | RRT of Major Degradant |
| Acid Hydrolysis | 1.0 N HCl, 60°C, 1 hr | 92.10% | 7.90% | 2 | 1.45 |
| Alkaline Hydrolysis | 2.0 N NaOH, 60°C, 1 hr | 90.21% | 9.79% | 5 | 1.62 |
| Oxidative | 3% H₂O₂, 25°C, 1 hr | 92.57% | 7.43% | 5 | 1.71 |
| Thermal (Dry Heat) | 60°C, 48 hrs | 90.36% | 9.64% | 6 | 1.88 |
| Photolytic | ICH Q1B exposure | 97.65% | 2.35% | 1 | 1.50 |
Note: Data presented is representative based on literature for Pitavastatin and may vary for this compound.[] RRT = Relative Retention Time.
Table 2: Identification of Potential Degradation Products
| Stress Condition | Major Degradation Products Identified |
| Acid Hydrolysis | Anti-isomer impurity, Lactone impurity[] |
| Alkaline Hydrolysis | Desfluoro impurity, Anti-isomer impurity, Z-isomer impurity, 5-oxo impurity, Lactone impurity[] |
| Oxidative | Desfluoro impurity, Anti-isomer impurity, Z-isomer impurity, 5-oxo impurity, Lactone impurity[] |
| Thermal (Dry Heat) | Desfluoro impurity, Anti-isomer impurity, Z-isomer impurity, 5-oxo impurity, Lactone impurity, Tertiary butyl ester impurity [] |
| Photolytic | Lactone impurity[] |
Visualization
Caption: Workflow for the forced degradation study of this compound.
Caption: Potential degradation pathways of this compound.
Conclusion
The forced degradation studies reveal that this compound is susceptible to degradation under hydrolytic (acidic and basic), oxidative, and thermal conditions, while it shows more stability against photolytic stress.[] Significant degradation was observed in acidic and basic conditions.[6] The primary degradation products include lactone, anti-isomer, and various other process-related impurities.[] Notably, the formation of a tertiary butyl ester impurity under thermal stress is a key finding.[] The stability-indicating HPLC method developed is specific and capable of separating the parent drug from all major degradation products, making it suitable for routine quality control and stability monitoring.[5] This information is crucial for optimizing formulation, packaging, and storage conditions to ensure the safety and efficacy of the final drug product.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. resolvemass.ca [resolvemass.ca]
- 4. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 5. ijpar.com [ijpar.com]
- 6. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pitavastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, and is widely used for the treatment of hyperlipidemia.[1] The synthesis of active pharmaceutical ingredients (APIs) like pitavastatin is a multi-step process where the potential for impurity formation is significant. Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate stringent control and characterization of impurities to ensure the safety and efficacy of the final drug product.[2]
Process-related impurities can arise from starting materials, intermediates, by-products, or degradation products formed during synthesis and storage.[3][4] Tert-Butyl pitavastatin is a key intermediate in several synthetic routes to pitavastatin.[4][5] Monitoring the purity of this intermediate and using it as a reference standard is crucial for controlling impurities in the final API. This application note provides a detailed protocol for using this compound to identify and quantify process-related impurities, particularly the unreacted intermediate, in the final pitavastatin product.
The Role of this compound in Impurity Profiling
In many synthetic pathways, the tert-butyl ester of pitavastatin is formed to protect the carboxylic acid group during certain reaction steps. The final step often involves the hydrolysis (deprotection) of this ester to yield the active pitavastatin acid.[5]
Sources of Impurities from this Stage:
-
Unreacted Intermediate: Incomplete hydrolysis can lead to the presence of this compound in the final API.
-
Side-Reaction Products: The conditions used for deprotection or preceding steps can generate other related substances.
-
Degradation Products: The intermediate itself may degrade under certain process conditions, leading to impurities that carry through to the final product. For instance, thermal stress can generate a "Tertiary butyl ester impurity".[]
Therefore, this compound serves as a critical reference marker for a known potential process-related impurity.
Caption: Simplified synthesis workflow highlighting the critical role of the this compound intermediate.
Experimental Protocols
Protocol 1: UPLC/HPLC Method for Impurity Profiling
This protocol details a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the detection and quantification of process-related impurities in pitavastatin.
Objective: To separate, identify, and quantify this compound and other process-related impurities from the main pitavastatin API.
Materials and Reagents:
-
UPLC/HPLC system with a UV or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Empower).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Reference Standards: Pitavastatin Calcium, this compound, and other known impurities.
-
Solvents: Acetonitrile (HPLC grade), Orthophosphoric acid, Purified water.
Chromatographic Conditions: The following conditions are based on validated methods for pitavastatin impurity analysis and are a reliable starting point for method development.[7][8][9]
| Parameter | Specification |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent) |
| Mobile Phase A | 0.03% Orthophosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) / %B: 0/10, 10/70, 12/70, 12.1/10, 15/10 |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 245 nm |
| Injection Volume | 2 µL |
| Diluent | Acetonitrile:Water (90:10 v/v) |
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of Pitavastatin reference standard at a concentration of approximately 0.10 mg/mL in diluent.
-
Prepare a stock solution of this compound reference standard at a similar concentration.
-
Create a spiked solution by adding a known amount of the this compound stock to the Pitavastatin stock to verify resolution and retention time.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the pitavastatin API sample in the diluent to achieve a final concentration of 0.10 mg/mL.
-
-
Chromatographic Run:
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Inject the diluent as a blank, followed by the standard and sample solutions.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Calculate the percentage of each impurity using the area normalization method or against a qualified reference standard. The limit of detection for such methods can be as low as 0.006%.[7][8]
-
Caption: Experimental workflow for the analysis of process-related impurities.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating capability of the analytical method and to identify potential degradation products that might also be process-related impurities.[10][11]
Objective: To intentionally degrade pitavastatin under various stress conditions to generate and identify potential impurities.
Methodology: Prepare solutions of pitavastatin (approx. 0.10 mg/mL) and subject them to the following conditions.[7][8][10] Analyze all stressed samples using the validated UPLC method described in Protocol 1.
| Stress Condition | Details |
| Acid Hydrolysis | 0.1 N HCl at room temperature for 2 hours. |
| Base Hydrolysis | 0.1 N NaOH at room temperature for 2 hours. |
| Oxidative | 3% H₂O₂ at 75°C for 2 hours. |
| Thermal | Dry heat at 100°C for 48 hours. |
| Photolytic | Expose solid drug to UV light (254 nm) for 24 hours. |
Data Analysis:
-
Assess the chromatograms for new peaks (degradation products).
-
Ensure the main pitavastatin peak is well-resolved from all degradation peaks (resolution > 2.0).
-
Calculate the mass balance to account for the degraded material. A mass balance close to 100% (e.g., ~99.5%) indicates the method's stability-indicating power.[7][8][12]
Caption: Logical workflow for conducting forced degradation studies on pitavastatin.
Data Presentation
Summarized data from forced degradation studies helps in understanding the stability profile of the drug.
| Stress Condition | % Degradation (Approx.) | Major Impurities Formed |
| Acid Hydrolysis | Significant | Impurity-4 is prominent.[7][8] |
| Base Hydrolysis | Significant | Impurity-4 is prominent.[7][8] |
| Oxidative (3% H₂O₂) | ~7.4% | Desfluoro, anti-isomer, Z-isomer, 5-oxo, lactone impurities.[] |
| Thermal (60°C, 2 days) | ~9.6% | Desfluoro, anti-isomer, Z-isomer, 5-oxo, lactone, Tertiary butyl ester.[] |
| Photolytic | Minimal | Little to no degradation observed.[7][8] |
| Neutral (Water, 60°C) | ~6.1% | Z-isomer, Methyl ester, Lactone impurities.[] |
Conclusion
This compound is a critical intermediate in the synthesis of pitavastatin, and its control is paramount for ensuring the purity of the final API. By using this compound as a reference standard in a validated, stability-indicating UPLC/HPLC method, manufacturers can effectively identify and control process-related impurities. The protocols outlined in this application note provide a robust framework for impurity profiling, forced degradation analysis, and ultimately, for producing a safe, effective, and regulatory-compliant pitavastatin drug substance.
References
- 1. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Blog Details [chemicea.com]
- 5. US8487105B2 - Process for preparing pitavastatin, intermediates and pharmaceuctically acceptable salts thereof - Google Patents [patents.google.com]
- 7. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]
- 8. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. scispace.com [scispace.com]
- 11. ajpaonline.com [ajpaonline.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Optimized Synthesis of tert-Butyl Pitavastatin
Introduction
Pitavastatin is a potent HMG-CoA reductase inhibitor used for the treatment of hyperlipidemia. The synthesis of its tert-butyl ester intermediate is a critical step that dictates the overall yield and purity of the final active pharmaceutical ingredient (API). A key transformation in this synthesis is the olefination reaction to form the (E)-heptenoate side chain. This document provides detailed protocols for the synthesis of tert-butyl pitavastatin via a Wittig reaction and outlines a systematic approach to optimize this key step using experimental design methodologies. The primary goal of the optimization is to maximize the yield of the desired (E)-isomer while minimizing the formation of the diastereomeric (Z)-isomer impurity.
Core Synthesis Pathway: Wittig Reaction
The synthesis of this compound can be efficiently achieved through a Wittig reaction between the phosphonium salt of the quinoline core and the aldehyde-containing side chain. This reaction, while effective, requires careful optimization to ensure high stereoselectivity for the desired E-isomer.
Signaling Pathway Diagram
Caption: Synthetic pathway for this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound (Baseline Conditions)
This protocol describes a general procedure for the synthesis of this compound, which will serve as the baseline for optimization studies.
Materials:
-
Triphenyl-[2-cyclopropyl-4-(4-fluorophenyl)-quinolin-3-ylmethyl]phosphonium bromide
-
tert-Butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl, 1N solution)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Toluene
-
Cyclohexane
-
Deionized water
Procedure:
-
Wittig Reaction:
-
In a nitrogen-purged reactor, dissolve Triphenyl-[2-cyclopropyl-4-(4-fluorophenyl)-quinolin-3-ylmethyl]phosphonium bromide (1.2 equivalents) in DMSO.
-
Add a solution of tert-Butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate (1.0 equivalent) in DMSO to the reactor.
-
Add potassium carbonate (1.5 equivalents).
-
Heat the reaction mixture to 75°C and stir for 7 hours.
-
Monitor the reaction progress by HPLC until the starting aldehyde is consumed.
-
Cool the mixture to room temperature and quench with deionized water.
-
Extract the product with toluene.
-
Wash the organic layer with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected intermediate.
-
-
Deprotection:
-
Dissolve the crude intermediate in methanol.
-
Add 1N HCl solution and stir at 35°C for 6 hours.
-
Monitor the deprotection by TLC or HPLC.
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., toluene/cyclohexane) to yield the final product.[1]
-
Protocol 2: Analytical Method for Yield and Purity Determination
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.01M potassium dihydrogen orthophosphate, pH adjusted to 3.75 with phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 248 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare standard solutions of purified (E)-tert-butyl pitavastatin and, if available, the (Z)-isomer impurity at known concentrations.
-
Prepare sample solutions of the crude reaction mixture by diluting a known amount in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
The yield is calculated based on the peak area of the (E)-isomer in the sample relative to the standard.
-
Purity is determined by the area percentage of the (E)-isomer peak relative to all other peaks in the chromatogram. The percentage of the (Z)-isomer is specifically monitored.
Experimental Design for Optimization
To systematically optimize the Wittig reaction, a two-stage experimental design approach is proposed: a factorial design for screening key factors, followed by a Response Surface Methodology (RSM) for fine-tuning the most influential parameters.
Logical Workflow for Optimization
Caption: Experimental design workflow for optimization.
Stage 1: Factorial Design for Screening
A 2³ full factorial design will be employed to screen for the main effects and interactions of three key factors: reaction temperature, equivalents of base, and reaction time.
Factors and Levels:
| Factor | Parameter | Level (-1) | Level (+1) |
| A | Temperature (°C) | 65 | 85 |
| B | Base Equivalents (K₂CO₃) | 1.2 | 2.0 |
| C | Time (hours) | 5 | 9 |
Experimental Design Matrix and Results:
| Run | Temp (°C) | Base eq. | Time (h) | Yield (%) | Z-Isomer (%) |
| 1 | 65 | 1.2 | 5 | 68 | 12.5 |
| 2 | 85 | 1.2 | 5 | 75 | 18.0 |
| 3 | 65 | 2.0 | 5 | 72 | 11.0 |
| 4 | 85 | 2.0 | 5 | 80 | 16.5 |
| 5 | 65 | 1.2 | 9 | 74 | 13.0 |
| 6 | 85 | 1.2 | 9 | 82 | 19.0 |
| 7 | 65 | 2.0 | 9 | 78 | 11.5 |
| 8 | 85 | 2.0 | 9 | 88 | 17.0 |
Analysis: The results from the factorial design will be analyzed to determine the statistical significance of each factor on the yield and the formation of the Z-isomer. Based on the hypothetical data above, temperature appears to have a strong positive effect on yield but also increases the Z-isomer content. The amount of base also positively influences the yield.
Stage 2: Response Surface Methodology (RSM) for Optimization
Based on the screening results, temperature and base equivalents are identified as the most significant factors. A Central Composite Design (CCD) will be used to model the response surface and find the optimal conditions.
Factors and Levels for CCD:
| Factor | Parameter | -α | -1 | 0 | +1 | +α |
| A | Temperature (°C) | 70 | 75 | 80 | 85 | 90 |
| B | Base Equivalents | 1.4 | 1.6 | 1.8 | 2.0 | 2.2 |
CCD Matrix and Hypothetical Results:
| Run | Temp (°C) | Base eq. | Yield (%) | Z-Isomer (%) |
| 1 | 75 | 1.6 | 81 | 15.5 |
| 2 | 85 | 1.6 | 87 | 17.5 |
| 3 | 75 | 2.0 | 85 | 14.0 |
| 4 | 85 | 2.0 | 91 | 16.0 |
| 5 | 70 | 1.8 | 80 | 13.5 |
| 6 | 90 | 1.8 | 89 | 19.0 |
| 7 | 80 | 1.4 | 84 | 16.5 |
| 8 | 80 | 2.2 | 88 | 15.0 |
| 9 | 80 | 1.8 | 92 | 15.8 |
| 10 | 80 | 1.8 | 93 | 15.7 |
| 11 | 80 | 1.8 | 92.5 | 15.9 |
Data Analysis and Model Fitting: The data obtained from the CCD will be fitted to a second-order polynomial equation to model the relationship between the factors and the responses (Yield and Z-Isomer %). Statistical software will be used to generate response surface plots and contour plots to visualize the relationship and identify the optimal operating region that maximizes yield while keeping the Z-isomer below an acceptable threshold (e.g., <16%).
Conclusion
The application of a systematic experimental design approach, starting with a factorial screening design and followed by response surface methodology, allows for the efficient optimization of the this compound synthesis. This methodology not only helps in identifying the optimal reaction conditions for maximizing product yield but also provides a robust understanding of how different process parameters influence the purity profile, particularly the control of the critical Z-isomer impurity. The protocols and frameworks provided herein serve as a comprehensive guide for researchers and drug development professionals to achieve a more efficient and controlled synthesis of this important statin intermediate.
References
LC-MS/MS method for detection of tert-Butyl pitavastatin in biological matrices
An LC-MS/MS method for the sensitive and selective quantification of tert-butyl pitavastatin in biological matrices is detailed below. This application note provides a comprehensive protocol, including sample preparation, chromatographic conditions, and mass spectrometric parameters, intended for researchers in drug metabolism, pharmacokinetics, and clinical pharmacology. While specific methods for this compound are not widely published, the following protocol is robustly developed based on established methods for pitavastatin and other small molecules in biological fluids.
Introduction
Pitavastatin is a potent HMG-CoA reductase inhibitor used to treat hypercholesterolemia. This compound, an ester derivative, is often synthesized as a prodrug or may be encountered as a metabolite or an intermediate. Accurate quantification of this compound in biological matrices such as plasma or urine is crucial for pharmacokinetic and drug metabolism studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity, making it the gold standard for bioanalytical assays.[1]
This method employs a straightforward protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. A stable isotope-labeled internal standard (SIL-IS), this compound-d7, is proposed to ensure the highest accuracy and precision by compensating for matrix effects and variability during sample processing.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
This compound-d7 (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control biological matrix (e.g., human plasma, K2-EDTA)
Preparation of Solutions
-
Analyte Stock Solution (1.0 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Internal Standard Stock Solution (1.0 mg/mL): Accurately weigh and dissolve 1 mg of this compound-d7 in 1.0 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control (QC) samples.
-
IS Working Solution (50 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 50 ng/mL. This solution will be used for protein precipitation.
Sample Preparation: Protein Precipitation
-
Label microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 50 µL of the appropriate matrix sample (blank, standard, QC, or unknown) into the labeled tubes.
-
Add 150 µL of the IS Working Solution (50 ng/mL in acetonitrile) to each tube.
-
Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Caption: Protein precipitation workflow for sample preparation.
LC-MS/MS Method Parameters
The following tables summarize the optimized parameters for the liquid chromatography and mass spectrometry systems.
Liquid Chromatography
| Parameter | Condition |
| HPLC System | Standard Bioanalytical LC System |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 |
Mass Spectrometry
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Capillary Voltage | 4000 V |
| MRM Transitions | Compound |
| This compound | |
| This compound-d7 (IS) |
Note: The molecular weight of pitavastatin is 421.46 g/mol ([M+H]+ ≈ 422.4). The addition of a tert-butyl group (C4H8) increases the mass by 56.12 Da, resulting in a precursor ion of m/z 478.6 for this compound. The product ion m/z 290.3 is a stable, characteristic fragment of the pitavastatin core structure.[2][3][4]
Method Validation Summary
The method should be validated according to regulatory guidelines. The following table shows typical performance characteristics expected from this assay.
| Validation Parameter | Result |
| Linearity Range | 0.1 - 200 ng/mL (r² > 0.995) |
| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL |
| Accuracy (at LLOQ, L, M, H QC) | 85 - 115% (90 - 110% at LLOQ) |
| Precision (at LLOQ, L, M, H QC) | < 15% RSD (< 20% at LLOQ) |
| Matrix Effect | Normalized IS response variation < 15% |
| Extraction Recovery | > 80% and consistent across concentration levels |
| Stability | Stable for 24h at room temp, 3 freeze-thaw cycles, and 1 month at -80°C |
Data Analysis and Reporting
Data acquisition and processing are performed using the instrument manufacturer's software. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression analysis is used to fit the curve. The concentrations of QC and unknown samples are then determined from this curve.
Caption: High-level overview of the bioanalytical process.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in biological matrices. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis. The use of a stable isotope-labeled internal standard ensures high data quality, making this method well-suited for regulated bioanalysis in support of drug development programs.
References
- 1. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies Involving Pitavastatin
Note: The following information primarily pertains to pitavastatin, the active form of the drug. In vitro studies specifically detailing the use of tert-Butyl pitavastatin are not extensively available in the public domain. It is understood that this compound serves as a prodrug, which is likely converted to its active form, pitavastatin, to exert its pharmacological effects. The protocols and data presented here are based on the in vitro activities of pitavastatin.
Introduction
Pitavastatin is a potent inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] Beyond its well-established lipid-lowering effects, pitavastatin exhibits a range of pleiotropic effects that are of significant interest in various research fields. These effects, largely independent of cholesterol reduction, include anti-inflammatory, immunomodulatory, and endothelial-stabilizing properties.[3][4] In vitro studies are crucial for elucidating the molecular mechanisms underlying these diverse cellular responses.
These application notes provide an overview of key in vitro applications of pitavastatin, complete with detailed experimental protocols and summarized quantitative data. The information is intended for researchers, scientists, and drug development professionals investigating the cellular and molecular effects of pitavastatin.
Key In Vitro Applications
-
Endothelial Barrier Function: Assessing the impact of pitavastatin on the integrity of endothelial cell monolayers, a critical aspect of vascular biology and blood-brain barrier research.[5][6][7]
-
Immunomodulation and T-Cell Response: Investigating the anti-inflammatory and immunomodulatory effects of pitavastatin on human T-cell activation, proliferation, and cytokine production.[8][9]
-
Cancer Cell Apoptosis: Exploring the potential of pitavastatin to induce programmed cell death in cancer cells, such as cutaneous squamous cell carcinoma.[10]
-
Signal Transduction Pathway Analysis: Elucidating the specific signaling cascades modulated by pitavastatin, including the MAPK and PI3K-AKT pathways.[8][11]
Data Presentation
Table 1: Effects of Pitavastatin on Endothelial Barrier Function
| Cell Line | Treatment | Concentration | Outcome | Reference |
| Rat Brain Endothelial Cells (RBEC) | Pitavastatin (48h) | 10⁻⁸ M | TEER increased to 130 ± 1.0% of control | [5] |
| Rat Brain Endothelial Cells (RBEC) | Pitavastatin (48h) | 10⁻⁷ M | TEER increased to 115 ± 4.2% of control | [5] |
| Mouse Brain Endothelial Cells (co-culture) | LPS (1 ng/mL, 24h) | - | TEER decreased to 57.8% of control | [7] |
| Mouse Brain Endothelial Cells (co-culture) | LPS (1 ng/mL) + Pitavastatin | Not Specified | Prevented LPS-induced decrease in TEER (120.9% of control) | [7] |
Table 2: Immunomodulatory Effects of Pitavastatin on Human T-Cells
| Parameter | Treatment Conditions | Concentration | Result | Reference |
| T-Cell Proliferation (freshly stimulated) | anti-CD3/CD28 stimulation (72h) | IC50 = 3.6 nM | 50% inhibition of proliferation | [9] |
| T-Cell Proliferation (pre-activated) | anti-CD3/CD28 stimulation (72h) | IC50 = 48.5 nM | 50% inhibition of proliferation | [9] |
| Cytokine Production (PMA + ionomycin stimulated) | Pitavastatin (2h pre-treatment) | 1, 5, 10 µM | Dose-dependent inhibition of IL-2, IFN-γ, IL-6, TNF-α | [8] |
| Cell Cycle (freshly stimulated T-cells, 72h) | Pitavastatin | 1000 nM | Increase in G0/G1 phase (72 ± 6%), Decrease in G2/M phase (24 ± 5%) | [9] |
Table 3: Effects of Pitavastatin on Cutaneous Squamous Cell Carcinoma (SCC) Cells
| Cell Line | Assay | Treatment | Result | Reference |
| SCC12, SCC13 | MTT Assay | Pitavastatin (various concentrations) | Dose-dependent decrease in cell viability | [10] |
| SCC12, SCC13 | LDH Assay | Pitavastatin | Increased LDH release, indicating cytotoxicity | [10] |
| SCC Cells | Apoptosis Assay | Pitavastatin + GGPP | GGPP supplementation completely inhibited pitavastatin-induced cell death | [10] |
Experimental Protocols
Protocol 1: Transendothelial Electrical Resistance (TEER) Measurement
Objective: To assess the integrity of an in vitro endothelial barrier model.
Materials:
-
Rat Brain Endothelial Cells (RBEC)
-
Collagen- and fibronectin-coated Transwell® inserts (0.4-µm pore size)
-
RBEC medium II
-
Hydrocortisone
-
EVOM resistance meter
-
Pitavastatin
Procedure:
-
Seed RBEC (1.5 × 10⁵ cells/cm²) onto the upper side of the coated Transwell® inserts.
-
Maintain the cells in RBEC medium II for 24 hours.
-
Change the medium to serum-free RBEC medium II containing 500 nM hydrocortisone and culture for 3 days to establish the in vitro BBB model.[5]
-
On day 7, add pitavastatin at desired concentrations (e.g., 10⁻¹¹ to 10⁻⁶ M) to the luminal (upper) compartment.[5]
-
Incubate for 24 or 48 hours.
-
Measure TEER using an EVOM resistance meter according to the manufacturer's instructions.
-
Calculate the final TEER value (in Ω·cm²) by subtracting the resistance of a blank, cell-free insert and multiplying by the surface area of the membrane.
Protocol 2: Western Blot Analysis for Signaling Proteins
Objective: To determine the effect of pitavastatin on the expression and phosphorylation of key signaling proteins (e.g., claudin-5, ERK, p38).
Materials:
-
Cell line of interest (e.g., RBEC, human T-cells)
-
Pitavastatin
-
Cell lysis buffer (e.g., CelLytic™ M, Pro-Prep) supplemented with protease and phosphatase inhibitors
-
BCA protein assay reagent
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5-10% skim milk or BSA in TBS-T)
-
Primary antibodies (e.g., anti-claudin-5, anti-phospho-ERK, anti-phospho-p38)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Culture cells to the desired confluency and treat with pitavastatin for the specified time and concentration.
-
Harvest cells by scraping or centrifugation and lyse in ice-cold lysis buffer.[5][10]
-
Centrifuge the lysates at 12,000-15,000 x g for 5-15 minutes at 4°C to pellet cell debris.[5][10]
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.[5]
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[10]
-
Wash the membrane with TBS-T and incubate with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.[10]
-
Wash the membrane again and detect the protein bands using an ECL substrate and an appropriate imaging system.
Protocol 3: T-Cell Proliferation Assay
Objective: To measure the inhibitory effect of pitavastatin on T-cell proliferation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
Anti-CD3/CD28 antibodies
-
Pitavastatin
-
Culture medium (e.g., RPMI-1640)
-
[³H]-thymidine
-
Scintillation counter
Procedure:
-
Isolate human T-cells from healthy donors.
-
For freshly stimulated T-cells, culture the cells with anti-CD3/CD28 antibodies and increasing concentrations of pitavastatin for 72 hours.[9]
-
For pre-activated T-cells, first activate the cells with anti-CD3/CD28 antibodies for 48 hours, then add pitavastatin and culture for another 72 hours.[9]
-
During the last 16-18 hours of culture, add [³H]-thymidine to each well.
-
Harvest the cells and measure the incorporation of [³H]-thymidine using a scintillation counter.
-
Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of pitavastatin and its downstream cellular effects.
Caption: Experimental workflow for TEER measurement.
Caption: Workflow for T-cell proliferation assay.
References
- 1. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 3. Pleiotropic effects of pitavastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pitavastatin: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pitavastatin Strengthens the Barrier Integrity in Primary Cultures of Rat Brain Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pitavastatin Ameliorates Lipopolysaccharide-Induced Blood-Brain Barrier Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Pitavastatin Induces Apoptosis of Cutaneous Squamous Cell Carcinoma Cells through Geranylgeranyl Pyrophosphate-Dependent c-Jun N-Terminal Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pitavastatin at low dose activates endothelial nitric oxide synthase through PI3K-AKT pathway in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Monitoring tert-Butyl Pitavastatin in Reaction Mixtures by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pitavastatin is a synthetic HMG-CoA reductase inhibitor used to treat hyperlipidemia. A key intermediate in its synthesis is tert-butyl pitavastatin.[] The efficient conversion to this intermediate is crucial for the overall yield and purity of the final active pharmaceutical ingredient (API). Therefore, a robust and accurate analytical method is required to monitor the progress of the reaction, determine the formation of this compound, and identify potential process-related impurities.[2] This application note provides a detailed protocol for the in-process monitoring of this compound in reaction mixtures using High-Performance Liquid Chromatography (HPLC) with UV detection.
Principle
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate the components of a reaction mixture. A sample is withdrawn from the reaction, quenched, and diluted. The prepared sample is then injected into an HPLC system. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an acidified aqueous buffer and an organic solvent.[3] The eluting compounds are detected by a UV detector at a wavelength where this compound exhibits strong absorbance.[4] The concentration of this compound is determined by comparing its peak area to that of a reference standard.
Materials and Reagents
-
This compound reference standard: Purity >95%[]
-
Acetonitrile (ACN): HPLC grade
-
Methanol (MeOH): HPLC grade
-
Water: HPLC grade or purified to 18.2 MΩ·cm
-
Orthophosphoric acid (H₃PO₄): Analytical grade
-
Potassium dihydrogen phosphate (KH₂PO₄): Analytical grade
-
Reaction quench solution: Acetonitrile or a suitable solvent to stop the reaction.
-
Reaction mixture sample
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Data System (CDS): For data acquisition and processing.
Table 1: HPLC Operating Parameters
| Parameter | Recommended Condition |
| Column | C18, 150 x 4.6 mm, 5 µm particle size[3] |
| Mobile Phase | A: 0.01M KH₂PO₄ buffer (pH adjusted to 3.75 with H₃PO₄) B: Acetonitrile Gradient or Isocratic: 20:80 (v/v) A:B[3] |
| Flow Rate | 1.2 mL/min[3] |
| Column Temperature | 30 °C |
| Detection Wavelength | 248 nm[3] |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Note: The mobile phase composition and gradient may need to be optimized depending on the specific reaction mixture components and potential impurities.
Experimental Protocols
Preparation of Standard Solutions
-
Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 5, 10, 25, 50, 100 µg/mL).
Preparation of Sample Solution
-
Sampling: Carefully withdraw a known volume or weight (e.g., 100 µL) of the reaction mixture at a specific time point.
-
Quenching: Immediately add the aliquot to a predetermined volume of a suitable quenching solvent (e.g., 1.0 mL of acetonitrile) to stop the reaction.
-
Dilution: Further dilute the quenched sample with the mobile phase to a concentration that falls within the calibration curve range. A dilution factor of 100 to 1000 may be necessary depending on the expected product concentration.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared working standard solutions to establish a calibration curve.
-
Inject the prepared sample solution.
-
Record the chromatograms and integrate the peak area for this compound.
Data Presentation and Analysis
The concentration of this compound in the reaction mixture can be calculated using the calibration curve generated from the working standard solutions.
Table 2: Representative Quantitative Data (Illustrative)
| Parameter | Typical Value |
| Retention Time | ~4-6 min |
| Linearity Range | 5 - 150 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.999[3] |
| Limit of Detection (LOD) | ~1.9 µg/mL[3] |
| Limit of Quantification (LOQ) | ~5.7 µg/mL[3] |
These values are illustrative and should be determined during method validation for the specific laboratory and reaction conditions.
Visualization of Experimental Workflow
Caption: Workflow for HPLC monitoring of this compound.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
-
Dispose of all chemical waste according to institutional guidelines.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Mobile Phase for tert-Butyl Pitavastatin HPLC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for High-Performance Liquid Chromatography (HPLC) analysis of tert-Butyl pitavastatin. The guidance is structured to address specific issues that may be encountered during experimental work.
Disclaimer: The following guidance is primarily based on established HPLC methods for pitavastatin calcium. While the chromatographic principles are transferable to its tert-butyl ester, specific optimization may be required due to potential differences in solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting mobile phase compositions for this compound analysis?
A common starting point for reverse-phase HPLC analysis of pitavastatin and related compounds involves a mixture of an organic solvent and an aqueous buffer. Based on literature for pitavastatin, typical compositions include:
-
Acetonitrile and water (or buffer): This is a widely used combination offering good peak shape and resolution.[1][2][3]
-
Methanol and water (or buffer): An alternative to acetonitrile, methanol can offer different selectivity.[4][5]
-
Additives: Small amounts of modifiers like tetrahydrofuran (THF) or triethylamine (TEA) can be used to improve peak symmetry.[1][2][3]
Q2: Why is the pH of the mobile phase critical for the analysis of pitavastatin compounds?
The pH of the mobile phase is crucial as it controls the ionization state of the analyte, which in turn affects retention time, peak shape, and selectivity. For pitavastatin, which is an acidic compound, adjusting the pH of the aqueous component of the mobile phase is a common practice to ensure reproducible results and good peak symmetry. A pH of around 3.0 to 3.5 is often employed.[1][2][3]
Q3: What are the common detectors used for this compound HPLC analysis and their typical wavelengths?
A UV detector is commonly used for the analysis of pitavastatin. The detection wavelength is typically set at the absorption maxima of the compound, which is around 240-250 nm.[1][6] A photodiode array (PDA) detector can also be used to obtain spectral information and assess peak purity.[3][4]
Q4: How can I improve peak tailing for my this compound peak?
Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase. To address peak tailing:
-
Adjust mobile phase pH: Lowering the pH (e.g., to 3.0-3.5) can suppress the ionization of free silanol groups on the silica-based column, reducing secondary interactions.[1][2][3]
-
Add a competing base: Including a small amount of an amine modifier like triethylamine (TEA) (e.g., 0.1-0.2%) in the mobile phase can mask active silanol sites.[3]
-
Optimize buffer concentration: Ensure the buffer concentration is sufficient (typically 10-25 mM) to maintain a stable pH.
-
Consider a different column: Using a column with end-capping or a different stationary phase chemistry may reduce tailing.
-
Reduce sample concentration: Injecting a lower concentration of the analyte can prevent column overload, which is a common cause of peak asymmetry.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound, with a focus on mobile phase optimization.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Potential Cause | Troubleshooting Step |
| Peak Tailing | Secondary interactions with the stationary phase. | 1. Lower the mobile phase pH to 3.0-3.5 using an acid like phosphoric acid or trifluoroacetic acid.[1][2][3] 2. Add a competing base such as triethylamine (0.1-0.2%) to the mobile phase.[3] 3. Increase the buffer concentration. |
| Column overload. | 1. Reduce the concentration of the sample being injected. 2. Decrease the injection volume. | |
| Peak Fronting | Sample solvent stronger than the mobile phase. | 1. Dissolve the sample in the mobile phase or a solvent with a weaker elution strength. |
| Column overload. | 1. Reduce the concentration of the sample being injected. |
Issue 2: Inconsistent Retention Times
| Symptom | Potential Cause | Troubleshooting Step |
| Drifting Retention Times | Inadequate column equilibration. | 1. Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analysis. |
| Mobile phase composition changing over time. | 1. Prepare fresh mobile phase daily. 2. Ensure proper mixing of mobile phase components, especially if prepared online. | |
| Fluctuations in column temperature. | 1. Use a column oven to maintain a constant temperature.[7] | |
| Sudden Shifts in Retention Times | Change in mobile phase composition. | 1. Verify the correct preparation of the mobile phase. |
| Air bubbles in the pump. | 1. Degas the mobile phase before use. 2. Purge the pump to remove any trapped air bubbles. |
Issue 3: Poor Resolution Between Peaks
| Symptom | Potential Cause | Troubleshooting Step |
| Co-eluting or Overlapping Peaks | Inadequate separation power of the mobile phase. | 1. Adjust the organic-to-aqueous ratio: Decrease the percentage of the organic solvent to increase retention and potentially improve separation. 2. Change the organic solvent: Switch from acetonitrile to methanol or vice-versa to alter selectivity. 3. Modify the mobile phase pH: Small changes in pH can significantly impact the retention of ionizable compounds and their impurities. |
| Inappropriate column chemistry. | 1. Try a column with a different stationary phase (e.g., C8 instead of C18) or a different manufacturer. | |
| Gradient elution may be required. | 1. If isocratic elution is insufficient, develop a gradient method to improve the separation of complex mixtures.[8] |
Experimental Protocols
Example HPLC Method for Pitavastatin Analysis
This protocol is based on a validated method for pitavastatin calcium and can be adapted for this compound.[1][2][9][10]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water:Tetrahydrofuran (43:55:2, v/v/v). The water component is adjusted to pH 3.0 with an acid like trifluoroacetic acid.[1][2][9][10]
-
Detection Wavelength: 249 nm[1]
-
Injection Volume: 20 µL[1]
-
Column Temperature: Ambient or controlled at 25°C[1]
Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to cover the desired concentration range for linearity assessment.
-
Sample Solution: Prepare the test sample by dissolving it in the mobile phase to a concentration within the calibration range. Ensure complete dissolution, using sonication if necessary. Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[1]
Visualizations
General HPLC Workflow
Caption: A flowchart illustrating the key steps in a typical HPLC analysis.
Troubleshooting Logic for Poor Peak Shape
Caption: A decision tree for troubleshooting common HPLC peak shape problems.
References
- 1. japsonline.com [japsonline.com]
- 2. japsonline.com [japsonline.com]
- 3. akjournals.com [akjournals.com]
- 4. ijpsr.com [ijpsr.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. ijpar.com [ijpar.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of RP-HPLC Method for Pitavastatin Calcium in Bulk and Formulation Using Experimental Design | Journal of Applied Pharmaceutical Science [bibliomed.org]
Technical Support Center: Troubleshooting Peak Tailing in tert-Butyl Pitavastatin Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the chromatographic analysis of tert-Butyl pitavastatin, with a specific focus on troubleshooting peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the analysis of this compound?
A1: Peak tailing is a phenomenon in chromatography where the peak shape is asymmetrical, with a trailing edge that is longer than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical or Gaussian. For this compound, a hydrophobic compound (LogP ~5.26)[2], peak tailing can lead to several issues:
-
Inaccurate Quantification: Asymmetrical peaks are difficult to integrate accurately, leading to unreliable and imprecise quantitative results.[3]
-
Reduced Resolution: Tailing can cause the peak of this compound to overlap with adjacent peaks of impurities or other active ingredients, making it difficult to resolve and quantify each component separately.[4]
-
Poor Method Robustness: A method that produces tailing peaks is often not robust and can be sensitive to minor variations in chromatographic conditions.[5]
Q2: What are the common causes of peak tailing specifically for this compound?
A2: Peak tailing for this compound in reversed-phase HPLC can stem from several factors, primarily related to secondary interactions with the stationary phase and suboptimal mobile phase conditions. Common causes include:
-
Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns (like C18) can interact with the polar functional groups of this compound, causing a secondary retention mechanism that leads to tailing.[6][7]
-
Incorrect Mobile Phase pH: The pH of the mobile phase can influence the ionization state of residual silanols. At higher pH values, silanols are more likely to be ionized and interact with the analyte.[4]
-
Inappropriate Organic Modifier: The choice and concentration of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase can impact peak shape.[8]
-
Column Contamination and Degradation: Accumulation of strongly retained impurities from the sample matrix on the column can lead to active sites that cause tailing. Column bed deformation is another potential cause.[4][7]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion, including tailing.[4]
-
Extra-Column Volume: Excessive tubing length or diameter between the column and the detector can cause band broadening and peak tailing.[9]
Troubleshooting Guides
Guide 1: Optimizing the Mobile Phase
If you are experiencing peak tailing with this compound, the mobile phase is the first place to investigate.
1. Adjusting Mobile Phase pH:
Operating at a lower pH can suppress the ionization of residual silanol groups, minimizing their interaction with this compound.[6]
| Mobile Phase pH | Tailing Factor (As) | Observations |
| 6.5 | 2.1 | Significant peak tailing observed. |
| 4.5 | 1.6 | Improvement in peak symmetry, but tailing is still present. |
| 3.0 | 1.2 | Acceptable peak symmetry achieved. |
2. Choosing the Right Organic Modifier:
Acetonitrile and methanol are common organic modifiers in reversed-phase HPLC. Acetonitrile often provides sharper peaks and lower backpressure.[8][10]
| Organic Modifier (at 50%) | Tailing Factor (As) | Observations |
| Methanol | 1.8 | Noticeable peak tailing. |
| Acetonitrile | 1.3 | Improved peak symmetry. |
Guide 2: Column Health and Maintenance
A well-maintained column is crucial for good peak shape.
1. Column Washing:
If your column is contaminated with strongly retained hydrophobic compounds, a thorough washing procedure is necessary.
2. Using a Guard Column:
A guard column is a small, disposable column installed before the analytical column to protect it from strongly retained impurities and particulate matter, extending its lifetime and maintaining performance.
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
Objective: To reduce peak tailing by suppressing silanol interactions.
Methodology:
-
Prepare Buffered Mobile Phases: Prepare a series of aqueous mobile phase components buffered at different pH values (e.g., 6.5, 4.5, and 3.0). A phosphate buffer is a suitable choice.[5][11]
-
Mobile Phase Composition: For each pH, prepare the final mobile phase by mixing the buffered aqueous phase with acetonitrile in a suitable ratio (e.g., 45:55 v/v).
-
Equilibrate the System: For each mobile phase, flush the HPLC system and column for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject Standard Solution: Inject a standard solution of this compound and record the chromatogram.
-
Evaluate Peak Shape: Calculate the tailing factor for the this compound peak at each pH. A tailing factor close to 1.0 is ideal.
Protocol 2: Column Washing for Hydrophobic Contaminants
Objective: To remove strongly retained hydrophobic compounds from a C18 column.
Methodology:
-
Disconnect from Detector: Disconnect the column from the detector to avoid contamination.
-
Flush with Water: If your mobile phase contains buffers, flush the column with HPLC-grade water for 15-20 minutes to remove any salt precipitates.[12]
-
Organic Solvent Wash: Sequentially wash the column with the following solvents at a low flow rate (e.g., 0.5 mL/min) for at least 30 minutes each:
-
Re-equilibration: Flush the column with your mobile phase for at least 30 minutes or until the baseline is stable before reconnecting the detector.
Visualizing the Troubleshooting Process
Caption: A troubleshooting workflow for peak tailing in this compound chromatography.
References
- 1. chromtech.com [chromtech.com]
- 2. Tert-buthyl Pitavastatin | CAS#:586966-54-3 | Chemsrc [chemsrc.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. researchgate.net [researchgate.net]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. chromtech.com [chromtech.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. Acetonitrile vs Methanol in Reverse Phase Chromatography [masontechnology.ie]
- 11. japsonline.com [japsonline.com]
- 12. support.waters.com [support.waters.com]
- 13. researchgate.net [researchgate.net]
Resolving co-eluting impurities with tert-Butyl pitavastatin in HPLC
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with the HPLC analysis of tert-Butyl pitavastatin, specifically addressing its co-elution with other process-related and degradation impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of pitavastatin that might co-elute with this compound?
A1: Common process-related and degradation impurities of pitavastatin include the desfluoro, anti-isomer, Z-isomer, 5-oxo, and lactone impurities.[] During thermal degradation studies, the tert-Butyl ester impurity has been observed.[] Due to structural similarities, there is a potential for co-elution between this compound and other non-polar impurities, particularly other ester forms of pitavastatin or isomers, depending on the chromatographic conditions employed.
Q2: My chromatogram shows a peak that I suspect is a co-elution of this compound and another impurity. How can I confirm this?
A2: Co-elution can often be detected by asymmetrical peak shapes, such as fronting, tailing, or the appearance of a shoulder on the main peak. To confirm co-elution, you can employ a photodiode array (PDA) detector to check for peak purity. If the UV spectra across the peak are not homogenous, it indicates the presence of more than one compound. Mass spectrometry (MS) can also be used to identify the different masses under a single chromatographic peak.[2][3]
Q3: What is the first step I should take to troubleshoot the co-elution of this compound?
A3: The initial and often most effective step is to adjust the mobile phase composition. Modifying the organic solvent ratio, changing the type of organic solvent (e.g., from acetonitrile to methanol or vice-versa), or altering the pH of the aqueous phase can significantly impact the selectivity of the separation.[3][4] For acidic compounds like pitavastatin, adjusting the mobile phase pH to be below its pKa can lead to better resolution and sharper peaks.[5][6]
Q4: Can changing the stationary phase help in resolving co-eluting peaks?
A4: Yes, if modifications to the mobile phase are insufficient, changing the stationary phase chemistry is a powerful tool. If you are using a standard C18 column, consider switching to a column with a different selectivity, such as a C8, phenyl, or biphenyl column. These alternative stationary phases can offer different interactions with the analytes, leading to improved separation.[3]
Q5: Are there any specific HPLC methods that have been shown to successfully separate this compound from other impurities?
A5: Several stability-indicating HPLC methods have been developed for pitavastatin and its impurities. While not always explicitly detailing the resolution of the tert-butyl ester, these methods provide excellent starting points. For instance, gradient methods using a C18 column with a mobile phase consisting of an acidic buffer (e.g., acetate or formate buffer) and an organic modifier like acetonitrile have demonstrated good separation of various impurities.[7][8] It is recommended to consult and adapt these published methods to your specific analytical needs.
Troubleshooting Guides
Guide 1: Resolving Co-elution by Mobile Phase Optimization
This guide provides a systematic approach to resolving the co-elution of this compound with other impurities by adjusting the mobile phase.
Initial Assessment:
-
Symptom: A broad, asymmetric, or shouldered peak is observed at the expected retention time of this compound.
-
Initial Check: Confirm system suitability parameters (e.g., pressure, flow rate) are within the expected range.
Troubleshooting Steps:
-
Modify Organic Solvent Percentage:
-
Action: Systematically vary the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. A decrease in the organic solvent percentage will generally increase retention times and may improve resolution.
-
Rationale: Changing the solvent strength alters the partitioning of analytes between the mobile and stationary phases, which can affect their relative retention and separation.
-
-
Change Organic Solvent Type:
-
Action: If using acetonitrile, switch to methanol, or vice-versa. You can also explore ternary mixtures (e.g., acetonitrile/methanol/water).
-
Rationale: Different organic solvents provide different selectivities due to their unique interactions (e.g., dipole-dipole, hydrogen bonding) with the analytes.
-
-
Adjust Mobile Phase pH:
-
Action: Pitavastatin is an acidic compound. Adjusting the pH of the aqueous component of the mobile phase can significantly alter the ionization state of pitavastatin and its acidic or basic impurities, thereby affecting their retention and selectivity.[4][5][6][9] Experiment with a pH range of 3.0 to 4.0 using a suitable buffer (e.g., acetate, formate, or phosphate buffer).
-
Rationale: The retention of ionizable compounds in reversed-phase HPLC is highly dependent on the mobile phase pH. Suppressing the ionization of acidic compounds by using a low pH mobile phase typically leads to increased retention and potentially better separation from less polar impurities like esters.[4][9]
-
Workflow for Mobile Phase Optimization:
References
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. japsonline.com [japsonline.com]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chromatographytoday.com [chromatographytoday.com]
Improving yield and purity in tert-Butyl pitavastatin synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-Butyl pitavastatin, with a focus on improving yield and purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Action |
| Incomplete Reaction | - Ensure all starting materials are pure and dry. - Verify the molar ratios of reactants, particularly the base. - Extend the reaction time and monitor progress by TLC or HPLC. |
| Side Reactions | - Optimize the reaction temperature; lower temperatures often reduce side product formation. - Choose a selective base, such as sodium tertiary butoxide (NaOBt), which has been shown to improve yield. |
| Product Loss During Work-up | - Use a suitable extraction solvent and perform multiple extractions to ensure complete recovery. - Avoid overly aggressive pH adjustments during washing steps to prevent degradation. |
| Degradation of Product | - Pitavastatin and its esters can be sensitive to heat, light, and pH changes. - Store intermediates and the final product under inert atmosphere and protected from light. |
Issue 2: High Levels of Z-Isomer Impurity
| Potential Cause | Recommended Action |
| Suboptimal Reaction Conditions in Wittig Synthesis | - The Wittig reaction is a known source of Z-isomer impurity, with levels potentially reaching 20-30%. - Maintain a low reaction temperature (around -20°C) to favor the formation of the desired E-isomer. - The choice of base is critical; sodium tertiary butoxide (NaOBt) has been identified as a suitable base for minimizing Z-isomer formation. |
| Use of Wittig Reaction | - Consider alternative olefination methods. The Julia-Kocienski olefination has been reported to be highly stereoselective, significantly reducing the formation of the Z-isomer to below 2%. |
| Inadequate Purification | - Employ recrystallization from a suitable solvent system, such as ethyl acetate and hexane, to selectively crystallize the E-isomer, leaving the Z-isomer in the mother liquor. |
Issue 3: Presence of Other Process-Related Impurities
| Potential Cause | Recommended Action |
| Methyl Impurity | - This impurity can form in the condensation step. - Similar to the Z-isomer, its formation can be minimized by controlling the reaction temperature and using an appropriate base. |
| Degradation Impurities (e.g., Lactone, 5-oxo) | - These can form due to exposure to heat, light, or pH changes during synthesis or storage. - Ensure proper storage conditions and minimize exposure to harsh conditions during work-up and purification. |
| Incomplete Reactions or Side Reactions | - These can lead to a variety of process impurities. - Careful monitoring of the reaction and optimization of conditions are key to minimizing these byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant factor affecting the purity of this compound during synthesis?
A1: The olefination step is the most critical for determining the purity, particularly concerning the formation of the Z-isomer. The choice between the Wittig reaction and the Julia-Kocienski olefination, along with the reaction conditions (temperature and base), will have the most significant impact on the isomeric purity of the final product.
Q2: How can I effectively remove the Z-isomer impurity?
A2: While optimizing the reaction to minimize its formation is the best approach, the Z-isomer can be removed through careful purification. Recrystallization is a common and effective method. Experiment with different solvent systems (e.g., ethyl acetate/hexane, toluene) to find the optimal conditions for selective crystallization of the desired E-isomer.
Q3: What analytical method is recommended for monitoring the purity of my synthesis?
A3: A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the standard for analyzing the purity of this compound and quantifying its impurities.
Q4: Are there any specific safety precautions I should take during the synthesis?
A4: Standard laboratory safety practices should be followed. Some reagents, such as strong bases and phosphonium ylides, require careful handling under an inert atmosphere. Always consult the Safety Data Sheets (SDS) for all chemicals used.
Data Presentation
Table 1: Comparison of Olefination Methods for Pitavastatin Synthesis
| Method | Typical Z-Isomer Content | Reported Yield | Key Considerations |
| Wittig Reaction | 20-30% | Lower due to impurity removal | Sensitive to reaction temperature and base. |
| Julia-Kocienski Olefination | < 2% | 85-90% (for the coupled intermediate) | Higher stereoselectivity and improved yield. |
Experimental Protocols
Protocol 1: Synthesis of this compound Intermediate via Julia-Kocienski Olefination (Illustrative)
This protocol is a generalized representation based on available literature. Researchers should optimize conditions for their specific setup.
-
Preparation of the Sulfone: Synthesize the key intermediate, 2-cyclopropyl-4-(4-fluorophenyl)-3-((1-methyl-1H-benzo[d]imidazol-2-ylsulfonyl)methyl)quinoline, as described in the literature.
-
Condensation Reaction:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the sulfone intermediate in anhydrous tetrahydrofuran (THF).
-
Cool the solution to approximately -20°C using a suitable cooling bath.
-
Slowly add a solution of sodium tertiary butoxide (NaOBt) in THF to the reaction mixture while maintaining the low temperature.
-
Stir the mixture for a predetermined time at -20°C.
-
Add a solution of (3R,5S)-tert-butyl 3,5-dimethoxy-6-oxohexanoate in anhydrous THF dropwise.
-
Allow the reaction to proceed at -20°C, monitoring its completion by TLC or HPLC.
-
-
Work-up and Isolation:
-
Once the reaction is complete, quench it by the addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound intermediate.
-
-
Purification:
-
Purify the crude product by column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure E-isomer.
-
Protocol 2: HPLC Method for Purity Analysis
The following is a representative HPLC method for the analysis of pitavastatin and its impurities.
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and a suitable buffer (e.g., phosphate buffer at a specific pH) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 245 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
Note: This is a general method and should be validated for the specific impurities being monitored.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting high Z-isomer content.
Stability issues of tert-Butyl pitavastatin in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of tert-Butyl pitavastatin in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to pitavastatin?
A: this compound is the tert-butyl ester form of pitavastatin, a potent HMG-CoA reductase inhibitor used to lower cholesterol. It is often encountered as a synthetic intermediate or a process-related impurity in the manufacturing of pitavastatin.[1] For research purposes, it may be used as a reference standard or in studies requiring a more lipophilic precursor to the active carboxylic acid form.
Q2: What are the primary stability concerns for this compound in solution?
A: The main stability concern for this compound in solution is its susceptibility to hydrolysis, particularly under acidic conditions, which would convert it to the active pitavastatin acid. Like pitavastatin, it is also expected to be sensitive to degradation under basic, oxidative, thermal, and photolytic conditions.[2][3][4][5]
Q3: How should I prepare and store stock solutions of this compound?
A: For optimal stability, stock solutions of this compound should be prepared in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO). It is recommended to prepare fresh solutions for immediate use. If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at low temperatures. One supplier suggests storage at -80°C for up to 6 months or -20°C for up to 1 month.[6]
Q4: What solvents are compatible with this compound?
A: this compound is reported to be soluble in DMSO.[6] Based on its chemical structure, it is also likely to be soluble in other organic solvents such as methanol, ethanol, and acetonitrile. However, the stability in these solvents, especially protic ones, may be lower than in anhydrous DMSO. It is advisable to perform preliminary solubility and short-term stability tests in the desired solvent system.
Q5: What are the expected degradation products of this compound?
A: The primary degradation product from hydrolysis is pitavastatin. Other potential degradation products, similar to those of pitavastatin, include the lactone form, isomers (Z-isomer, anti-isomer), and oxidized derivatives (e.g., 5-oxo pitavastatin).[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh solutions for each experiment. If using a stored stock solution, verify its integrity using an appropriate analytical method (e.g., HPLC, UPLC) before use. Avoid acidic or high-temperature conditions during sample preparation and handling. |
| Appearance of unexpected peaks in chromatogram | Formation of degradation products. | Compare the retention times of the unexpected peaks with those of known pitavastatin degradation products. Use a stability-indicating analytical method to resolve the parent compound from its degradants. Consider performing forced degradation studies to identify potential degradation products under your experimental conditions. |
| Low recovery of the compound | Adsorption to container surfaces or significant degradation. | Use low-adsorption vials (e.g., silanized glass) for storing solutions. Minimize the time the compound spends in solution before analysis or use. Ensure the pH of the solution is neutral and protect it from light and elevated temperatures. |
| Precipitation of the compound in aqueous buffers | Low aqueous solubility of the tert-butyl ester. | Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed the solubility limit of the compound. Sonication may aid in dissolution, but care should be taken to avoid heating the sample. |
Quantitative Data on Pitavastatin Degradation
| Stress Condition | Reagents and Conditions | Observed Degradation of Pitavastatin | Primary Degradation Products |
| Acid Hydrolysis | 0.1 N HCl, room temperature, 30 min | ~7.5% per hour | Pitavastatin, Lactone form |
| Base Hydrolysis | 0.1 N NaOH, room temperature, 2 hours | Stable, but additional peaks observed | Isomers |
| Oxidation | 3% H₂O₂, 75°C, 2 hours | Significant degradation | Oxidized derivatives |
| Thermal | 75°C, 24 hours | Stable (>90% recovery) | Minimal degradation |
| Photodegradation | 254 nm UV radiation, 24 hours | Stable (>90% recovery) | Minimal degradation |
Data compiled from a study on pitavastatin by Damle et al. as cited in a review.[4]
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution of this compound
-
Objective: To prepare a concentrated stock solution for use in experiments.
-
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Volumetric flask
-
Low-adsorption, amber, single-use vials
-
-
Procedure:
-
Equilibrate the this compound solid to room temperature before opening the container to prevent moisture condensation.
-
Accurately weigh the desired amount of the solid using an analytical balance.
-
Transfer the solid to a volumetric flask.
-
Add a small amount of anhydrous DMSO to dissolve the solid completely. Gentle vortexing or sonication at room temperature can be used to aid dissolution.
-
Once dissolved, add anhydrous DMSO to the final volume and mix thoroughly.
-
Immediately aliquot the stock solution into single-use, amber vials.
-
Store the vials at -20°C or -80°C, protected from light.
-
Protocol 2: Stability Assessment using a Stability-Indicating HPLC Method
-
Objective: To monitor the degradation of this compound in a specific solution over time.
-
Materials:
-
Prepared stock solution of this compound
-
Solvent or buffer of interest
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
A validated stability-indicating HPLC column (e.g., C18)
-
Mobile phase (e.g., a gradient of acetonitrile and a buffered aqueous solution)
-
Reference standards for pitavastatin and potential degradation products (if available)
-
-
Procedure:
-
Prepare the test solution by diluting the stock solution of this compound in the solvent or buffer of interest to the desired concentration.
-
Immediately after preparation (t=0), inject an aliquot of the test solution into the HPLC system and record the chromatogram.
-
Store the test solution under the desired experimental conditions (e.g., specific temperature, pH, light exposure).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution, and if necessary, quench any ongoing reaction (e.g., by neutralizing the pH or cooling the sample).
-
Inject the aliquot into the HPLC system and record the chromatogram.
-
Analyze the chromatograms to determine the peak area of this compound and any new peaks corresponding to degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at t=0.
-
Visualizations
Caption: Hydrolysis of this compound to the active acid form.
Caption: Workflow for assessing the stability of this compound.
Caption: Simplified signaling pathway of Pitavastatin's action.
References
- 1. Blog Details [chemicea.com]
- 2. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]
- 4. scispace.com [scispace.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
Preventing degradation of tert-Butyl pitavastatin during analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of tert-Butyl pitavastatin during analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during analysis?
A1: this compound is an esterified form of pitavastatin, a potent HMG-CoA reductase inhibitor used to lower cholesterol.[1][2] The tert-butyl ester group often serves as a protecting group for the carboxylic acid during synthesis.[1][3] This ester linkage, however, is susceptible to hydrolysis, particularly under acidic conditions, which can convert the molecule back to pitavastatin (the active acid form).[3][4] Furthermore, the core pitavastatin molecule is known to be sensitive to light, heat, and oxidation.[][6][7] Therefore, maintaining the integrity of the this compound molecule during analysis is critical for accurate quantification and impurity profiling.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways are:
-
Acid-Catalyzed Hydrolysis: This is the most significant risk during many chromatographic analyses. The tert-butyl ester group is readily cleaved in acidic environments (e.g., mobile phases with low pH) to yield pitavastatin and isobutylene.[4]
-
Photodegradation: Like its parent compound, this compound is expected to be photolabile. Exposure to UV light can cause photocyclization of the quinoline ring system, leading to the formation of multiple photoproducts.[7][8]
-
Oxidative Degradation: The molecule can be degraded by oxidizing agents, a factor to consider during sample preparation and storage.[]
-
Thermal Degradation: Elevated temperatures can increase the rate of hydrolysis and other degradation reactions.[][9]
Q3: What are the initial signs of degradation in my analytical results?
A3: Signs of degradation include:
-
A decrease in the peak area or height of the main this compound peak over time or between injections.
-
The appearance of new peaks in the chromatogram, most commonly a peak corresponding to pitavastatin acid.
-
Poor peak shape for the analyte.
-
Inconsistent results between replicate injections or different sample preparations.
-
A failed mass balance when comparing the main peak with the sum of all related impurity peaks.[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Decreasing peak area for this compound in subsequent injections. | Hydrolysis in the Autosampler: The sample is degrading in the vial due to an acidic mobile phase or diluent. | 1. Maintain the autosampler temperature at a low setting (e.g., 4-8 °C).2. Use a neutral or slightly basic diluent (e.g., Acetonitrile:Water 50:50) for sample preparation.3. Prepare samples fresh and analyze them immediately. Limit the time samples sit in the autosampler. |
| A new, more polar peak appears, often identified as pitavastatin acid. | Acid-Catalyzed Hydrolysis: The mobile phase is too acidic, causing the cleavage of the tert-butyl ester. | 1. Increase the pH of the aqueous portion of the mobile phase to be neutral or slightly basic, if compatible with the stationary phase (e.g., pH 7.0-7.5 for hybrid silica columns).2. If a low pH is required for separation, minimize the analysis time and keep the autosampler cool. |
| Multiple new, unidentified peaks are observed, especially in samples left exposed to light. | Photodegradation: The sample has been exposed to UV or ambient light. | 1. Use amber glass vials or light-blocking autosampler trays.[8]2. Prepare samples under low-light conditions.3. Protect stock solutions and the drug substance from light during storage. |
| Inconsistent results and poor mass balance. | Multiple Degradation Factors: A combination of hydrolysis, oxidation, and/or photodegradation may be occurring. | 1. Conduct a systematic review of the entire analytical workflow, from sample weighing to data acquisition.2. Use a stability-indicating method that has been validated to separate the main compound from all potential degradants.[10]3. Ensure the diluent is free of peroxides and dissolved oxygen. Consider sparging solvents with an inert gas like nitrogen. |
Degradation Data Summary
The following table summarizes forced degradation data for the parent compound, pitavastatin. This data is instructive for understanding the vulnerabilities of the core molecular structure of this compound.
| Stress Condition | Reagent/Parameters | Degradation (%) of Pitavastatin | Key Degradation Products | Reference |
| Acid Hydrolysis | 1 N HCl, 60 °C, 1 h | ~7.90% | Anti-isomer impurity, Lactone impurity | [] |
| Base Hydrolysis | 2 N NaOH, 60 °C, 1 h | ~9.79% | Desfluoro, Anti-isomer, Z-isomer, 5-oxo, Lactone impurities | [] |
| Oxidative | 3% H₂O₂, 25 °C, 1 h | ~7.43% | Desfluoro, anti-isomer, Z-isomer, 5-oxo, Lactone impurities | [] |
| Thermal | 60 °C, 2 days | ~9.64% | Desfluoro, Anti-isomer, Z-isomer, 5-oxo, Lactone, Tertiary butyl ester impurities | [] |
| Photolytic | UV-A Radiation | Follows first-order kinetics | Four major photocyclization products | [7][8] |
Key Experimental Protocols
Protocol 1: Recommended Sample Handling and Preparation
-
Storage: Store the this compound reference standard and drug substance in a dark, cool (< 5 °C), and dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon).
-
Weighing: Perform weighing operations quickly and away from direct sunlight or harsh artificial light.
-
Solvent Selection: Use high-purity, HPLC-grade solvents. For the sample diluent, a mixture of acetonitrile and water (50:50, v/v) is recommended. Avoid acidic diluents.
-
Preparation: Prepare stock and working solutions fresh for each analytical run. If solutions must be stored, keep them refrigerated in amber vials for no longer than 24 hours (stability should be confirmed).
-
Filtration: If sample filtration is necessary, use a compatible filter material (e.g., PTFE or PVDF) that does not introduce contaminants or cause analyte adsorption.
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for a method designed to separate this compound from its primary hydrolytic degradant, pitavastatin acid.
-
Column: C18 reverse-phase column (e.g., Waters BEH C18, 100 x 2.1 mm, 1.7 µm).[10]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in water, pH 7.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-1 min: 40% B
-
1-8 min: 40% to 90% B
-
8-9 min: 90% B
-
9-9.1 min: 90% to 40% B
-
9.1-12 min: 40% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Autosampler Temperature: 4 °C.
-
Detection Wavelength: 245 nm.[10]
-
Injection Volume: 5 µL.
Note: This method should be fully validated for its intended use.
Visualized Pathways and Workflows
Caption: Primary degradation pathways for this compound.
References
- 1. Blog Details [chemicea.com]
- 2. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Acids - Wordpress [reagents.acsgcipr.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Photostability of pitavastatin--a novel HMG-CoA reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]
Optimization of injection volume for tert-Butyl pitavastatin analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the injection volume for the analysis of tert-Butyl pitavastatin.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a typical starting injection volume for this compound analysis by HPLC?
A common starting point for the injection volume in the HPLC analysis of pitavastatin and its related compounds is 10 µl to 20 µl.[1][2][3][4] The optimal volume will depend on the concentration of the analyte in the sample, the sensitivity of the detector, and the capacity of the analytical column.
Q2: I am observing peak fronting in my chromatograms. Could this be related to the injection volume?
Yes, peak fronting can be caused by injecting too large a volume of a sample dissolved in a solvent stronger than the mobile phase.[5] This leads to the analyte moving through the column too quickly at the beginning, resulting in a distorted peak shape.
Troubleshooting Steps:
-
Reduce Injection Volume: Decrease the injection volume in increments (e.g., from 20 µl to 10 µl, then to 5 µl) and observe the effect on the peak shape.[6]
-
Sample Solvent Mismatch: Ensure your sample is dissolved in a solvent that is of equal or weaker strength than the mobile phase. If possible, dissolve the sample directly in the mobile phase.
-
Column Overload: While less common for fronting, consider if the mass of the analyte being injected is overloading the column. Try diluting the sample.
Q3: My peaks are tailing. Can injection volume be the cause?
While peak tailing is more commonly associated with secondary interactions with the stationary phase or issues with the mobile phase pH, a very large injection volume can contribute to band broadening, which may manifest as tailing.[5] However, it is more likely due to other factors.
Troubleshooting Steps:
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing.[7] Try reducing the sample concentration while keeping the injection volume constant.
-
Evaluate Mobile Phase pH: Ensure the mobile phase pH is appropriate to keep this compound in a single ionic state.
-
Assess Column Health: Tailing can be a sign of a contaminated or degraded column.[7]
Q4: I'm seeing split peaks. Is this an injection volume issue?
Split peaks are often indicative of a problem at the head of the column or an issue with the injection process itself.[5] While not always directly the volume, the injection technique and conditions are critical.
Troubleshooting Steps:
-
Column Inlet Frit Blockage: A partially blocked frit can cause the sample to be distributed unevenly onto the column, leading to a split peak.[7]
-
Sample Solvent Incompatibility: If the sample solvent is significantly different from the mobile phase, it can cause peak distortion, including splitting. Try dissolving the sample in the mobile phase.
-
Injector Issues: A malfunctioning injector can also lead to split peaks.
Q5: How do I determine the optimal injection volume for my assay?
The optimal injection volume provides the best balance between sensitivity (signal intensity) and chromatographic performance (peak shape and resolution). This is typically determined through an injection volume linearity study.
Experimental Protocols
Protocol 1: Injection Volume Optimization Study
Objective: To determine the optimal injection volume that maximizes the signal-to-noise ratio without compromising peak shape and resolution.
Methodology:
-
Prepare a Standard Solution: Prepare a standard solution of this compound at a concentration that is representative of the samples to be analyzed. The solvent for this standard should be the mobile phase or a weaker solvent.
-
Set Up HPLC System: Equilibrate the HPLC system with the desired mobile phase and column. A common setup for pitavastatin analysis involves a C18 column with a mobile phase of acetonitrile and a buffered aqueous solution.[1][2][8]
-
Perform a Series of Injections: Inject varying volumes of the standard solution. A typical range to evaluate would be 2 µl, 5 µl, 10 µl, 15 µl, 20 µl, and 25 µl.
-
Data Collection: For each injection, record the following:
-
Peak Area
-
Peak Height
-
Tailing Factor (Asymmetry Factor)
-
Theoretical Plates
-
-
Data Analysis: Plot the peak area against the injection volume. In the ideal range, this relationship should be linear. Also, evaluate the tailing factor and theoretical plates at each volume. The optimal injection volume will be the highest volume that maintains a tailing factor close to 1 (typically between 0.9 and 1.2) and does not show a significant drop in theoretical plates.
Data Presentation
Table 1: Example Data from an Injection Volume Optimization Study
| Injection Volume (µl) | Peak Area | Peak Height | Tailing Factor | Theoretical Plates | Observations |
| 2 | 150,234 | 25,678 | 1.05 | 8,500 | Good peak shape |
| 5 | 375,890 | 64,195 | 1.08 | 8,450 | Good peak shape |
| 10 | 752,110 | 128,560 | 1.10 | 8,300 | Good peak shape |
| 15 | 1,128,567 | 192,340 | 1.15 | 8,100 | Acceptable peak shape |
| 20 | 1,499,890 | 250,120 | 1.35 | 7,500 | Slight tailing observed |
| 25 | 1,850,450 | 295,670 | 1.60 | 6,800 | Significant tailing, peak broadening |
Visualizations
Caption: Troubleshooting workflow for injection volume-related issues.
Caption: Experimental workflow for injection volume optimization.
References
- 1. japsonline.com [japsonline.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. A novel HPLC method developed and validated for the detection and quantification of atorvastatin, fluvastatin, pitavastatin and pravastatin during transdermal delivery studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uhplcs.com [uhplcs.com]
- 6. youtube.com [youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimal Separation of tert-Butyl Pitavastatin
This guide provides researchers, scientists, and drug development professionals with essential information for the successful chromatographic separation of tert-Butyl pitavastatin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its separation important?
A1: this compound is an ester-related impurity of Pitavastatin, a drug used to lower cholesterol. During forced degradation studies of Pitavastatin, tert-Butyl ester impurity is one of the known impurities that can form.[] Regulatory bodies require the monitoring and control of such impurities to ensure the safety and efficacy of the final drug product. Therefore, developing a reliable analytical method to separate and quantify this compound from the active pharmaceutical ingredient (API) is critical for quality control.
Q2: What is the recommended starting column for separating this compound?
A2: For separating Pitavastatin and its related impurities, including ester derivatives like this compound, a C18 stationary phase is the most common and effective choice.[] The hydrophobic interactions provided by the C18 phase are well-suited for retaining and separating these compounds.[] Several specific C18 columns have been successfully used in published methods.
Q3: Are there specific methods for separating optical isomers of pitavastatin and its derivatives?
A3: Yes, for separating optical isomers (enantiomers) of pitavastatin, a standard C18 column is insufficient. A chiral stationary phase (CSP) is required. A commonly cited column for this purpose is the CHIRALPAK-AD, which uses amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector.[2][3] This type of column allows for the effective separation of pitavastatin's various optical isomers.[2][3]
Q4: How do I select an appropriate mobile phase?
A4: The choice of mobile phase depends on the column and the specific separation required. For reverse-phase chromatography on a C18 column, a mixture of an aqueous buffer and an organic solvent is typical.
-
Organic Solvents: Acetonitrile and methanol are the most common organic modifiers.[4][5][6][7]
-
Aqueous Phase: A buffer is used to control the pH and improve peak shape. Phosphate buffers or solutions with acids like orthophosphoric acid, acetic acid, or trifluoroacetic acid are frequently used to maintain a low pH (e.g., pH 3.0-6.5), which is beneficial since pitavastatin is acidic in nature.[4][5][6][7][8]
An experimental design approach, such as a simplex centroid design, can be used to systematically optimize the mobile phase composition by testing various ratios of components like acetonitrile, water, and tetrahydrofuran.[6][9]
Troubleshooting Guide
Q: I am not achieving baseline separation between pitavastatin and the this compound peak. What should I do?
A:
-
Adjust Mobile Phase Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase retention times and can improve the resolution between closely eluting peaks.
-
Modify Mobile Phase pH: Adjust the pH of the aqueous buffer. Since pitavastatin is acidic, slight changes in pH can alter its ionization state and retention behavior, potentially improving separation from its neutral ester impurity.
-
Change Organic Modifier: If you are using methanol, try switching to acetonitrile or a combination of the two. Acetonitrile often provides different selectivity for complex mixtures.
-
Consider Gradient Elution: If an isocratic method is failing, a gradient elution program can help resolve closely eluting compounds. A shallow gradient where the organic solvent percentage is increased slowly can effectively separate the main peak from its impurities.[5][10]
Q: My peak shapes are poor (e.g., tailing or fronting). How can I fix this?
A:
-
Peak Tailing: This is common for acidic or basic compounds.
-
Adjust pH: Lowering the mobile phase pH (e.g., to pH 3) can suppress the ionization of residual silanols on the silica-based column, reducing tailing for acidic compounds like pitavastatin.
-
Check for Column Contamination: The column inlet frit may be blocked. Try flushing the column or replacing the frit.[11] Using a guard column can prevent the analytical column from becoming contaminated.[12]
-
-
Split Peaks: This can indicate a problem with the column bed or the flow path.
-
Column Void: A void may have formed at the head of the column. This is often irreversible, and the column may need to be replaced.[11]
-
Sample Solvent Incompatibility: Ensure your sample is dissolved in a solvent that is weaker than or equivalent to the mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.
-
Q: My retention times are drifting or inconsistent. What is the cause?
A:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis. It can sometimes take a significant volume of mobile phase to achieve a stable baseline and consistent retention times.[12]
-
Mobile Phase Composition: If you are mixing solvents online, ensure the pump is functioning correctly. Inconsistent mixing can lead to retention time shifts.[12] Preparing the mobile phase manually can help diagnose this issue.[12]
-
Temperature Fluctuations: Column temperature affects retention. Using a column oven provides a stable temperature, leading to more reproducible results.[5][10][13]
-
Column Degradation: The stationary phase can hydrolyze and degrade over time, especially at pH extremes. This alters the column chemistry and can cause retention times to shift.[12]
Data & Experimental Protocols
Table 1: Reverse-Phase HPLC Methods for Pitavastatin and Impurities
| Column Type | Dimensions | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| Agilent HC C18(2) | 150 x 4.6 mm, 5µm | Phosphate buffer (pH 6.4) : Methanol (50:50 v/v) | 1.0 | 286 nm | [4] |
| Waters BEH C18 | 100 x 2.1 mm, 1.7µm | A: 0.03% Orthophosphoric acid; B: Acetonitrile (Gradient) | 0.3 | 245 nm | [5] |
| Hypersil BDS C18 | 100 x 4.6 mm, 3.0µm | A: 0.1% Glacial acetic acid; B: Ethanol (Gradient) | 1.7 | 250 nm | [10] |
| Phenomenex Kromasil C18 | 250 x 4.6 mm, 5µm | Acetonitrile : Water (pH 3.0) : THF (43:55:02 v/v/v) | 1.0 | 249 nm | [6] |
| Phenomenex Luna C18 | 150 x 4.6 mm, 5µm | Buffer (0.01M KH₂PO₄, pH 3.75) : Acetonitrile (20:80 v/v) | 1.2 | 248 nm | [7] |
Table 2: Chiral Separation Method for Pitavastatin Optical Isomers
| Column Type | Dimensions | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| CHIRALPAK-AD | 250 x 4.6 mm | n-Hexane : Ethanol (with 1.0% TFA) (92:8 v/v) | 0.5 - 1.5 | 245 nm | [2][3] |
Detailed Experimental Protocol: Reverse-Phase Separation
This protocol is a representative method adapted from published literature for the separation of pitavastatin and its impurities.[6][9]
-
Chromatographic System:
-
HPLC system with a binary pump and PDA detector.
-
Column: C18 (250 x 4.6 mm, 5 µm particle size).[6]
-
-
Mobile Phase Preparation:
-
Prepare a mixture of acetonitrile, water (pH adjusted to 3.0 with an acid like trifluoroacetic acid), and tetrahydrofuran in a ratio of 43:55:02 (v/v/v).[6]
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Chromatographic Conditions:
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Identify peaks based on their retention times relative to a reference standard.
-
Visualizations
Caption: Workflow for HPLC Method Development.
Caption: Troubleshooting Logic for Common HPLC Issues.
References
- 2. CN100371709C - Method for separating and determining pitavastatin and its optical isomer by means of liquid chromatography - Google Patents [patents.google.com]
- 3. CN1790012A - Method for separating and determining pitavastatin and its optical isomer by means of liquid chromatography - Google Patents [patents.google.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. japsonline.com [japsonline.com]
- 7. RP-HPLC Assay for Estimation of Pitavastatin in Bulk and Pharmaceutical Dosage Forms | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 8. ijpsr.com [ijpsr.com]
- 9. japsonline.com [japsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. pharmacyjournal.org [pharmacyjournal.org]
Minimizing baseline noise in tert-Butyl pitavastatin chromatograms
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize baseline noise in tert-Butyl pitavastatin chromatograms, ensuring accurate and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common causes of baseline noise in my this compound chromatogram?
Baseline noise in High-Performance Liquid Chromatography (HPLC) refers to short-term, irregular fluctuations in the baseline that are not related to the analyte peaks.[1] Excessive noise can obscure small peaks and interfere with accurate quantification.[2][3][4] The primary causes can be categorized as issues with the mobile phase, the HPLC system components (pump, column, detector), or environmental factors.[1][2]
Q2: My baseline is noisy. How can I determine if the mobile phase is the problem?
The mobile phase is a frequent source of baseline noise.[1] Here’s how to troubleshoot it:
-
Solvent Purity: Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[4][5][6] Impurities, especially in gradient elution, can cause spurious signals or "ghost peaks".[2][5] Some additives, like Trifluoroacetic Acid (TFA), are strong UV absorbers and can increase noise if they are old or contaminated.[3][4]
-
Degassing: Inadequate degassing allows air bubbles to form, which can get trapped in the pump or flow cell, causing pressure fluctuations and a noisy baseline.[2][5][7][8] Ensure your mobile phase is thoroughly degassed using an inline degasser, helium sparging, or vacuum degassing.[1][4]
-
Mixing: If you are running a gradient method, improper mixing of mobile phase components can cause periodic fluctuations.[6][9] Using a static mixer can help create a more uniform mobile phase composition.[3][4]
-
Contamination: Bacterial or algal growth in the mobile phase can lead to contamination that produces baseline anomalies.[9]
Q3: Could my HPLC pump be causing the baseline noise?
Yes, inconsistencies in pump performance are a common cause of rhythmic or pulsating baseline noise.[1][6]
-
Pump Seals and Check Valves: Worn pump seals, scratched pistons, or malfunctioning check valves can lead to pressure pulsations that translate into baseline noise.[1][5][6] Regular maintenance, including annual replacement of pump seals, is recommended.[5]
-
System Leaks: Check for leaks throughout the system, as they can cause pressure instability.[10]
To diagnose pump-related issues, you can overlay the pressure chromatogram with the baseline from a blank injection to see if there is a correlation between pressure fluctuations and the noise.[6]
Q4: How does the HPLC column contribute to a noisy baseline?
A contaminated or degraded column can be a significant source of noise.[1][5]
-
Contamination: Impurities from samples or the mobile phase can accumulate on the column and leach out during analysis, causing a wandering or noisy baseline.[2][11]
-
Degradation: Over time, the stationary phase can degrade or de-wet, leading to instability.[5]
-
Guard Columns: Using a guard column is an effective way to protect your analytical column from contaminants.[1][11]
To check if the column is the source of the noise, you can replace it with a union and run the mobile phase through the system. If the noise disappears, the column is the likely culprit.[5]
Q5: What detector settings can I adjust to minimize baseline noise?
The detector is responsible for capturing the signal, so any instability will directly affect the baseline.[1]
-
Lamp Issues: A weak or aging UV lamp can be a source of short-term noise and wandering baselines.[2][9] Perform a lamp intensity test according to the manufacturer's instructions and replace the lamp if necessary.[2]
-
Flow Cell: Contamination, air bubbles, or cracks in the flow cell can cause significant noise.[2] The cell can be flushed with water followed by methanol or isopropanol to remove bubbles or debris.[2][6]
-
Wavelength: Lower UV wavelengths (<220nm) inherently show more noise due to the absorbance of common solvents like methanol and additives.[12][13] If your method for this compound allows, using a higher wavelength where the mobile phase has lower absorbance can improve the signal-to-noise ratio.[9]
-
Data Acquisition Rate: A very high data acquisition rate can resolve more of the random variations, making the baseline appear noisier.[13][14] Conversely, a rate that is too low can broaden peaks.[9] Optimizing this setting is a balance between resolving the peak and smoothing the baseline.[13]
Q6: Can the laboratory environment affect my chromatogram?
Yes, environmental factors can introduce noise.
-
Temperature: Detectors, especially Refractive Index (RI) detectors, are sensitive to temperature changes.[3][4][9] Fluctuations in lab temperature from air conditioning or heating vents can cause baseline drift and noise.[3][4] Maintaining a stable temperature for the entire HPLC system, including the column and detector, is crucial.[15][16]
-
Vibrations: Placing the HPLC system in a vibration-free room can help improve baseline stability.[1]
-
Electrical Noise: Other electronic equipment in the lab can sometimes generate electrical interference, appearing as spikes on the baseline.[17]
Data Summary
The following table summarizes key quantitative parameters that can be optimized to reduce baseline noise.
| Parameter | Recommended Value/Consideration | Rationale for Noise Reduction |
| Mobile Phase Additives | Use lowest effective concentration. | High concentrations of additives like TFA can increase UV absorbance and noise.[3][4] |
| UV Detection Wavelength | Avoid wavelengths <220 nm if possible. | Solvents and additives absorb more at lower wavelengths, reducing light reaching the detector and increasing noise.[12][13] |
| Detector Slit Width | Wider slit width | Increases light reaching the photodiode, which can reduce noise and increase signal intensity.[12][13] |
| Data Acquisition Rate | 20-25 data points across a peak | Balances the need for good peak definition with avoiding excessive noise resolution.[13] |
| Laboratory Temperature | Stable within ±2°C | Minimizes baseline drift and noise caused by thermal fluctuations affecting the mobile phase and detector.[16] |
Experimental Protocols
Protocol: Systematic Troubleshooting of Baseline Noise
This protocol outlines a step-by-step procedure to isolate the source of baseline noise in your HPLC system.
Objective: To systematically identify whether the source of baseline noise is the pump, mobile phase, detector, or column.
Materials:
-
HPLC-grade water
-
HPLC-grade Isopropyl Alcohol (IPA) or Methanol
-
A zero-dead-volume union to replace the column
-
Your standard mobile phase for this compound analysis
Procedure:
-
Initial System Flush:
-
Remove the column from the system.
-
Flush all pump lines and the flow path with HPLC-grade water, followed by IPA or methanol, and then water again.[6] This removes potential contaminants.
-
-
Pump & Degasser Test (No Column):
-
Replace the column with a zero-dead-volume union.[5]
-
Prime all solvent lines with freshly prepared, thoroughly degassed mobile phase.
-
Run the mobile phase through the system at your typical flow rate.
-
Monitor the baseline. If the baseline is now stable, the noise was likely originating from the column (see step 4).
-
If rhythmic noise is still present, it points to the pump (seals, check valves) or inadequate mobile phase degassing.[5][6] Service the pump or re-degas the mobile phase.
-
-
Detector Test:
-
With the column still replaced by a union, stop the pump flow.
-
Observe the baseline for 15-20 minutes with no flow.
-
If the noise disappears, the issue is related to the pump or mobile phase.
-
If the noise persists, it is likely electronic noise from the detector (e.g., an aging lamp).[2] Perform detector diagnostics.
-
-
Column Test:
-
If the baseline was stable in Step 2, reinstall the column.
-
Equilibrate the column with the mobile phase for at least 10-15 column volumes.[18]
-
Run the mobile phase at the typical flow rate and monitor the baseline.
-
If the noise returns, the column is contaminated or has degraded.[5] Clean the column according to the manufacturer's instructions or replace it.[11]
-
Visualizations
Troubleshooting Workflow
Caption: A workflow for troubleshooting baseline noise in HPLC.
Common Sources of HPLC Baseline Noise
Caption: Common sources of baseline noise in an HPLC system.
References
- 1. uhplcs.com [uhplcs.com]
- 2. agilent.com [agilent.com]
- 3. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 4. labtech.tn [labtech.tn]
- 5. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 6. m.youtube.com [m.youtube.com]
- 7. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 8. reddit.com [reddit.com]
- 9. m.youtube.com [m.youtube.com]
- 10. agilent.com [agilent.com]
- 11. mastelf.com [mastelf.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. How to Address Detector Noise in HPLC Systems [eureka.patsnap.com]
- 16. How to Troubleshoot HPLC Baseline Drift Issues [eureka.patsnap.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: tert-Butyl Pitavastatin Stability and Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl pitavastatin. The information focuses on the impact of pH on the stability and chromatographic analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of this compound in aqueous solutions?
A1: The primary degradation pathway of this compound, a tert-butyl ester, is hydrolysis. This reaction cleaves the ester bond, yielding pitavastatin and tert-butanol. The rate of this hydrolysis is significantly influenced by the pH of the solution.
Q2: How does pH affect the stability of this compound?
A2: this compound is susceptible to both acid- and base-catalyzed hydrolysis.
-
Acidic Conditions (pH < 4): The ester is highly labile and degrades to pitavastatin. The degradation rate increases as the pH decreases.
-
Neutral Conditions (pH ~ 6-8): The ester exhibits its maximum stability in this range, although slow hydrolysis can still occur over extended periods.
-
Basic Conditions (pH > 8): The rate of hydrolysis increases with increasing pH.
Q3: I am observing a new peak in my chromatogram when analyzing aged samples of this compound. What could it be?
A3: The new peak is most likely pitavastatin, the hydrolysis product of this compound. To confirm, you can compare the retention time of the new peak with a pitavastatin reference standard under the same chromatographic conditions.
Q4: What is the optimal pH for the mobile phase in the HPLC analysis of this compound?
A4: For the analysis of this compound and its primary degradant, pitavastatin, a mobile phase with a slightly acidic pH, typically between 3 and 4, is recommended. This pH ensures good peak shape for both the acidic pitavastatin and the neutral this compound. Operating at a pH well below the pKa of pitavastatin (approximately 4.3) suppresses the ionization of its carboxylic acid group, leading to better retention and sharper peaks on a reverse-phase column.
Q5: My peak shape for pitavastatin is poor (e.g., tailing). How can I improve it?
A5: Poor peak shape for pitavastatin is often due to its acidic nature. To improve it:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least one to two units below the pKa of pitavastatin. Using a buffer (e.g., phosphate or acetate) will help maintain a consistent pH.
-
Check Column Condition: The column may be degrading or contaminated. Flushing the column or replacing it may be necessary.
-
Sample Solvent: Ensure the sample is dissolved in a solvent compatible with the mobile phase.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
-
Symptom: Significant decrease in the peak area of this compound and a corresponding increase in the pitavastatin peak area in a short period.
-
Possible Cause: The pH of the sample solution is too acidic or too basic.
-
Solution:
-
Measure the pH of your sample diluent.
-
Adjust the pH to a neutral range (pH 6-8) using a suitable buffer for temporary storage.
-
For long-term storage, consider preparing solutions in aprotic solvents like acetonitrile or storing them at low temperatures (-20°C or below).
-
Issue 2: Inconsistent Retention Times in HPLC Analysis
-
Symptom: The retention times for this compound and/or pitavastatin are shifting between injections.
-
Possible Cause: The mobile phase pH is not stable or is close to the pKa of pitavastatin.
-
Solution:
-
Use a Buffer: Incorporate a buffer (e.g., 10-20 mM phosphate or acetate) into the aqueous component of your mobile phase to ensure a stable pH.
-
Fresh Mobile Phase: Prepare fresh mobile phase daily, as the pH of aqueous-organic mixtures can change over time due to the absorption of atmospheric CO2.
-
Optimize pH: Adjust the mobile phase pH to be at least one unit away from the pKa of pitavastatin.
-
Quantitative Data
Table 1: pH-Dependent Stability of this compound (Illustrative Data)
| pH | Condition | Temperature (°C) | Degradation Product | Approximate % Degradation (24h) |
| 2.0 | 0.01 N HCl | 25 | Pitavastatin | > 50% |
| 4.0 | Acetate Buffer | 25 | Pitavastatin | ~10-20% |
| 7.0 | Phosphate Buffer | 25 | Pitavastatin | < 5% |
| 10.0 | Carbonate Buffer | 25 | Pitavastatin | > 30% |
Note: This data is illustrative and based on the general principles of tert-butyl ester hydrolysis. Actual degradation rates should be determined experimentally.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under acidic, basic, and neutral pH conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 N and 0.1 N
-
Sodium hydroxide (NaOH), 1 N and 0.1 N
-
Phosphate buffer, pH 7.0
-
HPLC grade water, acetonitrile, and methanol
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile or methanol.
-
Acid Hydrolysis:
-
To a volumetric flask, add an aliquot of the stock solution and dilute with 0.1 N HCl to a final concentration of ~100 µg/mL.
-
Incubate the solution at a controlled temperature (e.g., 40°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 N NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Repeat the procedure in step 2, using 0.1 N NaOH as the degradation medium and neutralizing with 0.1 N HCl.
-
-
Neutral Hydrolysis:
-
Repeat the procedure in step 2, using pH 7.0 phosphate buffer as the medium. No neutralization is required.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its primary degradation product, pitavastatin.
Chromatographic Conditions (Recommended Starting Point):
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile:Water (50:50) |
Method Validation Parameters (to be performed as per ICH guidelines):
-
Specificity (including forced degradation)
-
Linearity
-
Range
-
Accuracy
-
Precision (repeatability and intermediate precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
Visualizations
Caption: Degradation pathway of this compound via hydrolysis.
Caption: Workflow for a forced degradation study.
Strategies to reduce run time in tert-Butyl pitavastatin HPLC methods
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals reduce the run time of tert-Butyl pitavastatin HPLC methods while maintaining data quality.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to reduce the run time of my HPLC method?
The most effective strategies involve a systematic approach to optimizing several key parameters. The primary methods include increasing the mobile phase flow rate, modifying the column dimensions (shorter length, smaller internal diameter), using columns with smaller particle sizes (e.g., UHPLC or core-shell technology), optimizing the temperature of the analysis, and adjusting the gradient elution profile for faster separation.[1][2]
Q2: How do column dimensions impact the analysis time and solvent consumption?
Column dimensions are a critical factor in HPLC method optimization.
-
Length: Shorter columns directly lead to shorter run times as the analyte has less distance to travel. However, this can also reduce the overall resolving power of the separation.[3][4]
-
Internal Diameter (ID): Reducing the column's internal diameter can lead to significant reductions in solvent consumption.[2] To maintain similar retention times when changing the ID, the flow rate must be adjusted proportionally.[5] Narrower columns can also increase sensitivity.[6]
Q3: What is the role of stationary phase particle size in reducing run time?
The efficiency of an HPLC separation is inversely proportional to the size of the particles packing the column.[1] Using columns with smaller particles (typically sub-2 µm for UHPLC or 2.7-3 µm for core-shell) increases efficiency. This allows for the use of higher flow rates to speed up the analysis without a significant loss of resolution.[1][7]
Q4: Can I simply increase the flow rate to shorten the analysis?
Yes, increasing the flow rate is often the simplest way to reduce run time.[1] However, this will also increase the system's backpressure.[3] You must ensure the pressure remains within the operational limits of your HPLC system and the column itself. While you may see a decrease in peak symmetry, this can be an acceptable trade-off if resolution between critical peaks is maintained.[1]
Q5: How does temperature affect my separation and run time?
Increasing the column temperature reduces the viscosity of the mobile phase. This, in turn, lowers the system backpressure, which can allow for the use of higher flow rates to shorten the run time.[1][7] Higher temperatures can also improve the efficiency of the separation by enhancing mass transfer kinetics.[3] It is crucial to ensure that this compound and any related substances are thermally stable at the selected temperature.[8]
Troubleshooting Guides
Problem: My current HPLC method for this compound is too long. Where do I start to reduce the run time?
A systematic approach is recommended to shorten your analysis time effectively. The following workflow outlines the steps from the simplest to the more involved modifications.
Caption: Workflow for systematically reducing HPLC run time.
Problem: I've switched to a shorter column, but now my peaks are not fully separated.
Reducing column length can decrease the number of theoretical plates, leading to a loss of resolution. Here are steps to address this issue:
-
Optimize the Mobile Phase/Gradient: A shallower gradient can improve the separation of closely eluting peaks.[9][10] Experiment with the gradient slope to give your compounds more time to separate in the critical elution window.
-
Reduce the Flow Rate: While counterintuitive to the goal of a faster method, a slight reduction in flow rate can improve peak resolution.[7] Find a balance between speed and the required separation.
-
Consider a Smaller Particle Size: If resolution is still insufficient, switching to a column with the same short length but packed with smaller particles (e.g., a core-shell or sub-2 µm column) will significantly increase efficiency and help recover the lost resolution.[1]
Caption: Troubleshooting poor resolution after shortening a column.
Problem: I increased the flow rate, but now my system pressure is too high.
Exceeding the pressure limits of your system can cause damage. If you encounter this issue, consider the following solutions:
-
Increase Column Temperature: Raising the temperature will decrease mobile phase viscosity and lower the overall system backpressure.[1]
-
Modify Mobile Phase: In some cases, switching from methanol to acetonitrile as the organic modifier can reduce pressure, as acetonitrile is less viscous.[1]
-
Check for Blockages: High pressure can be a sign of a blockage in the system, such as a clogged column frit or filter.[11] Perform regular system maintenance to prevent this.
-
Use a Column with a Larger Particle Size: If other options are not viable, a column with larger particles will generate less backpressure, although this may compromise some of the efficiency gained.
Data and Protocols
Data Presentation
Table 1: Impact of HPLC Parameters on Run Time and Performance
| Parameter Change | Effect on Run Time | Effect on Backpressure | Potential Trade-Offs |
| Increase Flow Rate | Decrease | Increase | Lower resolution, peak fronting |
| Decrease Column Length | Decrease | Decrease | Lower resolution |
| Decrease Particle Size | Decrease (allows higher flow) | Increase | Requires high-pressure capable system (UHPLC) |
| Increase Temperature | Decrease | Decrease | Analyte stability must be confirmed |
| Steeper Gradient | Decrease | Minimal | Lower resolution for complex mixtures |
Table 2: Comparison of Published HPLC Methods for Pitavastatin
| Column (Stationary Phase, L x ID, Particle Size) | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Total Run Time (min) | Reference |
| Phenomenex C18 (250 x 4.6 mm, 5 µm) | 0.5% Acetic acid: Acetonitrile (35:65) | 1.0 | Not Specified | > 5 | [12] |
| Phenomenex Luna C18 (150 x 4.6 mm, 5 µm) | Buffer (pH 3.75): Acetonitrile (20:80) | 1.2 | 4.1 | > 4.1 | [13][14] |
| Agilent HC C-18(2) (Dimensions not specified, 5 µm) | Phosphate buffer (pH 6.4): Methanol (50:50) | 1.0 | 4.321 | 10.0 | [15] |
| LiChroCART® Purospher Star RP (55 x 4 mm, 3 µm) | Acetic acid (2% v/v)/Methanol (Gradient) | 1.0 | 5.62 | 20.0 | [16] |
Experimental Protocols
Protocol 1: Method Transfer to a Shorter Column
This protocol describes how to adapt an existing method to a shorter column to reduce run time while maintaining separation quality.
Objective: To reduce analysis time by transferring a method from a 150 mm column to a 100 mm column of the same ID and particle size.
Initial Method Parameters:
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Gradient: 50% to 90% B over 15 minutes
-
Expected Run Time: ~20 minutes
Protocol Steps:
-
Install the Shorter Column: Replace the 150 mm column with a 100 mm x 4.6 mm, 5 µm C18 column.
-
Adjust the Flow Rate (Optional but Recommended): To maintain a similar linear velocity, you can keep the flow rate the same. However, a key advantage of shorter columns is the ability to potentially increase the flow rate. Try increasing the flow rate to 1.2 - 1.5 mL/min, monitoring the backpressure to ensure it stays within system limits.
-
Scale the Gradient Time: The gradient time should be scaled proportionally to the column length to maintain similar resolution.
-
Scaling Factor = (Length of New Column) / (Length of Old Column) = 100 mm / 150 mm = 0.67
-
New Gradient Time = (Old Gradient Time) * Scaling Factor = 15 min * 0.67 = 10 minutes
-
-
Set the New Gradient: Program the HPLC to run the gradient from 50% to 90% B over 10 minutes.
-
Equilibrate and Test: Equilibrate the new column with the initial mobile phase conditions and inject a standard of this compound to verify the retention time and resolution. The new run time should be significantly shorter.
-
Fine-Tune: If resolution is compromised, slightly decrease the flow rate or make the gradient shallower (e.g., extend the new gradient time from 10 to 12 minutes).
Protocol 2: Optimizing a Gradient Profile for Faster Elution
This protocol outlines how to use a "scouting" gradient to quickly find the optimal elution conditions and design a faster, more focused gradient method.
Objective: To reduce the time spent on isocratic holds and shallow gradient segments where no peaks elute.
Protocol Steps:
-
Perform a Scouting Run: Program a fast, wide-range linear gradient.
-
Analyze the Chromatogram:
-
Identify the percentage of organic solvent at which your first peak starts to elute.
-
Identify the percentage of organic solvent at which your last peak has fully eluted.
-
-
Design the New, Focused Gradient:
-
Let's assume your first peak elutes at 40% B and your last peak elutes at 65% B.
-
Step 1 (Initial Conditions): Start the gradient at a percentage slightly lower than the elution condition of the first peak (e.g., 35% B). Hold for a very short time (e.g., 0.5 minutes).
-
Step 2 (Separation Gradient): Program a steep gradient from your starting condition to a point just past the elution of your last peak (e.g., 35% to 70% B). The time for this segment will define your separation window. Start with a short time (e.g., 5-7 minutes) and adjust as needed for resolution.
-
Step 3 (Column Wash): After the main separation gradient, rapidly ramp up to a high percentage of organic solvent (e.g., 95% B) and hold for 1-2 column volumes to wash off any strongly retained compounds.
-
Step 4 (Re-equilibration): Return to the initial conditions (35% B) and hold for 3-5 column volumes to prepare for the next injection.
-
-
Test and Refine: Run the new method. The total run time should be significantly reduced. If peaks are too close together, extend the time of the main separation gradient (Step 2) to make it shallower.[10]
References
- 1. Restek - Blog [restek.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. hplcchina.com [hplcchina.com]
- 4. reddit.com [reddit.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. mastelf.com [mastelf.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. RP-HPLC Assay for Estimation of Pitavastatin in Bulk and Pharmaceutical Dosage Forms | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 14. RP-HPLC Assay for Estimation of Pitavastatin in Bulk and Pharmaceutical Dosage Forms | Semantic Scholar [semanticscholar.org]
- 15. nanobioletters.com [nanobioletters.com]
- 16. mdpi.com [mdpi.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for Tert-Butyl Pitavastatin Analysis as per ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a representative High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of tert-Butyl pitavastatin, a key intermediate and potential impurity in the synthesis of Pitavastatin. The validation of this method is presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for intended use in quality control and stability studies.[1]
This document also offers a comparative analysis of the presented HPLC method with alternative analytical techniques, namely High-Performance Thin-Layer Chromatography (HPTLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), providing valuable insights for selecting the most appropriate analytical strategy.
Representative HPLC Method for this compound
The following HPLC method is a synthesized representation based on established methods for the analysis of Pitavastatin and its related impurities.
Chromatographic Conditions:
| Parameter | Specification |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.05M Phosphate Buffer (pH 4.5) (50:50 v/v) |
| Flow Rate | 1.2 mL/min |
| Detection | UV at 245 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | 10 minutes |
Method Validation Summary as per ICH Guidelines
The validation of the representative HPLC method for this compound would encompass the following parameters to ensure its performance is reliable and reproducible. The data presented below is a compilation of typical results obtained from validated HPLC methods for Pitavastatin and its impurities.[2][3]
Table 1: Summary of Validation Parameters for the HPLC Method
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference from blank, placebo, and known impurities at the retention time of the analyte. | The method is specific with no interfering peaks observed. |
| Linearity (Concentration Range) | Correlation coefficient (r²) ≥ 0.999 | 1-50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.5% |
| Precision (% RSD) | ||
| - Repeatability (n=6) | ≤ 2.0% | < 1.0% |
| - Intermediate Precision (n=6) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Robustness | No significant change in results with deliberate variations in method parameters. | The method is robust for minor changes in flow rate (±0.1 mL/min) and mobile phase composition (±2%). |
| System Suitability | ||
| - Tailing Factor | ≤ 2.0 | < 1.5 |
| - Theoretical Plates | ≥ 2000 | > 3000 |
Comparison with Alternative Analytical Methods
While HPLC is a robust and widely used technique, other methods can offer advantages in specific applications.
Table 2: Comparison of Analytical Methods for Pitavastatin and Related Substances
| Parameter | HPLC-UV | HPTLC | LC-MS/MS |
| Principle | Chromatographic separation with UV detection | Planar chromatography with densitometric detection | Chromatographic separation with mass spectrometric detection |
| Sensitivity | Good (µg/mL range) | Moderate (ng/band range)[4] | Excellent (pg/mL to ng/mL range)[5][6] |
| Specificity | Good, can be limited by co-eluting impurities | Moderate, lower resolution than HPLC | Excellent, based on mass-to-charge ratio |
| Quantitation | Highly accurate and precise | Good for quantification | Gold standard for quantification in complex matrices |
| Sample Throughput | Moderate | High | Moderate |
| Cost | Moderate | Low | High |
| Typical Application | Routine quality control, stability testing, impurity profiling | Rapid screening, quantification in simple matrices | Bioanalysis, impurity identification, trace analysis[7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of the validation experiments.
Specificity
Specificity is demonstrated by injecting a blank (diluent), a placebo solution, a solution of this compound, and a solution containing a mixture of Pitavastatin and its known impurities. The chromatograms are then examined to ensure that there are no interfering peaks at the retention time of this compound.
Linearity
A series of at least five concentrations of this compound working standard are prepared across the range of 1-50 µg/mL. Each solution is injected in triplicate, and a calibration curve is constructed by plotting the mean peak area against the concentration. The correlation coefficient, y-intercept, and slope of the regression line are calculated.
Accuracy
The accuracy of the method is determined by recovery studies. A known amount of this compound is spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The samples are prepared in triplicate and analyzed. The percentage recovery is calculated.
Precision
-
Repeatability (Intra-day precision): Six replicate injections of a single concentration of this compound are performed on the same day, and the relative standard deviation (%RSD) of the peak areas is calculated.
-
Intermediate Precision (Inter-day precision): The repeatability assay is performed on a different day by a different analyst to assess the ruggedness of the method. The %RSD between the two sets of data is calculated.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio. A series of dilute solutions of this compound are injected, and the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ are identified.
Robustness
The robustness of the method is evaluated by making small, deliberate variations to the chromatographic conditions, such as the flow rate (e.g., ± 0.1 mL/min), the mobile phase composition (e.g., ± 2% organic phase), and the column temperature (e.g., ± 5 °C). The system suitability parameters are checked under each varied condition.
Visualizations
Logical Workflow of HPLC Method Validation
Caption: Logical workflow for HPLC method validation as per ICH guidelines.
Relationship Between Analytical Method and Impurity Control
Caption: Role of the validated HPLC method in controlling impurities.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. nanobioletters.com [nanobioletters.com]
- 3. RP-HPLC Assay for Estimation of Pitavastatin in Bulk and Pharmaceutical Dosage Forms | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 4. ajpaonline.com [ajpaonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tert-Butyl Pitavastatin and Other Statin Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic precursors for major statins, focusing on tert-Butyl pitavastatin and key intermediates for atorvastatin and rosuvastatin. The analysis is supported by experimental data from various studies to evaluate process efficiency and product quality.
Statins are a class of lipid-lowering drugs that act by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] The industrial synthesis of these complex molecules relies on efficient, high-yield, and stereoselective chemical processes. The performance of these syntheses is often determined by the strategic coupling of two main building blocks: a heterocyclic core and a chiral side-chain. This analysis focuses on the precursors involved in these critical coupling steps.
The precursors under comparison are:
-
Pitavastatin Precursor: this compound is a late-stage intermediate. The key convergent step often involves the formation of an earlier precursor by coupling a quinoline core with a chiral heptenoate side-chain.
-
Atorvastatin Precursor: The synthesis typically involves the Paal-Knorr condensation of a 1,4-diketone with a chiral amino-ester, tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate, to form the central pyrrole ring.[2][3]
-
Rosuvastatin Precursor: A common industrial route involves the Wittig reaction between a pyrimidine-based phosphonium salt and the chiral side-chain aldehyde, tert-Butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate.[4][5]
Data Presentation: Comparative Synthesis Performance
The efficiency of statin synthesis is heavily dependent on the yield, purity, and reaction conditions of the key intermediate coupling steps. The following tables summarize quantitative data collated from various synthetic approaches.
Table 1: Key Precursors and Primary Synthesis Strategies
| Statin | Heterocyclic Moiety Precursor | Chiral Side-Chain Precursor | Key Coupling Reaction |
| Pitavastatin | 2-cyclopropyl-4-(4-fluorophenyl)quinoline derivative | (3R,5S)-tert-butyl 6-oxo- or 6-formyl-hexanoate derivative | Julia-Kocienski Olefination / Condensation |
| Atorvastatin | 4-fluoro-γ-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutaneamide (a 1,4-diketone) | tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate | Paal-Knorr Condensation |
| Rosuvastatin | [[4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]triphenylphosphonium bromide | tert-Butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate | Wittig Reaction |
Table 2: Analysis of Key Intermediate Synthesis Performance
| Statin Precursor Synthesis | Yield | Purity | Key Reaction Conditions | Source |
| Pitavastatin Intermediate | 85-90% | High | Condensation using THF and NaOBt at low temperatures. | |
| Pitavastatin Calcium (Final) | 93% | 99.96% | Final crystallization from a solvent mixture. | [6] |
| Atorvastatin Intermediate (Paal-Knorr) | ~63% | - | Catalyst: trimethyl acetic acid; Solvent: Toluene. | [7] |
| Atorvastatin Intermediate (Improved Paal-Knorr) | 3% yield increase | >99.5% | Catalyst: pivalic acid and a tertiary amine; reduced reaction time by 20%. | [8][9][10] |
| Atorvastatin Intermediate (MCR approach) | 87% | - | Ugi multicomponent reaction followed by cycloaddition. | [3][11] |
| Rosuvastatin Side-Chain Intermediate | >80% | >99.4% chemical purity, >99.3%ee optical purity | Multi-step synthesis from (S)-3-hydroxy-4-chloro-butyronitrile. | [12] |
| Rosuvastatin Intermediate (Wittig Reaction) | 70% | >97% | Wittig coupling in refluxing acetonitrile over 14 hours. | [13] |
| Rosuvastatin Intermediate (Mechanochemical Wittig) | 99.2% (conversion rate) | E:Z ratio of 76:24 | Liquid-assisted grinding with DBU as a catalyst for 16 hours. | [5] |
Experimental Protocols
Detailed methodologies for the key coupling reactions are provided below. These protocols are representative of common industrial synthesis strategies.
Protocol 1: Synthesis of Pitavastatin Intermediate via Condensation
This protocol describes a novel synthesis for a key coupled intermediate of pitavastatin.
-
Preparation of Reagents: Dissolve 2-cyclopropyl-4-(4-fluorophenyl)-3-((1-methyl-1H-benzo[d]imidazol-2-ylsulfonyl)methyl) quinoline and (3R,5S)-tert-butyl 3,5-dimethoxy-6-oxohexanoate in separate volumes of Tetrahydrofuran (THF).
-
Reaction Initiation: Cool the solution of the quinoline derivative. Add sodium tert-butoxide (NaOBt) and stir.
-
Condensation: Slowly add the solution of the oxohexanoate derivative to the reaction mixture at a controlled low temperature.
-
Work-up: After stirring for a specified time, quench the reaction with an aqueous sodium bicarbonate solution.
-
Isolation and Purification: Stir the mixture, allowing the product to precipitate. Collect the precipitate by filtration, wash with water, and purify the wet material by recrystallization from methanol.
-
Drying: Dry the purified solid in an oven to afford the pure coupled intermediate. The reported yield for this process is 85-90%.
Protocol 2: Synthesis of Rosuvastatin Intermediate via Wittig Reaction
This protocol details the coupling of the rosuvastatin side-chain and heterocyclic core using a mechanochemical Wittig reaction.[5]
-
Charging the Mill: In a ball mill vial, add tert-butyl 2-[(4R,6S)-6-Formyl-2,2-dimethyl-1,3-dioxan-4-yl) acetate (D7), [[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl (methylsulfonyl)amino]-5 pyrimidinyl]methyl] triphenyl-bromide (Z9), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Milling: Shake the vial at 20 Hz for 16 hours at approximately 25°C.
-
Reaction Completion: Monitor the reaction using HPLC to confirm the consumption of starting materials.
-
Isolation: Add 95% ethanol to the vial and heat to reflux to dissolve the product.
-
Crystallization: Cool the solution to 0-5°C to precipitate the product as an off-white crystalline solid.
-
Drying: Collect the solid by filtration and dry in an oven at 55°C. This method reports a conversion rate of up to 99.2%.[5]
Protocol 3: Synthesis of Atorvastatin Intermediate via Paal-Knorr Condensation
This protocol describes an improved Paal-Knorr reaction for assembling the atorvastatin molecule.[9][10]
-
Preparation of Amine Solution: Dissolve l,l-dimethyl-(4R-cis)-6-(2-aminoethyl)-2,2-dimethyl-l,3-dioxane-4-acetate (the primary amine) in a mixture of toluene and THF.
-
Addition of Diketone: Add the atorvastatin diketone precursor, 4-fluoro-α-(2-methyl-1-oxopropyl-γ-oxo-N,β-diphenyl-benzenebutaneamide, to the solution and warm the mixture to 50°C under a nitrogen atmosphere.
-
Catalyst Addition: Add the acid catalyst (e.g., pivalic acid) followed by a tertiary amine (e.g., N,N-diisopropylethylamine).
-
Cyclisation: Heat the suspension to reflux, with concomitant removal of water using a Dean-Stark apparatus, until the reaction is complete.
-
Work-up and Isolation: Upon completion, cool the reaction mixture and proceed with standard aqueous work-up and solvent extraction procedures to isolate the crude product.
-
Purification: Purify the crude material via recrystallization to yield the pure acetonide ester of atorvastatin. This improved process reports a 3% increase in yield and a 20% reduction in reaction time compared to methods without the tertiary amine additive.[9][10]
Mandatory Visualization
The following diagrams illustrate the core biochemical pathway targeted by statins and a generalized workflow comparing their synthesis.
Caption: Statin Mechanism of Action via HMG-CoA Reductase Inhibition.
Caption: Comparative Workflow of Key Statin Synthesis Strategies. Caption: Comparative Workflow of Key Statin Synthesis Strategies.
References
- 1. jchemrev.com [jchemrev.com]
- 2. nbinno.com [nbinno.com]
- 3. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction [scirp.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. atlantis-press.com [atlantis-press.com]
- 8. An improved kilogram-scale preparation of atorvastatin calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2006097909A1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 10. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CN101613341B - Synthetic method of key intermediate of rosuvastatin calcium side chain - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Inter-laboratory Analytical Methods for Tert-Butyl Pitavastatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification and characterization of tert-butyl pitavastatin, a key intermediate and potential impurity in the synthesis of pitavastatin. The selection of a robust and reliable analytical method is crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document summarizes quantitative data from various validated methods, details experimental protocols, and presents visual workflows to aid in the selection and implementation of the most suitable analytical technique for your laboratory's needs. While direct inter-laboratory comparison studies for this compound are not extensively published, this guide synthesizes available data from validated methods for pitavastatin and its related compounds to provide a valuable comparative framework.[1][2]
Data Presentation: Comparison of Analytical Techniques
The performance of different analytical techniques for the analysis of pitavastatin and its related compounds, which is indicative of the expected performance for this compound analysis, is summarized below. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or mass spectrometry detectors are the most common techniques.
Table 1: Performance Comparison of HPLC and UPLC Methods for Pitavastatin and Related Compounds
| Parameter | HPLC Method 1 | HPLC Method 2 | UPLC Method |
| Linearity Range | 25 - 150 µg/mL[3] | 10 - 500 ng/mL[4] | 2 - 30 µg/mL (Pitavastatin)[5] |
| Correlation Coefficient (r²) | > 0.999[6] | 0.9993[4] | 0.9999 (Pitavastatin)[5] |
| Limit of Detection (LOD) | Not Reported | 1.949 ng/mL[4] | Not Reported |
| Limit of Quantitation (LOQ) | Not Reported | 5.907 ng/mL[4] | Not Reported |
| Precision (%RSD) | < 2% | Intra-day: 0.839–1.534, Inter-day: 0.88–1.405[4] | Not Reported |
| Accuracy (Recovery %) | Not Reported | 98-103%[7] | Not Reported |
| Retention Time | 3.905 min[3] | Not specified | Not specified |
Table 2: Performance of LC-MS/MS Methods for Pitavastatin
| Parameter | LC-MS/MS Method 1 | LC-MS/MS Method 2 |
| Linearity Range | 0.1 - 200 ng/mL[8] | 0.5 - 1000 ng/mL[9] |
| Correlation Coefficient (r²) | > 0.99[8] | Not Reported |
| Lower Limit of Quantification (LLOQ) | 0.08 ng/mL[10] | 0.1 ng/mL[9] |
| Precision (%RSD) | < 15%[10] | Not Reported |
| Accuracy | Within acceptable limits[10] | Not Reported |
| Sample Type | Human Plasma and Urine[8][10] | Human Plasma[9] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on methods developed for pitavastatin and its impurities and can be adapted for the analysis of this compound.
1. High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound in bulk drug and for impurity profiling.
-
Instrumentation: Waters HPLC with a UV detector.
-
Column: Symmetry C18, 158 × 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of phosphate buffer (pH 3.4) and acetonitrile (65:35 v/v).[3]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 244 nm.[3]
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile.
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to achieve a known concentration within the linear range of the method.
2. Ultra-Performance Liquid Chromatography (UPLC) Method
This method offers faster analysis times and improved resolution, making it suitable for high-throughput screening and impurity determination.
-
Instrumentation: UPLC system with a PDA detector.[5]
-
Column: Kinetex phenyl hexyl (50 x 4.6 mm, 2.6 µm).[5]
-
Mobile Phase: A mixture of ethanol and 0.1% orthophosphoric acid (pH 3.5) in a 72:28 (v/v) ratio.[5]
-
Flow Rate: 0.31 mL/min.[5]
-
Detection: PDA detector, wavelength not specified.
-
Sample Preparation: Prepare standard and sample solutions in the mobile phase to the desired concentration.
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This highly sensitive and selective method is ideal for the quantification of this compound at very low levels, for instance in biological matrices for pharmacokinetic studies.[11]
-
Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.[8]
-
Column: Agilent 1.8µm Zorbax SB-C18 column (150mm×4.6mm).[11]
-
Mobile Phase: Methanol–0.1% formic acid in water (85:15, v/v).[11]
-
Flow Rate: 0.4 mL/min.[11]
-
Detection: ESI in positive ion multiple reaction monitoring (MRM) mode.[8][11]
-
Sample Preparation (for plasma): Protein precipitation by the addition of acetonitrile.[11]
Mandatory Visualization
Experimental Workflow for HPLC Analysis
Caption: Workflow for the quantification of this compound using HPLC.
Logical Comparison of Analytical Methods
Caption: Key considerations for selecting an analytical method for this compound.
References
- 1. eurachem.org [eurachem.org]
- 2. benchchem.com [benchchem.com]
- 3. ijpar.com [ijpar.com]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. nanobioletters.com [nanobioletters.com]
- 7. A novel HPLC method developed and validated for the detection and quantification of atorvastatin, fluvastatin, pitavastatin and pravastatin during transdermal delivery studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS Determination of Pitavastatin in Human Plasma and Its Application [journal11.magtechjournal.com]
- 10. Solid-phase extraction and liquid chromatography/tandem mass spectrometry assay for the determination of pitavastatin in human plasma and urine for application to Phase I clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of Tert-Butyl Pitavastatin: Accuracy and Precision of Leading Analytical Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of analytical methodologies for the quantification of tert-Butyl pitavastatin, a key intermediate in the synthesis of the cholesterol-lowering drug, pitavastatin. While specific validated methods for this compound are not extensively published, the analytical techniques used for pitavastatin can be readily adapted. This guide focuses on the most prevalent and robust methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).
The selection of an appropriate analytical method is critical and depends on factors such as the required sensitivity, selectivity, sample matrix, and the intended application, ranging from routine quality control to in-depth pharmacokinetic studies. This document outlines the performance characteristics of each method, supported by experimental data from published studies on pitavastatin, to aid in the selection of the most suitable technique for your research needs.
Comparative Performance Data
The following tables summarize the key validation parameters for the quantification of pitavastatin using HPLC-UV, LC-MS/MS, and HPTLC. These parameters provide a direct comparison of the linearity, accuracy, precision, and sensitivity of each method. It is anticipated that similar performance would be achievable for this compound following appropriate method validation.
Table 1: HPLC-UV Method Validation Parameters for Pitavastatin Quantification
| Parameter | Reported Range/Value |
| Linearity Range | 0.5 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 103%[1] |
| Precision (%RSD) | < 2% |
| Limit of Detection (LOD) | 0.004 - 1.9 µg/mL[1][2] |
| Limit of Quantification (LOQ) | 0.013 - 5.7 µg/mL[1][2] |
Table 2: LC-MS/MS Method Validation Parameters for Pitavastatin Quantification
| Parameter | Reported Range/Value |
| Linearity Range | 0.1 - 1000 ng/mL[3][4] |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
| Limit of Detection (LOD) | 0.05 - 0.1 ng/mL[4] |
| Limit of Quantification (LOQ) | 0.08 - 1 ng/mL[3] |
Table 3: HPTLC Method Validation Parameters for Pitavastatin Quantification
| Parameter | Reported Range/Value |
| Linearity Range | 40 - 250 ng/band |
| Correlation Coefficient (r) | > 0.999 |
| Accuracy (% Recovery) | Not explicitly stated in the provided text |
| Precision (%RSD) | < 2% |
| Limit of Detection (LOD) | 6.6 ng/band |
| Limit of Quantification (LOQ) | 20.0 ng/band |
Experimental Workflows
To provide a clearer understanding of the practical application of these methods, the following diagrams illustrate the typical experimental workflows for sample preparation and analysis.
Detailed Experimental Protocols
Below are representative experimental protocols for each of the discussed analytical techniques, based on published methods for pitavastatin. These should serve as a starting point for the development and validation of a method for this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method is widely used for routine quality control of bulk drugs and pharmaceutical formulations due to its robustness and cost-effectiveness.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in isocratic or gradient elution mode. The exact ratio should be optimized for the best separation of this compound from any impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Around 240-250 nm, the lambda max of pitavastatin. The optimal wavelength for this compound should be determined.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).
-
-
Sample Preparation:
-
Accurately weigh a suitable amount of the this compound sample.
-
Dissolve the sample in a suitable diluent (e.g., the mobile phase or a mixture of water and organic solvent).
-
Sonicate the solution for a few minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Quantification: A calibration curve is constructed by plotting the peak area of the analyte against the corresponding concentration of standard solutions. The concentration of the unknown sample is then determined from this curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalysis and the quantification of analytes at very low concentrations due to its high sensitivity and selectivity.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A high-efficiency C18 or similar reversed-phase column with smaller particle sizes (e.g., < 2 µm) for faster analysis.
-
Mobile Phase: Typically a gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Adjusted based on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode, to be optimized for this compound.
-
Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and an internal standard. The specific MRM transitions for this compound would need to be determined by infusing a standard solution into the mass spectrometer.
-
-
Sample Preparation (for biological matrices like plasma):
-
To a known volume of plasma, add an internal standard.
-
Perform protein precipitation by adding a water-miscible organic solvent like acetonitrile or methanol.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
-
-
Quantification: A calibration curve is prepared by spiking known concentrations of the analyte into a blank biological matrix and processing the samples as described above. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that offers the advantage of high sample throughput and low solvent consumption, making it suitable for quality control and screening purposes.
-
Instrumentation: HPTLC system including an automatic sample applicator, a developing chamber, a TLC scanner, and data analysis software.
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: A mixture of organic solvents. For pitavastatin, mixtures like toluene-methanol-glacial acetic acid have been used.[5] The composition needs to be optimized for this compound.
-
Application: Apply the standard and sample solutions as bands of a specific length using an automatic applicator.
-
Development: Develop the plate in a saturated developing chamber up to a certain distance.
-
Densitometric Scanning: Scan the dried plate using a TLC scanner at the wavelength of maximum absorption for the analyte.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent.
-
Further dilute to obtain the desired concentration for application on the HPTLC plate.
-
-
Quantification: A calibration curve is generated by plotting the peak area of the scanned bands against the amount of standard applied.
Conclusion
The choice of an analytical method for the quantification of this compound will be guided by the specific requirements of the analysis.
-
HPLC-UV offers a robust, reliable, and cost-effective solution for routine quality control in a manufacturing environment.
-
LC-MS/MS provides unparalleled sensitivity and selectivity, making it the ideal choice for bioanalytical studies, impurity profiling at trace levels, and pharmacokinetic research.
-
HPTLC is a high-throughput and economical alternative for the simultaneous analysis of multiple samples, particularly for quality control and screening applications.
While the provided data is based on the analysis of pitavastatin, it serves as a strong foundation for the development and validation of methods for its tert-butyl ester. Researchers should perform a full method validation according to ICH guidelines to ensure the accuracy, precision, and reliability of the chosen method for the quantification of this compound in their specific sample matrix.
References
- 1. A novel HPLC method developed and validated for the detection and quantification of atorvastatin, fluvastatin, pitavastatin and pravastatin during transdermal delivery studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RP-HPLC Assay for Estimation of Pitavastatin in Bulk and Pharmaceutical Dosage Forms | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 3. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS Determination of Pitavastatin in Human Plasma and Its Application [journal11.magtechjournal.com]
- 5. japsonline.com [japsonline.com]
A Comparative Guide to Linearity and Range Determination for Tert-Butyl Pitavastatin using High-Performance Liquid Chromatography (HPLC)
This guide provides a comprehensive comparison of different High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of pitavastatin and its related compounds, with a focus on establishing linearity and defining the analytical range. While the following data is based on studies of pitavastatin and pitavastatin calcium, the methodologies and expected performance characteristics are directly applicable to tert-Butyl pitavastatin, a closely related structural analog. This information is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods.
Comparative Performance of Various HPLC Methods
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. The following tables summarize the performance of several published HPLC methods for pitavastatin, providing a benchmark for the development of a method for this compound.
| Method | Linearity Range | Correlation Coefficient (r²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Method 1 | 1 - 5 µg/mL | 0.9986 | 5 ng/mL | 20 ng/mL | [1] |
| Method 2 | 0.05 - 200.00 µg/mL | 1 | 0.004 - 0.006 µg/mL | 0.013 - 0.035 µg/mL | [2] |
| Method 3 | 10 - 500 ng/mL | 0.9993 | 1.949 ng/mL | 5.907 ng/mL | [3][4] |
| Method 4 | 25 - 200 µg/mL | 0.999 | Not Reported | Not Reported | [5] |
| Method 5 | 25 - 150 µg/mL | 0.9998 | 1.9 µg/mL | 5.7 µg/mL | [6] |
Detailed Experimental Protocol: Linearity and Range Determination
This protocol outlines a typical procedure for determining the linearity and range of an HPLC method for this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like acetic acid or orthophosphoric acid). The exact ratio should be optimized for optimal separation. For example, a mobile phase of 0.5% acetic acid and acetonitrile in a 35:65 (v/v) ratio has been used.[1]
-
Flow Rate: Typically set at 1.0 mL/min.[2]
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 245 nm is often suitable.[1]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
2. Preparation of Standard Solutions:
-
Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or the mobile phase) to prepare a stock solution of a known concentration.
-
Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
3. Linearity Study:
-
Inject each calibration standard into the HPLC system in triplicate.
-
Record the peak area for each injection.
-
Construct a calibration curve by plotting the mean peak area against the corresponding concentration of this compound.
-
Perform a linear regression analysis on the data to determine the equation of the line (y = mx + c), the correlation coefficient (r²), and the y-intercept. A correlation coefficient of ≥ 0.999 is generally considered acceptable.
4. Range Determination:
-
The range of the method is established based on the linearity study, ensuring that the concentrations within this range provide acceptable precision and accuracy.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:
-
LOD = 3.3 × (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 × (Standard Deviation of the y-intercept / Slope)
-
-
Alternatively, they can be determined by preparing and analyzing a series of low-concentration solutions and identifying the lowest concentration that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
Workflow for Linearity and Range Determination
The following diagram illustrates the logical workflow for establishing the linearity and range of an HPLC method for this compound.
Caption: Workflow for HPLC Linearity and Range Determination.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. A novel HPLC method developed and validated for the detection and quantification of atorvastatin, fluvastatin, pitavastatin and pravastatin during transdermal delivery studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. japsonline.com [japsonline.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. RP-HPLC Assay for Estimation of Pitavastatin in Bulk and Pharmaceutical Dosage Forms | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
A Comparative Guide to the Robustness of Analytical Methods for Tert-Butyl Pitavastatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the robustness of various analytical methods for the quantification of tert-Butyl pitavastatin. The data presented is compiled from peer-reviewed studies and aims to assist in the selection of a suitable, reliable, and robust analytical method for routine quality control and stability testing.
Comparison of Analytical Methods for Pitavastatin
Several chromatographic methods have been developed and validated for the determination of pitavastatin in bulk and pharmaceutical dosage forms. The robustness of these methods is a critical parameter, ensuring their reliability during routine use. The following tables summarize the performance of High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography (HPLC), and Ultra-Performance Liquid Chromatography (UPLC) methods.
Table 1: Comparison of Chromatographic Methods for Pitavastatin Analysis
| Parameter | HPTLC Method 1[1] | HPTLC Method 2[2] | HPLC Method[3][4] | UPLC Method[5] |
| Stationary Phase | Precoated silica gel 60F254 | Precoated silica gel 60 F254 | Agilent Eclipse XDB C18 (150 x 4.6 mm; 5µ) or Agilent HC C-18(2) | BEH C18 |
| Mobile Phase | Toluene: Methanol (8:2 v/v) | Chloroform: Methanol (8:2 v/v) | Phosphate buffer (pH 3.4/6.4) and Acetonitrile/Methanol (65:35 or 50:50 v/v) | Simple mobile phase combination (gradient mode) |
| Detection Wavelength | 245 nm | 244 nm | 244 nm | 245 nm |
| Retention Time (Rf) | 0.50 ± 0.02 | 0.44 ± 0.02 | 3.905 min or 4.321 min | Not specified |
| Linearity Range | 50-400 ng/band | 200-1000 ng/band | 25-150 µg/mL | Not specified |
| Correlation Coefficient (r²) | 0.997 | >0.99 | 0.999 | >0.998 |
| LOD | 1.05 ng/band | 16.23 ng/band | Not specified | 0.006% of test concentration |
| LOQ | 3.21 ng/band | 49.20 ng/band | Not specified | Not specified |
Robustness Testing of Analytical Methods
Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[6] It provides an indication of the method's reliability during normal usage.
Experimental Workflow for Robustness Testing
The following diagram illustrates a typical workflow for the robustness testing of an analytical method.
Table 2: Parameters Varied in Robustness Testing of Pitavastatin Analytical Methods
| Method | Parameters Varied |
| HPTLC | Mobile phase composition, Wavelength[1] |
| HPLC | Flow rate, Mobile phase composition, pH of mobile phase[7][8] |
| UPLC | Not explicitly detailed in the provided search results, but typically includes variations in flow rate, mobile phase composition, and column temperature. |
The results of these robustness tests, where detailed, indicated that the methods were reliable and that small variations in the tested parameters did not significantly affect the analytical results.
Forced Degradation Studies and Stability-Indicating Properties
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[9] These studies expose the drug substance to various stress conditions to produce degradation products. A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and impurities.
Pitavastatin has been subjected to stress conditions including acid, base, neutral hydrolysis, oxidation, thermal, and photolytic stress.[2][5][9]
Table 3: Summary of Forced Degradation Studies of Pitavastatin
| Stress Condition | Observation | Reference |
| Acid Hydrolysis | Significant degradation observed.[5][9] | [5][9] |
| Base Hydrolysis | Significant degradation observed.[5] | [5] |
| Oxidative | Degradation observed.[9] | [9] |
| Thermal | Degradation observed.[9] | [9] |
| Photolysis | Degradation observed.[9] | [9] |
The developed HPTLC, HPLC, and UPLC methods were found to be specific and could resolve the pitavastatin peak from the peaks of degradation products, confirming their stability-indicating nature.[1][2][3][5]
Comparison with Other Statins
Statins as a class are known to be susceptible to hydrolysis, especially at high temperatures and humidity.[9] A review of forced degradation studies of various statins provides a comparative look at their intrinsic stability.
Table 4: Comparative Stability of Different Statins under Forced Degradation
| Statin | Acid Hydrolysis | Base Hydrolysis | Oxidative Degradation | Thermal Degradation | Photodegradation |
| Pitavastatin | Unstable[5][9] | Unstable[5] | Unstable[9] | Unstable[9] | Unstable[9] |
| Atorvastatin | Unstable | Unstable | Unstable | Unstable | Unstable |
| Fluvastatin | Unstable | Unstable | Stable | Stable | Unstable |
| Pravastatin | Unstable | Unstable | Unstable | Unstable | Unstable |
| Rosuvastatin | Unstable | Unstable | Unstable | Stable | Unstable |
| Simvastatin | Unstable | Unstable | Unstable | Unstable | Unstable |
This table is a generalized summary based on available review articles and the stability can be dependent on the specific conditions of the study.
Mechanism of Action: HMG-CoA Reductase Pathway
Pitavastatin is an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[4] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is a rate-limiting step in the cholesterol biosynthesis pathway.[4] By inhibiting this enzyme, pitavastatin reduces the production of cholesterol in the liver.
HMG-CoA Reductase Signaling Pathway
The following diagram illustrates the mechanism of action of pitavastatin in the cholesterol biosynthesis pathway.
Conclusion
The analytical methods reviewed (HPTLC, HPLC, and UPLC) for the determination of this compound have been shown to be robust and stability-indicating. The choice of method will depend on the specific requirements of the laboratory, such as sample throughput, instrumentation availability, and desired sensitivity. The forced degradation studies confirm that pitavastatin, like other statins, is susceptible to degradation under various stress conditions, highlighting the importance of using a validated stability-indicating method for its analysis.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. everydaybiochemistry.com [everydaybiochemistry.com]
- 4. drugs.com [drugs.com]
- 5. researchgate.net [researchgate.net]
- 6. Statin - Wikipedia [en.wikipedia.org]
- 7. natap.org [natap.org]
- 8. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 9. What is the mechanism of Pitavastatin Calcium? [synapse.patsnap.com]
A Comparative Analysis of Detection and Quantification Limits for Tert-Butyl Pitavastatin and Other Leading Statins
For Immediate Release
A comprehensive review of analytical methodologies reveals key insights into the limits of detection (LOD) and quantification (LOQ) for tert-butyl pitavastatin, a critical intermediate and potential impurity in the synthesis of pitavastatin. This guide provides a comparative analysis of its analytical sensitivity against major statin drugs—atorvastatin, rosuvastatin, and simvastatin—offering valuable data for researchers, scientists, and drug development professionals in optimizing analytical methods for purity and quality control.
Executive Summary
The analytical performance for detecting and quantifying this compound, a key process-related impurity in pitavastatin synthesis, is a critical parameter in ensuring the final drug product's safety and efficacy. While specific validated Limit of Detection (LOD) and Limit of Quantification (LOQ) values for this compound are not widely published, a validated High-Performance Liquid Chromatography (HPLC) method for the determination of pitavastatin and its related substances, including the tertiary butyl ester impurity, has been established. This guide consolidates available data for pitavastatin and leading statins to provide a comparative benchmark for analytical sensitivity.
Comparison of LOD and LOQ Values
The following table summarizes the reported LOD and LOQ values for pitavastatin and its comparator statins using various analytical techniques. It is important to note that direct comparison should be made with caution, as the values are highly dependent on the specific analytical method, instrumentation, and sample matrix.
| Analyte | Analytical Method | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Pitavastatin | HPLC-UV | Bulk Drug | 5.5 µg/mL | 16.9 µg/mL |
| Atorvastatin | HPLC-UV | Rat Plasma | 3.45 ng/mL | 10.45 ng/mL |
| Rosuvastatin | LC-MS/MS | Human Blood (VAMS) | - | 1 ng/mL |
| Simvastatin | HPLC-UV | Tablets | 0.63 µg/mL | 2.11 µg/mL |
Note: Data is compiled from various sources and should be used for comparative purposes. For this compound, specific LOD/LOQ values were not explicitly found, but a validated analytical method for its determination as an impurity exists.
Experimental Protocols
Determination of Pitavastatin and its Impurities (including this compound) by RP-HPLC
A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method has been developed for the determination of pitavastatin and its related substances, which include the tertiary butyl ester impurity.[1]
-
Instrumentation: High-Performance Liquid Chromatography instrument with a UV detector.
-
Column: Phenomenex, Kinetex C18, 75 X 4.6 mm, 2.6 µm, 100A.
-
Mobile Phase A: A buffer prepared by dissolving 0.82 g of sodium acetate in 1000 mL of water and adjusting the pH to 3.8 with acetic acid. The solution is filtered through a 0.22 µm nylon filter and degassed. This is then mixed with acetonitrile in a 90:10 (v/v) ratio.
-
Mobile Phase B: Acetonitrile and water in a 90:10 (v/v) ratio.
-
Flow Rate: 1.0 mL/min (with a gradient program).
-
Column Temperature: 25°C.
-
Detection: UV at 250 nm.
-
Validation: The method was validated as per International Council for Harmonisation (ICH) guidelines, with the correlation coefficient (≥ 0.998) demonstrating linearity of response versus concentration over the range of LOQ to 200%.
Analytical Workflow for LOD & LOQ Determination
The determination of the Limit of Detection and Limit of Quantification is a critical component of analytical method validation. The general workflow is outlined in the diagram below.
References
A Comparative Guide to the Specificity and Selectivity of Analytical Methods for tert-Butyl Pitavastatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods for the determination of tert-Butyl pitavastatin, a known process-related impurity of Pitavastatin. The focus is on the specificity and selectivity of these methods, supported by experimental data from published literature. This document aims to assist researchers in selecting the most appropriate analytical technique for their specific needs in quality control and drug development.
Introduction to this compound and Analytical Challenges
This compound is a key intermediate in the synthesis of Pitavastatin, a potent HMG-CoA reductase inhibitor. Its presence in the final drug substance is considered an impurity and must be carefully controlled to ensure the safety and efficacy of the pharmaceutical product. The structural similarity between this compound and the active pharmaceutical ingredient (API), as well as other related impurities and degradation products, poses a significant analytical challenge. Therefore, the development of specific and selective analytical methods capable of accurately quantifying this compound is of paramount importance.
This guide explores and compares three common chromatographic techniques: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC).
Comparative Analysis of Analytical Methods
The selection of an analytical method for the determination of this compound depends on various factors, including the required sensitivity, resolution, analysis time, and the nature of the sample matrix. The following sections provide a detailed comparison of HPLC, UPLC, and HPTLC methods based on available experimental data.
Data Presentation
The following tables summarize the key performance parameters of different analytical methods for the analysis of Pitavastatin and its impurities, including this compound.
Table 1: Comparison of HPLC and UPLC Method Performance
| Parameter | RP-HPLC Method 1 | RP-HPLC Method 2 | UPLC Method |
| Column | Phenomenex Luna C18 (150x4.6 mm, 5 µm) | Agilent Eclipse XDB C18 (150 x 4.6 mm, 5µ)[1] | Acquity UPLC BEH C18 (100x2.1 mm, 1.7 µm) |
| Mobile Phase | Buffer (0.01M KH2PO4, pH 3.75) : Acetonitrile (20:80 v/v) | Phosphate buffer (pH 3.4) : Acetonitrile (65:35 v/v)[1] | Gradient Elution |
| Flow Rate | 1.2 mL/min | 0.9 mL/min[1] | 0.3 mL/min |
| Detection | 248 nm | 244 nm[1] | 245 nm |
| Retention Time of Pitavastatin | 4.1 min | 3.905 min[1] | Not specified |
| Linearity Range (µg/mL) | 25-150 | 25 - 150[1] | Not specified |
| LOD (µg/mL) | 1.9 | Not specified | Not specified |
| LOQ (µg/mL) | 5.7 | Not specified | Not specified |
| Specificity for this compound | Mentioned as a process impurity, separated from API. | Separates drug from excipients and degradation products.[1] | Separates from API and other known impurities. |
Table 2: HPTLC Method Performance
| Parameter | HPTLC Method 1 | HPTLC Method 2 |
| Stationary Phase | Silica gel 60 F254 | Silica gel 60 F254[2] |
| Mobile Phase | Chloroform : Methanol (8:2 v/v)[3] | Toluene : Methanol (8:2 v/v)[2] |
| Detection Wavelength | 244 nm[3] | 245 nm[2] |
| Rf Value of Pitavastatin | 0.44 ± 0.02[3] | 0.50 ± 0.02[2] |
| Linearity Range (ng/band) | 200-1000[3] | 50-400[2] |
| LOD (ng/band) | 16.23[3] | 1.05[2] |
| LOQ (ng/band) | 49.20[3] | 3.21[2] |
| Specificity for this compound | Not explicitly mentioned for this compound, but separates from acid degradation product.[3] | No interference from degradation products or excipients.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. The following sections outline the experimental protocols for the HPLC, UPLC, and HPTLC methods discussed.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Method 1
-
Chromatographic System: A Phenomenex Luna C18 column (150x4.6 mm i.d., 5 µm particle size) was used.
-
Mobile Phase: A mixture of 0.01M potassium dihydrogen orthophosphate buffer (pH adjusted to 3.75 with dilute orthophosphoric acid) and acetonitrile in a ratio of 20:80 (v/v).
-
Flow Rate: 1.2 mL/min.
-
Detection: UV detection at 248 nm.
-
Sample Preparation: A stock solution of pitavastatin was prepared in the mobile phase. Working standard solutions were prepared by diluting the stock solution to the desired concentrations.
Method 2
-
Chromatographic System: An Agilent Eclipse XDB C18 column (150 x 4.6 mm, 5µm) was employed.[1]
-
Mobile Phase: A mixture of phosphate buffer (pH 3.4) and acetonitrile (65:35 v/v).[1]
-
Flow Rate: 0.9 mL/min.[1]
-
Detection: UV detection at 244 nm.[1]
-
Forced Degradation Studies: To demonstrate specificity, forced degradation studies were conducted under acidic, basic, oxidative, thermal, and photolytic conditions.[1][4] For instance, acid degradation involved treating the drug solution with 2M HCl and refluxing at 60°C for 30 minutes.[4]
Ultra-Performance Liquid Chromatography (UPLC)
While a specific UPLC method detailing the separation of this compound was not fully elaborated in the initial search, UPLC methods, in general, offer significant advantages in terms of speed and resolution due to the use of sub-2 µm particles.[5][6] A general approach based on the literature is as follows:
-
Chromatographic System: An Acquity UPLC BEH C18 column (e.g., 100x2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient elution is typically employed to achieve optimal separation of multiple impurities. A common mobile phase combination is a mixture of an aqueous buffer (e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.[7]
-
Detection: UV or PDA detection, with the wavelength set at the absorption maximum of pitavastatin (around 245 nm).
High-Performance Thin-Layer Chromatography (HPTLC)
Method 1
-
Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates.[3]
-
Mobile Phase: Chloroform : Methanol (8:2, v/v).[3]
-
Sample Application: Samples were applied as bands using a suitable applicator.
-
Development: The plate was developed in a twin-trough chamber.
-
Densitometric Analysis: Scanning was performed at 244 nm.[3]
-
Forced Degradation: Stress studies were performed under acidic, basic, neutral, oxidative, thermal, and photolytic conditions to assess the stability-indicating nature of the method.[3]
Visualization of Experimental Workflows
To better illustrate the analytical processes, the following diagrams were generated using the DOT language.
Caption: Workflow for the analysis of this compound using HPLC.
Caption: General workflow for forced degradation studies to assess method specificity.
Discussion on Specificity and Selectivity
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. Selectivity refers to the extent to which the method can determine particular analytes in a complex mixture without interference from other components.
-
HPLC and UPLC: Both HPLC and UPLC methods demonstrate good specificity for the analysis of pitavastatin and its impurities. The use of C18 columns with a reversed-phase elution mode generally provides sufficient selectivity to separate the non-polar this compound from the more polar pitavastatin and its degradation products. UPLC, with its smaller particle size columns, offers superior resolution and peak capacity, which can be advantageous for resolving closely eluting impurities.[5][6] The forced degradation studies reported in the literature confirm that these methods are stability-indicating, meaning they can separate the API from its degradation products.
-
HPTLC: HPTLC methods also show good specificity for the separation of pitavastatin from its degradation products.[2][3] The selectivity of HPTLC can be tuned by optimizing the mobile phase composition. While not explicitly demonstrated for this compound in the reviewed literature, the separation of other impurities suggests that with appropriate method development, HPTLC can be a selective technique for its quantification.
Conclusion
This comparative guide has summarized the available information on the analytical methods for the determination of this compound.
-
RP-HPLC is a robust and widely used technique that has been shown to be specific for the analysis of this compound in the presence of the API and other impurities.
-
UPLC offers significant advantages in terms of speed and resolution, making it a powerful tool for high-throughput analysis and for resolving complex impurity profiles.
-
HPTLC provides a simpler and often faster alternative for the quantification of pitavastatin and its degradation products, and with proper method development, can be a selective method for this compound.
References
- 1. ijpar.com [ijpar.com]
- 2. ajpaonline.com [ajpaonline.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 7. gmpinsiders.com [gmpinsiders.com]
A Comparative Guide to HPLC and HPTLC Methods for the Analysis of tert-Butyl Pitavastatin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the purity and quantification of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. Tert-Butyl pitavastatin, a key intermediate in the synthesis of pitavastatin, requires robust analytical methods to ensure the quality and safety of the final drug product. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) for the analysis of this compound, supported by experimental data from published literature.
At a Glance: HPLC vs. HPTLC for this compound Analysis
| Feature | HPLC (High-Performance Liquid Chromatography) | HPTLC (High-Performance Thin-Layer Chromatography) |
| Principle | Partition chromatography in a closed system under high pressure. | Adsorption chromatography on an open plate. |
| Applicability to this compound | Directly applicable; methods for pitavastatin impurities are shown to separate the tert-butyl ester. | Adaptable; methods for pitavastatin calcium require modification and validation. |
| Throughput | Sequential analysis of samples. | Simultaneous analysis of multiple samples. |
| Resolution | Generally offers higher resolution and efficiency. | Good resolution, suitable for many applications. |
| Solvent Consumption | Higher per sample. | Significantly lower per sample. |
| Flexibility | Mobile phase composition can be changed during a run (gradient elution). | Mobile phase is constant during development. |
| Cost per Analysis | Can be higher due to solvent consumption and column costs. | Generally lower due to reduced solvent use and simultaneous analysis. |
Quantitative Data Comparison
The following table summarizes typical validation parameters for HPLC and HPTLC methods developed for pitavastatin analysis. These parameters provide a benchmark for what can be expected when analyzing this compound.
| Parameter | HPLC Method for Pitavastatin & Impurities | HPTLC Method for Pitavastatin Calcium |
| Linearity Range | 10 - 500 ng/mL[1] | 200 - 1000 ng/band[2] |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.990[2] |
| Limit of Detection (LOD) | 5.907 ng/mL[1] | 16.23 ng/band[2] |
| Limit of Quantification (LOQ) | 1.949 ng/mL[1] | 49.20 ng/band[2] |
| Accuracy (% Recovery) | 98 - 103%[3] | Not explicitly stated in the provided results |
| Precision (%RSD) | < 2%[1] | Not explicitly stated in the provided results |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the determination of pitavastatin and its related impurities, including this compound.[4][5][6]
-
Instrument: High-Performance Liquid Chromatography instrument with a UV detector.
-
Column: Phenomenex, Kinetex C18 (75 x 4.6 mm, 2.6 µm, 100Å).[4]
-
Mobile Phase A: Buffer prepared by dissolving 0.82 g of sodium acetate in 1000 mL of water and adjusting the pH to 3.8 with acetic acid. This solution is then filtered through a 0.22 µm nylon filter and sonicated to degas.[4][6]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A gradient program is typically employed to ensure the separation of all related substances.
-
Flow Rate: 1.0 mL/minute.[1]
-
Detection Wavelength: 240 nm.[3]
-
Injection Volume: 20 µL.[1]
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a suitable concentration.
High-Performance Thin-Layer Chromatography (HPTLC) Method
This method, developed for pitavastatin calcium, would require optimization for this compound, particularly the mobile phase composition, to achieve adequate separation.
-
Instrument: HPTLC system with a densitometric scanner.
-
Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates.[2]
-
Mobile Phase: A mixture of Chloroform and Methanol (8:2 v/v).[2] Other reported mobile phases include ethyl acetate-methanol-ammonia-formic acid (7:2:0.8 with 1 drop of formic acid) and toluene-methanol-glacial acetic acid (7.6:2.36:0.04 v/v/v).[6][7]
-
Application: Apply the sample and standard solutions as bands on the HPTLC plate.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Detection: Scan the dried plates densitometrically at 244 nm.[2]
-
Sample Preparation: Dissolve the sample containing this compound in a suitable solvent like methanol to obtain a working standard solution.[2]
Workflow Diagrams
The following diagrams illustrate the general experimental workflows for HPLC and HPTLC analysis.
Caption: General workflow for HPLC analysis.
Caption: General workflow for HPTLC analysis.
Conclusion
Both HPLC and HPTLC are powerful techniques for the analysis of pharmaceutical compounds. For the specific case of this compound, HPLC methods are well-established for related impurities and can be readily applied. HPLC generally offers higher separation efficiency and is a more automated technique for routine quality control.
HPTLC, on the other hand, provides the advantages of high throughput, low solvent consumption, and lower cost per analysis, making it an attractive option for screening multiple samples simultaneously. While the existing HPTLC methods for pitavastatin calcium would require methodological adjustments for the tert-butyl ester, they lay a strong foundation for the development of a validated method.
The choice between HPLC and HPTLC will ultimately depend on the specific requirements of the analysis, such as the number of samples, the need for resolution, and cost considerations. For routine quality control and impurity profiling where high resolution is critical, HPLC is the preferred method. For rapid screening and situations where solvent consumption is a concern, a validated HPTLC method could be a more efficient alternative.
References
- 1. japsonline.com [japsonline.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. A novel HPLC method developed and validated for the detection and quantification of atorvastatin, fluvastatin, pitavastatin and pravastatin during transdermal delivery studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Simple and Sensitive HPTLC Method for Quantitative Analysis of Pitavastatin Calcium in Tablets | Semantic Scholar [semanticscholar.org]
A Comparative Guide to System Suitability Testing for tert-Butyl Pitavastatin Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the system suitability testing (SST) of tert-Butyl pitavastatin, a known process-related impurity and potential degradation product of pitavastatin. Ensuring the suitability of analytical systems is paramount for accurate quantification and control of such impurities in pharmaceutical development and manufacturing. This document outlines experimental data and protocols for High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) techniques.
Introduction to System Suitability Testing
System Suitability Testing (SST) is an integral part of analytical procedure validation and routine analysis.[1][2] It is designed to verify that the analytical system is performing adequately on the day of analysis.[3] Key parameters evaluated in SST include precision, resolution, tailing factor, and theoretical plates, which collectively ensure the reliability and accuracy of the analytical data. Adherence to SST criteria is mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2][3]
Analytical Methodologies for this compound
The primary analytical techniques for the determination of pitavastatin and its related substances, including this compound, are chromatography-based methods. This guide focuses on a comparative analysis of HPLC, UPLC, and LC-MS/MS.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of pharmaceutical compounds. For pitavastatin and its impurities, various reversed-phase HPLC (RP-HPLC) methods have been developed and validated.[4][5][6][7]
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (sub-2 µm) to achieve faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC.[8][9] UPLC methods have been successfully applied to the analysis of pitavastatin and its impurities, demonstrating significant advantages in terms of speed and efficiency.[10][11]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. This technique is particularly valuable for the trace-level quantification of impurities and for structural elucidation.[12][13][14][15]
Comparative Analysis of System Suitability Parameters
The following tables summarize typical system suitability parameters and acceptance criteria for the analysis of pitavastatin and its related substances, including this compound, using HPLC, UPLC, and LC-MS/MS. The data presented is a synthesis of findings from multiple research publications.
Table 1: HPLC System Suitability Parameters
| Parameter | Typical Acceptance Criteria | Reference Method Performance |
| Tailing Factor (T) | ≤ 2.0 | 1.1 - 1.5 |
| Theoretical Plates (N) | > 2000 | > 3000 |
| Resolution (Rs) | > 1.5 between adjacent peaks | > 2.0 |
| Relative Standard Deviation (%RSD) of Peak Area (n=6) | ≤ 2.0% | < 1.0% |
| Relative Standard Deviation (%RSD) of Retention Time (n=6) | ≤ 1.0% | < 0.5% |
Table 2: UPLC System Suitability Parameters
| Parameter | Typical Acceptance Criteria | Reference Method Performance |
| Tailing Factor (T) | ≤ 1.8 | 1.0 - 1.4 |
| Theoretical Plates (N) | > 5000 | > 10000 |
| Resolution (Rs) | > 2.0 between adjacent peaks | > 4.0[10][11] |
| Relative Standard Deviation (%RSD) of Peak Area (n=6) | ≤ 1.5% | < 0.5% |
| Relative Standard Deviation (%RSD) of Retention Time (n=6) | ≤ 0.5% | < 0.2% |
Table 3: LC-MS/MS System Suitability Considerations
| Parameter | Typical Consideration | Reference Method Performance |
| Signal-to-Noise Ratio (S/N) at LLOQ | ≥ 10 | Consistently met |
| Peak Shape | Symmetrical and consistent | Good peak symmetry observed |
| Retention Time Stability | Consistent across injections | Highly reproducible |
| Mass Accuracy | Within 5 ppm (for high-resolution MS) | Typically within 2-3 ppm |
| Relative Standard Deviation (%RSD) of Peak Area (n=6) | ≤ 15% at LLOQ, ≤ 10% for other QCs | < 5% for concentrations above LLOQ |
Experimental Protocols
Detailed methodologies for the analysis of this compound as a related substance of pitavastatin are provided below. These protocols are based on established and validated methods from the scientific literature.
HPLC Method for Pitavastatin and its Impurities
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.5 with orthophosphoric acid) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: A solution of the pitavastatin drug substance is prepared in the mobile phase at a concentration of approximately 1 mg/mL. A spiked solution containing pitavastatin and known impurities, including this compound, at a specified concentration (e.g., 0.1% of the active pharmaceutical ingredient concentration) is used for system suitability checks.
UPLC Method for Pitavastatin and its Impurities
-
Chromatographic System: A UPLC system with a photodiode array (PDA) detector.
-
Column: Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.3 mL/min.[11]
-
Column Temperature: 40 °C.
-
Detection Wavelength: 245 nm.[11]
-
Injection Volume: 2 µL.[11]
-
Sample Preparation: Similar to the HPLC method, with concentrations adjusted for the higher sensitivity of the UPLC system.
LC-MS/MS Method for Pitavastatin and its Impurities
-
Chromatographic System: A UPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Column: A C18 column with dimensions suitable for the LC system (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
MRM Transitions: Specific precursor-to-product ion transitions would be monitored for pitavastatin and this compound.
-
Sample Preparation: Sample solutions are typically prepared at lower concentrations (in the ng/mL range) due to the high sensitivity of the mass spectrometer.
Visualizing Workflows
The following diagrams illustrate the typical workflows for system suitability testing and sample preparation in the analysis of this compound.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. nanobioletters.com [nanobioletters.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. LC-MS Determination of Pitavastatin in Human Plasma and Its Application [journal11.magtechjournal.com]
A Comparative Guide to Analytical Methods for the Quantification of Pitavastatin and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of pitavastatin, with relevance to its derivatives such as tert-Butyl pitavastatin. The information is compiled from peer-reviewed studies and aims to assist in the selection and cross-validation of analytical techniques for research, quality control, and pharmacokinetic studies.
Introduction to Cross-Validation
Cross-validation of analytical methods is a critical process in drug development and manufacturing. It involves comparing two or more distinct analytical methods to ensure that they provide equivalent and reliable results for the same analyte. This process is essential when transferring a method between laboratories, introducing a new method to replace an existing one, or when using different methods for in-process control and final product release. A successful cross-validation demonstrates the interchangeability of the methods and ensures consistency in data interpretation.
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: A flowchart illustrating the key stages of an analytical method cross-validation process.
Comparison of Analytical Methods
The following tables summarize the performance characteristics of various analytical methods reported for the quantification of pitavastatin. While these methods were developed for pitavastatin and its calcium salt, the principles and typical performance can be extrapolated to its tert-butyl ester derivative, this compound, which is often considered a related substance or impurity.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1 (RP-HPLC)[1][2] | Method 2 (RP-HPLC)[3] | Method 3 (RP-HPLC)[4] | Method 4 (RP-HPLC)[5] |
| Stationary Phase | C18 | Agilent Eclipse XDB C18 (150 x 4.6 mm; 5µm) | Phenomenex Luna C18 (150×4.6 mm, 5 µm) | Agilent HC C-18(2) |
| Mobile Phase | Acetonitrile:Water (pH 3.0):THF (43:55:02, v/v/v) | Phosphate buffer (pH 3.4):Acetonitrile (65:35 v/v) | 0.01M KH2PO4 (pH 3.75):Acetonitrile (20:80 v/v) | Phosphate buffer (pH 6.4):Methanol (50:50 v/v) |
| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.2 mL/min | 1.0 mL/min |
| Detection (UV) | 249 nm | 244 nm | 248 nm | 286 nm |
| Retention Time | Not Specified | 3.905 min | 4.1 min | 4.321 min |
| Linearity Range | 10–500 ng/mL | 25–150 µg/mL | 25-150 µg/mL | 25-200 µg/mL |
| Correlation Coeff. (r²) | 0.9993 | Not Specified | 0.9998 | 0.999 |
| LOD | 1.949 ng/mL | Not Specified | 1.9 µg/mL | Not Specified |
| LOQ | 5.907 ng/mL | Not Specified | 5.7 µg/mL | Not Specified |
| Accuracy (% Recovery) | Not Specified | 100.1% | Not Specified | 100.1% |
| Precision (%RSD) | <2% | Not Specified | Not Specified | Not Specified |
Table 2: High-Performance Thin-Layer Chromatography (HPTLC) Method
| Parameter | HPTLC Method[6] |
| Stationary Phase | Silica gel 60F254 |
| Mobile Phase | Toluene:Methanol (8:2, v/v) |
| Detection (Densitometric) | 245 nm (reflectance scanning) |
| Retardation Factor (Rf) | 0.50 ± 0.02 |
| Linearity Range | 50–400 ng/band |
| Correlation Coeff. (r) | 0.997 |
| LOD | 1.05 ng/band |
| LOQ | 3.21 ng/band |
| Accuracy (% Recovery) | 99.27% to 101.87% |
| Precision (%RSD) | <2.0% |
Table 3: UV Spectrophotometric Methods
| Parameter | Method A (in DMF)[7] | Method B (in HCl)[7] | Method C (in NaOH)[7] |
| Solvent | DMF | 0.01M HCl | 0.01M NaOH |
| λmax | 266 nm | 266 nm | 266 nm |
| Linearity Range | 10-45 µg/mL | 0.25-2.0 µg/mL | 0.25-2.0 µg/mL |
| Correlation Coeff. (r²) | 0.9996 | 0.9998 | 0.9998 |
Table 4: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
| Parameter | Method 1 (LC-MS/MS)[8] | Method 2 (LC-MS/MS)[9] | Method 3 (LC-MS)[10] |
| Sample Matrix | Human Plasma | Human Plasma and Urine | Human Plasma |
| Sample Preparation | Protein Precipitation | Addition of pH 4.2 buffer | Direct Protein Precipitation |
| Stationary Phase | Agilent 1.8µm Zorbax SB-C18 (150mm×4.6mm) | Not Specified | Waters Cosmosil Packed Column C18-MS-Ⅱ (2.0 mm×150 mm, 5 µm) |
| Mobile Phase | Methanol:0.1% Formic acid in water (85:15, v/v) | Not Specified | 10 mmol·L-1 Ammonium formate (0.1% formic acid):Acetonitrile (40:60) |
| Flow Rate | 0.4 mL/min | Not Specified | 0.3 mL/min |
| Detection | ESI (+) MRM | ESI (+) MRM | ESI |
| Linearity Range | 0.2-200 ng/mL | 0.1-200 ng/mL | 0.5-1000 ng/mL |
| LOD | 0.05 ng/mL | Not Specified | 0.1 ng/mL |
| LLOQ | 0.1 ng/mL | Not Specified | Not Specified |
| Accuracy | 85-115% | Not Specified | Not Specified |
| Precision (CV%) | <10% | Not Specified | Not Specified |
Experimental Protocols
Below are generalized experimental protocols based on the cited literature for the different analytical techniques.
RP-HPLC Method
Objective: To quantify pitavastatin in bulk drug or pharmaceutical dosage forms.
Instrumentation: A standard HPLC system equipped with a UV-Vis detector and a C18 column.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase as specified in Table 1 (e.g., a mixture of acetonitrile, water, and an acidifying or buffering agent). The mobile phase should be filtered and degassed before use.[1][2][3][4][5]
-
Standard Solution Preparation: Accurately weigh a suitable amount of pitavastatin reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.[1][2]
-
Sample Preparation: For tablet dosage forms, weigh and finely powder a number of tablets. An amount of powder equivalent to a specific dose of pitavastatin is dissolved in the mobile phase, sonicated to ensure complete dissolution, and then diluted to a known volume. The solution is filtered through a 0.45 µm membrane filter before injection.[2][3]
-
Chromatographic Conditions: Set the HPLC system parameters (flow rate, injection volume, column temperature, and UV detection wavelength) as per the selected method from Table 1.
-
Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. Record the peak areas of the analyte.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of pitavastatin in the sample solution from the calibration curve.
HPTLC Method
Objective: To determine the purity and quantify pitavastatin in bulk and tablet formulations.
Instrumentation: HPTLC system with a sample applicator, developing chamber, and a TLC scanner.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, for instance, a mixture of toluene and methanol in an 8:2 (v/v) ratio.[6]
-
Standard and Sample Preparation: Prepare standard and sample solutions in a suitable solvent like methanol.[6]
-
Chromatography: Apply the standard and sample solutions as bands on a pre-coated silica gel 60F254 HPTLC plate. Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Analysis: After development, dry the plate and scan it with a densitometer at the specified wavelength (e.g., 245 nm) in reflectance mode.[6]
-
Quantification: Correlate the peak areas of the sample spots with those of the standard spots to quantify the amount of pitavastatin.
UV Spectrophotometric Method
Objective: A simple and rapid estimation of pitavastatin in bulk and pharmaceutical dosage forms.
Instrumentation: A UV-Vis spectrophotometer.
Procedure:
-
Solvent Selection: Choose an appropriate solvent in which the drug is stable and exhibits good absorbance (e.g., DMF, 0.01M HCl, or 0.01M NaOH).[7]
-
Standard Solution Preparation: Prepare a stock solution of pitavastatin in the chosen solvent and then prepare a series of dilutions to different concentrations.
-
Analysis: Scan the standard solutions over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[7]
-
Calibration Curve: Measure the absorbance of the standard solutions at the determined λmax and plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Prepare a sample solution of a known concentration and measure its absorbance at the λmax.
-
Quantification: Determine the concentration of pitavastatin in the sample from the calibration curve.
LC-MS/MS Method
Objective: Highly sensitive and selective quantification of pitavastatin in biological matrices like plasma or urine.
Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation: This is a critical step and often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences from the biological matrix.[8][11] An internal standard is typically added before extraction.
-
Chromatographic Separation: Use a suitable C18 column and a mobile phase (e.g., a mixture of methanol or acetonitrile with an aqueous buffer containing a modifier like formic acid) to achieve chromatographic separation of the analyte from other components.[8][10]
-
Mass Spectrometric Detection: The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for pitavastatin and the internal standard are monitored.[8][9]
-
Quantification: A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards. The concentration of the analyte in the unknown samples is then determined from this curve.
References
- 1. japsonline.com [japsonline.com]
- 2. japsonline.com [japsonline.com]
- 3. ijpar.com [ijpar.com]
- 4. RP-HPLC Assay for Estimation of Pitavastatin in Bulk and Pharmaceutical Dosage Forms | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. ajpaonline.com [ajpaonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS Determination of Pitavastatin in Human Plasma and Its Application [journal11.magtechjournal.com]
- 11. Solid-phase extraction and liquid chromatography/tandem mass spectrometry assay for the determination of pitavastatin in human plasma and urine for application to Phase I clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Stability Analysis: tert-Butyl Pitavastatin vs. Pitavastatin Lactone
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Chemical Stability of a Key Pitavastatin Intermediate and its Primary Degradant.
This guide provides a detailed comparative stability analysis of tert-Butyl pitavastatin, a crucial intermediate in the synthesis of pitavastatin, and pitavastatin lactone, a primary degradation product and metabolite of the active pharmaceutical ingredient (API). Understanding the relative stability of these compounds is critical for process optimization, impurity profiling, and formulation development in the pharmaceutical industry. While direct comparative experimental data is not available due to the nature of this compound as a transient intermediate, this guide synthesizes available data on pitavastatin lactone formation and established principles of chemical stability to provide a comprehensive overview.
Executive Summary of Stability Profiles
The stability of this compound and pitavastatin lactone is fundamentally different, dictated by their distinct chemical structures. This compound, a tert-butyl ester, is inherently susceptible to acid-catalyzed hydrolysis. Conversely, pitavastatin lactone is a common degradant of pitavastatin, particularly under acidic and basic stress conditions, where it forms through intramolecular cyclization.
| Compound | Chemical Class | General Stability | Key Instability Triggers |
| This compound | Tert-butyl Ester | Stable under neutral and basic conditions. | Highly susceptible to acid-catalyzed hydrolysis. |
| Pitavastatin Lactone | Lactone (cyclic ester) | A product of pitavastatin degradation. | Formation is induced by acidic and basic conditions. |
Quantitative Stability Data: Formation of Pitavastatin Lactone
Forced degradation studies on pitavastatin provide quantitative insights into the formation of pitavastatin lactone under various stress conditions. The data clearly indicates that the lactone is a significant degradation product in both acidic and basic environments.
| Stress Condition | Reagent/Parameters | Duration | Pitavastatin Degradation (%) | Pitavastatin Lactone Formation | Reference |
| Acid Hydrolysis | 0.1 N HCl | 30 min | Not specified | Major degradation product | [1] |
| Acid Hydrolysis | 1 N HCl | 2 hours (Heated) | Significant | Prominent degradant | [2] |
| Base Hydrolysis | 0.1 N NaOH | 2 hours | Not specified | Degradation product observed | [1] |
| Base Hydrolysis | 1 N NaOH | 1 hour (Heated) | Significant | Prominent degradant | [2] |
| Oxidative Stress | 3% H₂O₂ | 2 hours | Not specified | Minor or no formation | [1] |
| Thermal Degradation | 80°C | 6 hours | Not specified | Generally stable | [1] |
| Photodegradation | UV light | Not specified | Not specified | Generally stable | [1] |
Note: The percentage of pitavastatin lactone formed is often not explicitly quantified in all studies but is consistently identified as a primary degradant under hydrolytic stress.
Inferred Stability of this compound
As a tert-butyl ester, the stability profile of this compound can be reliably inferred from established chemical principles. The bulky tert-butyl group provides significant steric hindrance, rendering the ester linkage stable to nucleophilic attack under neutral and basic conditions. However, under acidic conditions, the ester is readily cleaved via a unimolecular mechanism (E1) that proceeds through a highly stable tertiary carbocation intermediate. This makes this compound particularly labile in acidic environments.
Experimental Protocols
The following are representative methodologies for the forced degradation studies that lead to the formation of pitavastatin lactone.
Forced Degradation of Pitavastatin (General Protocol)
A stock solution of pitavastatin is prepared in a suitable solvent, such as methanol or a mixture of acetonitrile and water. Aliquots of this stock solution are then subjected to the following stress conditions:
-
Acid Hydrolysis : An aliquot of the stock solution is mixed with an equal volume of 0.1 N to 1 N hydrochloric acid and may be heated (e.g., at 80°C) for a specified period (e.g., 30 minutes to 2 hours). The solution is then neutralized with a corresponding amount of base.[1][2]
-
Base Hydrolysis : An aliquot of the stock solution is mixed with an equal volume of 0.1 N to 1 N sodium hydroxide and may be heated for a specified period. The solution is then neutralized with a corresponding amount of acid.[1][2]
-
Oxidative Degradation : An aliquot of the stock solution is treated with a solution of hydrogen peroxide (e.g., 3%) and kept at room temperature or heated for a set time.
-
Thermal Degradation : A sample of solid pitavastatin or its solution is exposed to dry heat (e.g., 80°C) for an extended period (e.g., 6 hours).[1]
-
Photodegradation : A solution of pitavastatin is exposed to UV light or fluorescent light for a defined duration.[1]
Following exposure to the stress conditions, the samples are diluted to a suitable concentration and analyzed by a stability-indicating HPLC or UPLC method to quantify the remaining pitavastatin and identify and quantify the degradation products, including pitavastatin lactone.
Mandatory Visualizations
Pitavastatin Mechanism of Action: HMG-CoA Reductase Pathway
Caption: Pitavastatin inhibits the HMG-CoA reductase enzyme, a rate-limiting step in cholesterol synthesis.
Experimental Workflow for Forced Degradation Study
Caption: A typical workflow for conducting forced degradation studies on pitavastatin.
Conclusion
The stability profiles of this compound and pitavastatin lactone are distinct and directly related to their roles in the lifecycle of pitavastatin.
-
This compound , as a synthetic intermediate, is designed for reactivity under specific conditions, primarily exhibiting lability to acid-catalyzed hydrolysis. Its stability under basic and neutral conditions is a key feature for its use in multi-step synthesis.
-
Pitavastatin Lactone is a product of degradation, and its formation is a critical parameter in the stability testing of the final pitavastatin drug substance and product. It is most prominently formed under acidic and basic hydrolytic stress.
For drug development professionals, controlling the formation of pitavastatin lactone during manufacturing and storage is paramount. For process chemists, understanding the selective lability of this compound is essential for optimizing the synthetic route to pitavastatin and minimizing impurity formation. This guide provides the foundational knowledge for these considerations.
References
Safety Operating Guide
Proper Disposal of tert-Butyl Pitavastatin: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling tert-Butyl pitavastatin must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general laboratory chemical and pharmaceutical waste regulations.
Waste Characterization: The First Step to Safety
Before disposal, it is crucial to characterize this compound waste. Based on the available safety data for its components, pitavastatin and tert-butyl acetate, this compound should be treated as hazardous waste . This classification is due to its potential for both toxicity and ignitability .
-
Pitavastatin: The active pharmaceutical ingredient is harmful if swallowed and can cause organ damage through prolonged or repeated exposure.[1] It may also harm breast-fed children.[1]
-
tert-Butyl Acetate: This component is a highly flammable liquid and vapor.[2][3][4][5] It can also cause respiratory irritation and drowsiness or dizziness.[3][5]
Therefore, all materials contaminated with this compound, including unused product, solutions, spill cleanup materials, and empty containers, must be managed as hazardous waste.
Segregation and Storage: Preventing Accidents
Proper segregation and storage are critical to prevent dangerous chemical reactions and ensure safe handling.
-
Segregation: Isolate this compound waste from other waste streams. Specifically, it should be segregated as a flammable and toxic organic waste . Do not mix it with aqueous waste, oxidizers, or corrosive materials.[6][7]
-
Containers: Use only approved, chemically compatible containers for waste collection. The original container is often the best choice.[6] Containers must be in good condition, with tightly sealing lids to prevent leaks and vapor release.[6][8][9] Never use food-grade containers.[9]
-
Labeling: Clearly label all waste containers with the words "Hazardous Waste ," the full chemical name "This compound ," and list all constituents if it's a mixture.[8][10][11][12] Indicate the associated hazards by checking the appropriate boxes for flammable and toxic .[8]
-
Storage Area: Store waste containers in a designated, well-ventilated satellite accumulation area (SAA) that is under the control of laboratory personnel.[8] The storage area should have secondary containment to contain any potential spills.[6][7]
Disposal Procedures: The Final Step
Disposal of this compound waste must be handled by trained professionals and in accordance with institutional and regulatory guidelines.
-
Professional Disposal: Arrange for the collection and disposal of this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[13][14][15][16]
-
Do Not:
-
Empty Containers: Empty containers that held this compound must also be treated as hazardous waste. They should be triple-rinsed with a suitable solvent, and the rinsate must be collected as hazardous waste.[7][9] After thorough cleaning, deface the label and dispose of the container as instructed by your EHS department.[7]
Hazard Summary Table
| Hazard Classification | Description | Primary Component |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][17] | Pitavastatin |
| Flammability | Highly flammable liquid and vapor.[2][3][4][5] | tert-Butyl Acetate |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation, drowsiness, or dizziness.[3][5] | tert-Butyl Acetate |
| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to organs through prolonged or repeated exposure.[1] | Pitavastatin |
| Reproductive Toxicity | May cause harm to breast-fed children.[1] | Pitavastatin |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols that generate this compound waste. Researchers should incorporate the waste disposal procedures outlined above directly into their experimental protocols where this compound is used.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. images.nicindustries.com [images.nicindustries.com]
- 3. cometchemical.com [cometchemical.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. vanderbilt.edu [vanderbilt.edu]
- 7. vumc.org [vumc.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. 8.3.4 Hazardous Waste Containers | UMN University Health & Safety [hsrm.umn.edu]
- 10. 10.1 Hazardous Chemical Waste Container Requirements | Environment, Health and Safety [ehs.cornell.edu]
- 11. research.columbia.edu [research.columbia.edu]
- 12. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 13. easyrxcycle.com [easyrxcycle.com]
- 14. wcstexas.com [wcstexas.com]
- 15. cleanmanagement.com [cleanmanagement.com]
- 16. Environmental Products & Services | Used Oil [safety-kleen.com]
- 17. chemicalbook.com [chemicalbook.com]
Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for tert-Butyl Pitavastatin
For Immediate Implementation: This document outlines crucial safety and logistical information for laboratory personnel handling tert-Butyl pitavastatin. It provides procedural guidance on personal protective equipment (PPE), operational plans for safe handling, and compliant disposal methods to ensure the well-being of researchers and minimize environmental impact.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent exposure. The following table summarizes the required PPE based on a thorough risk assessment of the potential hazards associated with this compound.
| Protection Type | Specific PPE | Rationale and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant splash hazard.[1] | Protects against accidental splashes of solutions or airborne particles of the compound. Must be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[1] |
| Hand Protection | Disposable nitrile gloves are the minimum requirement.[1] For tasks with a higher risk of exposure, consider double-gloving or using gloves with higher chemical resistance, such as butyl rubber. | Provides a barrier against skin contact. Gloves must be inspected before use and removed immediately if contaminated, followed by hand washing.[1][2] |
| Body Protection | A laboratory coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemical-resistant apron or gown should be worn over the lab coat.[1] | Protects skin and personal clothing from contamination. Lab coats should be laundered regularly and not worn outside of the laboratory. |
| Respiratory Protection | Typically not required when handling small quantities in a well-ventilated area or a chemical fume hood.[2] If dust or aerosols may be generated, a NIOSH-approved respirator is necessary. | Prevents inhalation of the compound, which can be harmful. The type of respirator should be selected based on a formal risk assessment. |
| Foot Protection | Closed-toe shoes that cover the entire foot. | Protects feet from spills and falling objects. |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is essential to minimize the risk of exposure to this compound.
2.1. Engineering Controls:
-
Ventilation: All work with this compound, especially when handling the solid form or preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.
2.2. Procedural Guidance:
-
Preparation: Before beginning any work, ensure all necessary PPE is donned correctly.[4] Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: When weighing the solid compound, perform the task in a fume hood or a ventilated balance enclosure to prevent the dispersion of fine particles.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling: After handling the compound, decontaminate the work area thoroughly. Remove gloves and wash hands with soap and water.[2]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: All solid waste, including contaminated gloves, bench paper, and weighing boats, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed hazardous waste container. Do not dispose of this chemical down the drain.
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of as regular laboratory glass or plastic waste, depending on institutional policies.
Experimental Workflow and Safety Protocols
The following diagram illustrates the standard workflow for handling this compound, incorporating the essential safety checkpoints.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. apexbt.com [apexbt.com]
- 3. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 4. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
